Product packaging for Bicyclo[2.2.2]octan-1-amine hydrochloride(Cat. No.:CAS No. 1193-43-7)

Bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B3033798
CAS No.: 1193-43-7
M. Wt: 161.67 g/mol
InChI Key: KRLMHOAIQRMILW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B3033798 Bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1193-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLMHOAIQRMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-43-7
Record name bicyclo[2.2.2]octan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Rigid Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological and pharmacokinetic profiles is a paramount objective. The strategic incorporation of rigid molecular scaffolds has emerged as a powerful tool to enhance binding affinity, selectivity, and metabolic stability. Among these, the bicyclo[2.2.2]octane framework has garnered significant attention as a bioisosteric replacement for the ubiquitous phenyl ring. This guide provides a comprehensive technical overview of Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS Number: 1193-43-7), a key building block that offers a unique combination of a three-dimensional, conformationally restricted core and a versatile primary amine functional group.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, safety, and diverse applications of this valuable compound. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for leveraging the potential of this compound in the design and synthesis of next-generation therapeutics.

Core Chemical and Physical Properties

This compound is a white to off-white solid. Its rigid bicyclic structure imparts unique physicochemical properties that are highly advantageous in drug design. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, facilitating its use in biological assays and formulation studies.

PropertyValueSource(s)
CAS Number 1193-43-7[1][2][3][4]
Molecular Formula C₈H₁₆ClN[1][3]
Molecular Weight 161.67 g/mol [1][4]
Appearance White to off-white solid[5]
Melting Point Data not available
Solubility Soluble in water[6]
Storage Store at room temperature[1]

Synthesis and Manufacturing

The synthesis of Bicyclo[2.2.2]octan-1-amine typically precedes the formation of its hydrochloride salt. Several robust methods have been established for the preparation of the parent amine, with the choice of route often depending on the desired scale and available starting materials.

Synthesis of Bicyclo[2.2.2]octan-1-amine (the Free Base)

Two primary synthetic strategies for obtaining the bicyclo[2.2.2]octan-1-amine core are catalytic hydrogenation of the corresponding nitrile and reductive amination of the ketone.

Method A: Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile

This method is often preferred for large-scale production due to its high yield and cost-effectiveness[7]. The process involves the reduction of the nitrile group at the bridgehead position to a primary amine using a metal catalyst under a hydrogen atmosphere.

synthesis_A start Bicyclo[2.2.2]octane-1-carbonitrile reagents H₂, Raney Nickel or Cobalt Catalyst High Pressure, High Temperature start->reagents product Bicyclo[2.2.2]octan-1-amine reagents->product caption Catalytic Hydrogenation Workflow

Caption: Workflow for the synthesis of Bicyclo[2.2.2]octan-1-amine via catalytic hydrogenation.

Method B: Reductive Amination of Bicyclo[2.2.2]octan-2-one

Reductive amination provides a direct, one-pot method for synthesizing the amine from the corresponding ketone[7]. This reaction combines the ketone with an ammonia source and a reducing agent.

synthesis_B start Bicyclo[2.2.2]octan-2-one reagents Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) start->reagents product Bicyclo[2.2.2]octan-1-amine reagents->product caption Reductive Amination Workflow bioisostere cluster_0 Para-Substituted Phenyl Ring cluster_1 Bicyclo[2.2.2]octane Bioisostere A X-Ph-Y B X-BCO-Y A->B Bioisosteric Replacement caption Bioisosteric relationship between a phenyl ring and a bicyclo[2.2.2]octane core.

References

An In-Depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.2]octan-1-amine hydrochloride is a key saturated bicyclic amine that has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure serves as a valuable bioisostere for the phenyl ring, offering a pathway to modulate physicochemical properties such as solubility and metabolic stability in drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and spectroscopic characteristics. The synthesis and analytical methodologies for its characterization are also discussed, providing a critical resource for researchers and developers in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane (BCO) framework is a highly rigid and symmetric bridged-ring system. This inherent rigidity minimizes conformational flexibility, a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target.[1] The hydrochloride salt of Bicyclo[2.2.2]octan-1-amine enhances its aqueous solubility, making it a more viable candidate for pharmaceutical formulations.[2]

In recent years, the BCO moiety has been increasingly utilized as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl group.[3][4] This "escape from flatland" strategy in drug design aims to improve the physicochemical properties of lead compounds by increasing their fraction of sp³-hybridized carbons (Fsp³).[4] Replacing a planar phenyl ring with a saturated BCO scaffold can lead to:

  • Improved Solubility: While the replacement of a phenyl ring with a BCO core in the drug Imatinib was found to decrease aqueous solubility, the introduction of heteroatoms into the BCO scaffold, as in 2-oxabicyclo[2.2.2]octane, can restore or even improve solubility.[3]

  • Enhanced Metabolic Stability: The saturated nature of the BCO ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich phenyl ring.[1]

  • Reduced Lipophilicity: The substitution of a phenyl group with a BCO scaffold can lead to a decrease in the calculated lipophilicity (clogP).[1]

This guide will delve into the fundamental physicochemical properties that underpin the utility of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Chemical Name This compound[5][6][7]
CAS Number 1193-43-7[7]
Molecular Formula C₈H₁₆ClN[7]
Molecular Weight 161.67 g/mol [7]
Appearance White crystalline powder[8]
Melting Point Not definitively reported; data for related compounds vary.
Boiling Point Not reported.
Solubility Soluble in water.[2][2][9]
pKa The pKa of the protonated form of the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) is 8.8.[8] An experimental value for this compound is not readily available in the literature.[8]

Spectroscopic and Structural Characterization

The rigid and symmetrical nature of the Bicyclo[2.2.2]octane core leads to distinct and interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for the structural confirmation and purity assessment of this compound. The high symmetry of the parent amine results in a relatively simple spectrum.[10]

  • ¹H NMR: The spectrum is characterized by signals corresponding to the bridgehead proton and the protons on the three equivalent ethylene bridges. For the hydrochloride salt, characteristic proton signals are observed.[10][11]

  • ¹³C NMR: Due to the symmetry of the molecule, a limited number of signals are expected, corresponding to the bridgehead carbons and the methylene carbons of the ethylene bridges.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the ammonium group and the hydrocarbon cage.[10]

  • N-H Vibrations: The primary ammonium group gives rise to characteristic N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region. N-H bending modes are also observable at lower frequencies.[10]

  • C-H Vibrations: C-H stretching modes of the methylene groups in the cage structure are expected just below 3000 cm⁻¹.[10]

  • C-N and C-C Vibrations: The C-N stretching vibration and the various C-C stretching and bending modes of the bicyclic skeleton occur in the fingerprint region (below 1500 cm⁻¹).[10] A detailed vibrational analysis of the highly symmetric and closely related molecule 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an excellent reference for interpreting the spectra of this compound.[10]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and for gaining structural information through fragmentation analysis.

  • Molecular Ion: The mass spectrum will show a molecular ion peak corresponding to the free base (C₈H₁₅N).

  • Fragmentation Pattern: Characteristic fragmentation pathways for the bicyclo[2.2.2]octane core involve the cleavage of the ethano bridges.[10] The presence of the amine group will also influence the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

X-ray Crystallography

While the crystal structure of this compound is not widely reported, studies on derivatives and related BCO systems reveal key structural features of this rigid cage.[10] X-ray crystallography provides precise bond lengths, angles, and conformational details. For a typical bicyclo[2.2.2]octane system, the bridge-to-bridgehead C-C bond length is approximately 1.54 Å, and the ethano bridge C-C bond length is around 1.53 Å. The angle within the bicyclic cage is approximately 109.5°.[10]

Synthesis and Experimental Protocols

Several synthetic routes to Bicyclo[2.2.2]octan-1-amine have been established, with the final product often isolated as the hydrochloride salt for improved stability and handling.[10]

Common Synthetic Approaches
  • Reduction of Bicyclo[2.2.2]octanone Oxime: A classic and reliable two-step method involves the formation of the oxime from bicyclo[2.2.2]octanone and hydroxylamine hydrochloride, followed by reduction of the oxime to the primary amine. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is an effective reduction method.[10]

  • Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile: For larger-scale synthesis, the catalytic hydrogenation of the corresponding nitrile at the bridgehead position is a high-yield and cost-effective method. This typically requires high pressure and temperature with metal catalysts like Raney Nickel.[10]

  • Reductive Amination of Bicyclo[2.2.2]octanone: A direct, one-pot method that combines the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).[10]

The general workflow for the synthesis via reduction of the oxime is depicted in the following diagram:

Caption: Synthesis of Bicyclo[2.2.2]octan-1-amine HCl via the oxime.

Analytical Methodologies

The characterization of this compound relies on a suite of standard analytical techniques.

  • Purity Determination: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of the compound.

  • Structural Elucidation: As detailed in Section 3, NMR, IR, and mass spectrometry are essential for confirming the chemical structure.

  • Melting Point Determination: A standard melting point apparatus can be used to determine the melting range of the crystalline solid.

  • pKa Determination: The pKa of the protonated amine can be determined by potentiometric titration.[12] This involves titrating a solution of the amine hydrochloride with a standard solution of a strong base and monitoring the pH change.

  • Solubility Assessment: The aqueous solubility can be determined by preparing a saturated solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

The logical workflow for the full physicochemical characterization is as follows:

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesis Synthesis of Amine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility pKa pKa Determination Purification->pKa FinalData Comprehensive Physicochemical Profile NMR->FinalData IR->FinalData MS->FinalData MeltingPoint->FinalData Solubility->FinalData pKa->FinalData

Caption: Workflow for physicochemical characterization.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry and materials science. Its well-defined, rigid three-dimensional structure provides a compelling alternative to traditional aromatic scaffolds, enabling the fine-tuning of critical physicochemical properties in the pursuit of novel therapeutics and advanced materials. This guide has synthesized the available data on its chemical, physical, and spectroscopic properties, providing a foundational resource for researchers. While some experimental parameters require further elucidation in the primary literature, the established characterization methodologies and the clear strategic value of this compound ensure its continued importance in scientific research and development.

References

A Spectroscopic Guide to Bicyclo[2.2.2]octan-1-amine Hydrochloride: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of Bridged Bicyclic Amines

In the landscape of modern drug discovery and materials science, the rigid bicyclo[2.2.2]octane framework stands out as a key structural motif. Its conformational rigidity and three-dimensional character make it an attractive bioisostere for aromatic rings, offering improved pharmacokinetic properties. Bicyclo[2.2.2]octan-1-amine hydrochloride, the subject of this guide, is a primary building block in the synthesis of a variety of bioactive molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure structural integrity, purity, and to predict its behavior in complex chemical environments. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly symmetrical and rigid cage-like structure. The amine group is situated at a bridgehead carbon, a position with unique steric and electronic properties. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a key consideration for many applications.

Caption: Molecular structure of this compound.

The following sections will delve into the specific spectral data, offering a detailed interpretation of the key features observed in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Bicyclic Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a highly symmetric molecule like this compound, NMR provides a relatively simple yet information-rich spectrum.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). The choice of solvent is critical as the acidic N-H protons will exchange with deuterium in D₂O, leading to the disappearance of their signal.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for aqueous solutions or Tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing.

    • Cap the NMR tube and gently vortex or invert to ensure complete dissolution.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: ~16 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: ~220 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard Dissolve->Standard Tune Tune & Shim Spectrometer Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform & Phasing Reference Reference to Standard Process->Reference Integrate Integrate & Peak Pick Reference->Integrate

Caption: General workflow for NMR spectral acquisition.

¹H NMR Spectral Data and Interpretation

Due to the molecule's high symmetry (a C₃ axis of rotation), the ¹H NMR spectrum is expected to be simple, showing only a few distinct signals.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.2Broad Singlet3H-NH₃⁺
~2.1Multiplet6HC2, C3, C5, C6, C7-H
~1.8Multiplet1HC4-H (Bridgehead)
  • -NH₃⁺ Protons (δ ~3.2 ppm): The protons of the ammonium group are acidic and their chemical shift can be highly dependent on the solvent, concentration, and temperature. In a non-exchanging solvent, they would appear as a broad singlet. In D₂O, this signal will disappear due to deuterium exchange, a key diagnostic feature.

  • Methylene Protons (δ ~2.1 ppm): The six methylene protons on the three equivalent ethylene bridges (C2, C3, C5, C6, and the two on C7) are chemically equivalent and give rise to a complex multiplet.

  • Bridgehead Proton (δ ~1.8 ppm): The single proton at the C4 bridgehead is in a unique chemical environment and appears as a distinct multiplet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton. The high symmetry of the molecule results in only three distinct carbon signals.

Chemical Shift (δ) (ppm)Assignment
~50C1 (Bridgehead with -NH₃⁺)
~30C4 (Bridgehead)
~25C2, C3, C5, C6, C7 (Methylene Carbons)

The interpretation of these shifts is supported by extensive studies on various bicyclo[2.2.2]octane derivatives.[1]

  • C1 Bridgehead Carbon (δ ~50 ppm): This carbon is directly attached to the electron-withdrawing ammonium group, causing it to be significantly deshielded and appear at the lowest field.

  • C4 Bridgehead Carbon (δ ~30 ppm): The other bridgehead carbon, being a methine, is less shielded than the methylene carbons.

  • Methylene Carbons (δ ~25 ppm): The six equivalent methylene carbons of the ethylene bridges appear as a single, intense signal at the highest field.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by the absorptions of the ammonium group and the C-H bonds of the bicyclic cage.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretching (of -NH₃⁺)
2950-2850StrongC-H stretching (aliphatic)
~1600-1500MediumN-H bending (asymmetric and symmetric)
~1450MediumC-H bending (scissoring)
  • N-H Stretching (3200-2800 cm⁻¹): The most prominent feature in the IR spectrum is the very broad and strong absorption due to the stretching vibrations of the N-H bonds in the ammonium group.[1][2] This broadness is a result of extensive hydrogen bonding in the solid state.

  • C-H Stretching (2950-2850 cm⁻¹): The sharp, strong absorptions in this region are characteristic of the C-H stretching vibrations of the methylene and methine groups in the saturated bicyclic system.

  • N-H Bending (~1600-1500 cm⁻¹): The bending vibrations of the ammonium group typically appear in this region as medium intensity bands.

  • C-H Bending (~1450 cm⁻¹): The scissoring and bending vibrations of the methylene groups are also observed in the fingerprint region.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Sample Introduction and Analysis
  • Sample Introduction:

    • For a volatile compound like this, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used. For the hydrochloride salt, which is less volatile, electrospray ionization (ESI) from a solution is a more suitable method.

  • Ionization Method:

    • Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation.

    • Electrospray Ionization (ESI) is a softer ionization technique, often resulting in a prominent protonated molecular ion peak, which is particularly useful for confirming the molecular weight of the free amine.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation (Expected for the Free Amine)

The mass spectrum of the hydrochloride salt will typically show the fragmentation of the free amine, Bicyclo[2.2.2]octan-1-amine (M.W. 125.21 g/mol ).

  • Molecular Ion Peak (M⁺): According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The free amine has a molecular weight of 125, and a molecular ion peak at m/z = 125 would be expected, although it may be of low intensity in EI-MS.

  • Key Fragmentation Pathways: The rigid bicyclic structure influences the fragmentation pattern. Common fragmentation pathways for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). However, for a bridgehead amine, this is less straightforward. The fragmentation is more likely to involve the loss of small neutral molecules or cleavage of the bicyclic ring system.

M Molecular Ion (M+) m/z = 125 F1 Loss of Ethylene (C2H4) m/z = 97 M->F1 - C2H4 F2 Loss of Propylene (C3H6) m/z = 83 M->F2 - C3H6 F3 Retro-Diels-Alder (Loss of C2H4) M->F3 F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Plausible fragmentation pathways for Bicyclo[2.2.2]octan-1-amine.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic signature for this compound. The simplicity of the NMR spectra confirms the high symmetry of the bicyclic core, while the characteristic IR absorptions unequivocally identify the ammonium functional group. The mass spectrum, in accordance with the nitrogen rule, provides the molecular weight of the free amine and insights into its fragmentation behavior. This in-depth guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and a deeper understanding of this important chemical building block.

References

In-depth Technical Guide on the Crystal Structure of Bicyclo[2.2.2]octan-1-amine Hydrochloride: Status of Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide will, therefore, address the available scientific knowledge surrounding Bicyclo[2.2.2]octan-1-amine, focusing on aspects that are crucial for researchers, scientists, and drug development professionals. We will explore its synthesis, the structural insights that can be gleaned from related compounds and computational studies, and its spectroscopic characterization.

The Bicyclo[2.2.2]octane Scaffold: A Foundation of Rigidity in Drug Design

The bicyclo[2.2.2]octane framework is a highly rigid, three-dimensional structure that serves as a valuable bioisostere for phenyl rings and other cyclic systems in drug design.[1] Its conformational rigidity can be advantageous for several reasons:

  • Reduced Entropic Penalty: By locking a molecule into a specific conformation, the entropic cost of binding to a biological target is minimized, potentially leading to higher affinity.

  • Precise Vectorial Display of Substituents: Functional groups can be placed in well-defined spatial orientations, allowing for precise interactions with receptor pockets.

  • Improved Physicochemical Properties: Replacement of aromatic rings with saturated bicyclic systems can lead to improved solubility, metabolic stability, and reduced lipophilicity.[1]

Bicyclo[2.2.2]octan-1-amine, with its primary amine at a bridgehead position, is a key building block for introducing this rigid scaffold into pharmaceutical candidates.[2]

Synthesis and Crystallization of Bicyclo[2.2.2]octan-1-amine Hydrochloride

While the specific crystallization protocol for obtaining single crystals of this compound suitable for X-ray diffraction is not detailed in the available literature, general synthetic routes to the parent amine are well-established. A common and effective method involves the reduction of bicyclo[2.2.2]octan-1-carbonitrile.

Experimental Protocol: Synthesis of Bicyclo[2.2.2]octan-1-amine

This protocol describes a representative synthesis via the reduction of the corresponding nitrile.

Step 1: Synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid This can be achieved through various methods, often starting from bicyclo[2.2.2]octan-1-ol.

Step 2: Conversion to Bicyclo[2.2.2]octane-1-carboxamide The carboxylic acid is typically converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by amination with ammonia.

Step 3: Dehydration to Bicyclo[2.2.2]octane-1-carbonitrile The amide is dehydrated using a suitable agent like phosphorus pentoxide or trifluoroacetic anhydride.

Step 4: Reduction to Bicyclo[2.2.2]octan-1-amine The nitrile is reduced to the primary amine. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or palladium on carbon under a hydrogen atmosphere. High pressures and temperatures may be required for efficient conversion.

Step 5: Formation of the Hydrochloride Salt The resulting Bicyclo[2.2.2]octan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.

Crystallization: For crystallization, the hydrochloride salt would typically be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allowed to cool slowly to room temperature, followed by further cooling at low temperatures (e.g., 4 °C) to promote the formation of well-ordered crystals. The choice of solvent is critical and would require experimental optimization.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Bicyclo[2.2.2]octan-1-amine cluster_salt Salt Formation & Crystallization Start Bicyclo[2.2.2]octane Precursor CarboxylicAcid Bicyclo[2.2.2]octane-1-carboxylic acid Start->CarboxylicAcid Oxidation/Functionalization Amide Bicyclo[2.2.2]octane-1-carboxamide CarboxylicAcid->Amide Amination Nitrile Bicyclo[2.2.2]octane-1-carbonitrile Amide->Nitrile Dehydration Amine Bicyclo[2.2.2]octan-1-amine Nitrile->Amine Reduction (e.g., H2/Catalyst) HCl_Salt Bicyclo[2.2.2]octan-1-amine Hydrochloride Amine->HCl_Salt Addition of HCl Crystals Single Crystals HCl_Salt->Crystals Recrystallization

Caption: Synthetic and crystallization workflow for this compound.

Structural Insights from Analogues and Computational Chemistry

In the absence of a determined crystal structure, valuable information about the expected geometry of this compound can be inferred from the crystal structures of closely related molecules and from computational modeling.

Data from Related Structures

The crystal structure of 1,4-diazabicyclo[2.2.2]octane (DABCO), where both bridgehead carbons are replaced by nitrogen, is well-characterized. In its protonated forms, the N-C bond lengths are typically around 1.49-1.50 Å.[3][4] The C-C bond lengths in the bicyclo[2.2.2]octane cage of other derivatives are generally in the range of 1.53-1.56 Å.[2]

The structure of 1,4-diacetoxybicyclo[2.2.2]octane has also been determined, providing further insight into the geometry of the carbon skeleton.

Table 1: Expected Molecular Geometry Parameters for Bicyclo[2.2.2]octan-1-amine Cation

ParameterExpected ValueSource/Basis
C-N Bond Length~1.50 ÅAnalogy to protonated DABCO[3][4]
Bridgehead C-C Bond Length~1.54 - 1.56 ÅData from bicyclo[2.2.2]octane derivatives[2]
Ethano Bridge C-C Bond Length~1.53 - 1.55 ÅData from bicyclo[2.2.2]octane derivatives[2]
C-N-H Bond Angle~109.5°sp³ hybridization
Cage C-C-C Bond Angles~109.5°Near ideal tetrahedral geometry
Expected Intermolecular Interactions

In a putative crystal lattice, the primary intermolecular interactions would be hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anions (Cl⁻). Each ammonium group has three hydrogen bond donors, and the chloride anion can accept multiple hydrogen bonds. This would likely lead to an extensive three-dimensional network of N-H···Cl interactions, which would be the dominant force in the crystal packing.

Diagram of Expected Hydrogen Bonding

Caption: Expected hydrogen bonding network in solid this compound.

Spectroscopic Characterization

Spectroscopic methods provide valuable information that complements our understanding of the molecular structure.

  • ¹H NMR Spectroscopy: The highly symmetric nature of the Bicyclo[2.2.2]octane cage results in a relatively simple proton NMR spectrum. For the hydrochloride salt, the protons on the ethano bridges would appear as multiplets, and the bridgehead proton at C4 would also give a distinct signal. The protons of the -NH₃⁺ group may be broadened due to exchange and quadrupolar effects.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the bridgehead carbons (C1 and C4) and the carbons of the ethano bridges.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the ammonium group in the region of 3100-3300 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the N-H bonds would also be present.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion of the free amine (C₈H₁₅N⁺) after loss of HCl. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Conclusion and Future Outlook

While a definitive single-crystal X-ray structure of this compound is not currently available in the public domain, a significant amount of information regarding its synthesis, expected structural properties, and spectroscopic signature can be compiled. The rigidity and well-defined geometry of the bicyclo[2.2.2]octane core make it a privileged scaffold in modern drug discovery.

The formal determination of its crystal structure would be a valuable contribution to the field, providing precise data on bond lengths, bond angles, and, most importantly, the packing and hydrogen bonding network in the solid state. Such data would serve as a benchmark for computational studies and aid in the rational design of more complex derivatives with tailored physicochemical and pharmacological properties. Researchers in the field are encouraged to pursue the crystallization and structural determination of this fundamental building block.

References

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Bicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.2.2]octane framework is a cornerstone in medicinal chemistry, prized for its conformational rigidity and utility as a bioisostere for phenyl groups.[1] This guide provides a comprehensive theoretical framework for analyzing the conformation of Bicyclo[2.2.2]octan-1-amine hydrochloride, a key building block. We will explore the causality behind computational choices, from selecting density functionals and basis sets to performing and interpreting high-level calculations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of such rigid scaffolds.

Introduction: The Significance of a Rigid Scaffold

The bicyclo[2.2.2]octane (BCO) scaffold is a highly valued structural motif in drug design. Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can significantly reduce the entropic penalty upon binding to a biological target.[1] This inherent rigidity makes the BCO core an excellent platform for designing molecules with high affinity and selectivity.[2] The amine group at the bridgehead position (C1) offers a versatile handle for chemical modification, while its protonated hydrochloride salt form is often crucial for solubility and handling.

Understanding the precise three-dimensional arrangement, or conformation, of this compound is fundamental to predicting its interaction with biological targets and its physicochemical properties.[3] While the BCO cage itself is rigid, the orientation of the ammonium group (-NH₃⁺) and the positioning of its chloride (Cl⁻) counter-ion introduce conformational possibilities that warrant a detailed theoretical investigation. Computational chemistry provides a powerful lens to explore these subtleties at the atomic level.[4]

Theoretical Foundations for Conformational Analysis

The goal of a theoretical conformational analysis is to identify the molecule's minimum energy structures on its potential energy surface and to determine their relative energies.[5] For a molecule like this compound, this involves modeling the ion pair and accurately describing both the covalent framework and the non-covalent interactions between the ammonium cation and the chloride anion.

Choosing the Right Computational Engine: DFT and MP2

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[6]

  • Expertise & Experience: We select the B3LYP hybrid functional as our primary tool for geometry optimization. B3LYP has a long-standing track record of providing reliable geometries for a vast range of organic molecules.[7] However, standard B3LYP is known to be deficient in describing non-covalent interactions, particularly London dispersion.[7] To rectify this, we employ Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3BJ) . This empirical correction adds a term to the DFT energy, significantly improving the description of the crucial interaction between the ammonium and chloride ions.[8][9]

Møller-Plesset Perturbation Theory (MP2) provides a higher level of theory that explicitly includes electron correlation, which is vital for an accurate description of dispersion forces.[10]

  • Expertise & Experience: While computationally more demanding than DFT, MP2 is an excellent choice for refining the energies of DFT-optimized geometries.[6] This MP2//B3LYP-D3 approach is a cost-effective strategy to achieve near "gold standard" accuracy for relative conformational energies.

The Language of Atoms: Selecting the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals.[11] The choice of basis set is as critical as the choice of the computational method.

  • Expertise & Experience: For a system involving an anion (Cl⁻) and non-covalent interactions, a flexible basis set is required. We will use the Pople-style 6-31+G(d,p) basis set for our initial optimizations.

    • 6-31G: A split-valence basis set, providing a good foundational description of valence electrons.[12]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds.[11]

    • +: Diffuse functions are added to heavy atoms. These are crucial for accurately modeling systems with negative charges (like the chloride ion) and for describing the "tail" of the wavefunction involved in non-covalent interactions.[11][13]

For higher-accuracy energy calculations, we will employ Dunning's correlation-consistent basis set, aug-cc-pVTZ . The "aug" prefix indicates the presence of diffuse functions, and "VTZ" (valence triple-zeta) signifies a highly flexible and accurate basis set.

Experimental Protocol: A Self-Validating Computational Workflow

This section details a step-by-step protocol for the conformational analysis. Each step is designed to build upon the last, ensuring the final results are physically meaningful and verifiable.

Step 1: Initial Structure Generation

The first step is to build a chemically reasonable 3D structure of the this compound ion pair. This can be done using any standard molecular modeling software. Key considerations are:

  • Construct the rigid bicyclo[2.2.2]octane cage.

  • Add the -NH₃⁺ group to the C1 bridgehead position.

  • Place the Cl⁻ ion in several plausible starting positions near the -NH₃⁺ group (e.g., aligned with each N-H bond, and in the "cleft" between two N-H bonds) to ensure a comprehensive conformational search.

Step 2: Geometry Optimization and Conformer Identification

Each starting structure is then subjected to a full geometry optimization to locate the nearest local energy minimum.

  • Method: B3LYP-D3BJ

  • Basis Set: 6-31+G(d,p)

  • Environment: Gas phase (to model the intrinsic properties of the ion pair).

  • Procedure:

    • Submit each initial structure to the computational chemistry software (e.g., Gaussian, ORCA).

    • Perform a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find a structure where the forces on all atoms are effectively zero.

    • Compare the final energies and structures of all optimizations. Identical structures (within a small tolerance) are considered the same conformer. This process will yield one or more unique, low-energy conformers.

Step 3: Vibrational Frequency Analysis (Trustworthiness Check)

For each unique conformer identified in Step 2, a vibrational frequency calculation must be performed at the same level of theory.

  • Method: B3LYP-D3BJ

  • Basis Set: 6-31+G(d,p)

  • Purpose:

    • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the structure must be perturbed and re-optimized. This is a critical self-validation step.

    • Thermochemical Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

Step 4: High-Accuracy Single-Point Energy Refinement

To obtain more reliable relative energies between conformers, single-point energy calculations are performed on the optimized geometries from Step 2 using a more accurate level of theory.

  • Method: MP2

  • Basis Set: aug-cc-pVTZ

  • Procedure:

    • Use the exact coordinates from the B3LYP-D3BJ/6-31+G(d,p) optimizations.

    • Run a single-point energy calculation (without re-optimizing the geometry).

    • The resulting electronic energies provide a more accurate comparison of conformer stability. The Gibbs free energy corrections from Step 3 can be added to these electronic energies to obtain the most accurate relative Gibbs free energies (ΔG).

The entire computational workflow is summarized in the diagram below.

G cluster_0 Setup cluster_1 Optimization & Verification cluster_2 Refinement & Analysis start 1. Build Initial Structures (Multiple Cl- positions) opt 2. Geometry Optimization B3LYP-D3BJ / 6-31+G(d,p) start->opt freq 3. Frequency Calculation (Confirm Minima & Get ΔG) opt->freq ts_check Imaginary Frequencies? freq->ts_check reopt Perturb & Re-optimize ts_check->reopt Yes spe 4. Single-Point Energy MP2 / aug-cc-pVTZ ts_check->spe No reopt->opt analysis 5. Analyze Results (ΔE, ΔG, Geometry) spe->analysis G cluster_cation Bicyclo[2.2.2]octan-1-ammonium N N+ C1 C1 (Cage) H1 H Cl Cl- H1->Cl H-Bond H2 H H2->Cl H-Bond H3 H H3->Cl H-Bond

References

Topic: Stereochemistry of Substituted Bicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The bicyclo[2.2.2]octane (BCO) framework represents a cornerstone of modern medicinal chemistry, prized for its exceptional conformational rigidity and three-dimensional character.[1][2] When functionalized with a bridgehead amine, this scaffold becomes a versatile platform for designing novel therapeutics, acting as a bioisostere for phenyl rings while offering improved metabolic stability and solubility profiles.[2][3] The stereochemical intricacies of substituted BCO-1-amine derivatives, however, present both a formidable challenge and a profound opportunity in drug design. The fixed spatial orientation of substituents on this rigid cage dictates molecular recognition and biological activity. This guide provides a comprehensive analysis of the stereochemical landscape of these molecules, covering stereoselective synthetic strategies, detailed conformational analysis, and the critical role of stereoisomerism in defining pharmacological profiles. We will explore the causality behind key experimental choices and present validated protocols for the synthesis and analysis of these high-value compounds.

The Bicyclo[2.2.2]octane Scaffold: A Rigid Foundation for Design

The defining characteristic of the bicyclo[2.2.2]octane system is its rigid, cage-like structure, which severely restricts conformational freedom.[2] Unlike flexible aliphatic chains or even cyclohexane rings, the BCO core locks substituents into well-defined spatial vectors. This property is invaluable in drug development as it minimizes the entropic penalty associated with a molecule adopting a specific, bioactive conformation upon binding to a biological target.[2]

The parent BCO skeleton possesses D₃ symmetry, but this is often perturbed by substitution, leading to a slight twisting of the three fused boat-shaped rings around the C1-C4 axis.[4] This twisting motion, though subtle, can influence the relative orientation of substituents and, consequently, their interaction with receptor surfaces. The bridgehead amine at C1 introduces a key functional handle for further chemical modification, with its lone pair of electrons exhibiting enhanced availability and nucleophilicity compared to acyclic amines due to the geometric constraints that hinder nitrogen inversion.[5][6]

BCO_Conformation cluster_0 Bicyclo[2.2.2]octan-1-amine Structure C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C8 C2->C8 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C7->C4 C8->C5 N1 H₂N N1->C1 lab_bridgehead Bridgehead Positions lab_twist Twist Axis

Caption: Conformational representation of the rigid bicyclo[2.2.2]octan-1-amine core.

Stereoselective Synthesis: Constructing the Chiral Core

Achieving stereocontrol in the synthesis of substituted BCO derivatives is paramount. The most powerful and widely adopted strategy for establishing the core framework in an enantioselective manner is the asymmetric Diels-Alder reaction .[1][7][8] This cycloaddition permits the construction of the sterically congested bicycle and can simultaneously set multiple stereocenters with high fidelity.[9]

The Asymmetric Diels-Alder Approach

The causality behind using a chiral catalyst, such as a chiral oxazaborolidinium salt or a metal-diene complex, lies in its ability to create a chiral environment around the dienophile.[1][7][10] The catalyst coordinates to the dienophile, effectively blocking one of its faces and forcing the diene to approach from the less hindered direction. This facial selectivity is the origin of the enantiomeric excess (ee) observed in the product. The choice of catalyst, solvent, and temperature are critical variables that must be optimized to maximize both yield and stereoselectivity.

Below is a representative workflow for the synthesis of a chiral BCO intermediate, which can then be elaborated to the target bridgehead amine.

Pharmacophore cluster_Receptor Receptor Binding Pocket cluster_Ligand HBD H-Bond Donor (Ser) HBA H-Bond Acceptor (Gln) HYD Hydrophobic Pocket (Leu, Val) Amine Bridgehead Amine (Cationic) Amine->HBA Ionic/H-Bond BCO_Core BCO Scaffold ExoOH exo-OH ExoOH->HBD H-Bond BCO_Core->HYD Hydrophobic

References

An In-depth Technical Guide to the Acidity and Basicity of Bicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the acid-base properties of Bicyclo[2.2.2]octan-1-amine hydrochloride, a conformationally rigid building block of significant interest to researchers, scientists, and drug development professionals. We delve into the structural underpinnings of its basicity, comparing it to analogous acyclic and monocyclic amines. This guide presents a detailed, field-proven protocol for the precise determination of its pKa value via potentiometric titration, emphasizing the causality behind each experimental step to ensure self-validating and reproducible results. The theoretical discussion is grounded in the principles of stereoelectronic effects and hybridization theory, offering insights into how the unique bicyclic framework governs the reactivity of the bridgehead amino group. This document is intended to serve as a practical and theoretical resource for scientists working with this versatile molecular scaffold.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a highly rigid and symmetrical three-dimensional structure that has garnered considerable attention in medicinal chemistry and materials science.[1][2] Its rigid nature minimizes conformational flexibility, which can be a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target.[1] Bicyclo[2.2.2]octan-1-amine, with a primary amine positioned at a bridgehead carbon, is a particularly valuable derivative. The amine functionality serves as a key handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.[1]

Understanding the basicity of this amine, quantified by the pKa of its conjugate acid (Bicyclo[2.2.2]octan-1-ammonium chloride), is critical for its effective utilization. The pKa value dictates the ionization state of the molecule at a given pH, which in turn influences crucial physicochemical properties such as solubility, lipophilicity, and the ability to form intermolecular interactions—all of which are paramount in drug development and materials design.[3]

This guide will first explore the theoretical basis for the basicity of Bicyclo[2.2.2]octan-1-amine, followed by a detailed, step-by-step experimental protocol for the accurate determination of its pKa.

Theoretical Framework: Structural Determinants of Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[4][5] In Bicyclo[2.2.2]octan-1-amine, the rigid cage structure imposes unique stereoelectronic constraints that significantly influence its basicity compared to simpler acyclic amines like triethylamine.

Hybridization and Steric Accessibility

Unlike acyclic amines that can undergo rapid nitrogen inversion, the nitrogen atom in a bridgehead amine like Bicyclo[2.2.2]octan-1-amine is locked in a specific geometry. This constraint prevents the pyramidal inversion of the nitrogen atom.[4][6]

The basicity of amines is correlated with the hybridization of the nitrogen's lone pair orbital.[4][5] Generally, less s-character in the orbital holding the lone pair corresponds to higher basicity.[4] In a typical trialkylamine, the nitrogen is approximately sp³ hybridized. Due to the geometric constraints of the bicyclic system, the C-N-C bond angles are slightly distorted from the ideal tetrahedral angle. This can lead to an increase in the p-character of the C-N bonding orbitals and consequently, an increase in the s-character of the lone pair orbital.[4] An increase in s-character brings the lone pair closer to the nucleus, making it less available for protonation and thus slightly decreasing the basicity compared to an acyclic analogue where such strain is absent.[4]

However, a more dominant factor enhancing the basicity of bridgehead amines is the steric accessibility of the lone pair.[6][7] In an acyclic amine like triethylamine, the alkyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair. In contrast, the bicyclic framework holds the carbon chains back, leaving the lone pair on the bridgehead nitrogen more exposed and available for protonation.[4][6]

Comparison with Structurally Related Amines

To contextualize the basicity of Bicyclo[2.2.2]octan-1-amine, it is instructive to compare it with related structures.

CompoundStructurepKa of Conjugate AcidKey Structural Features
Triethylamine(CH₃CH₂)₃N10.75[4]Acyclic, flexible, undergoes nitrogen inversion.
Quinuclidine (1-Azabicyclo[2.2.2]octane)C₇H₁₃N10.90[4]Bicyclic, rigid, bridgehead nitrogen, sterically accessible lone pair.
Bicyclo[2.2.2]octan-1-amineC₈H₁₅NPredicted ~10.68*Bicyclic, rigid, bridgehead primary amine.

*Note: A definitive experimental pKa for Bicyclo[2.2.2]octan-1-amine was not found in the surveyed literature. A predicted pKa for a substituted derivative is 10.68.[8] The protocol in this guide provides a robust method for its experimental determination.

The pKa of quinuclidine's conjugate acid is slightly higher than that of triethylamine, highlighting the dominant effect of the lone pair's steric accessibility in the bicyclic system.[4] We can anticipate that Bicyclo[2.2.2]octan-1-amine will exhibit a similar strong basicity due to its analogous rigid structure.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9][10] The procedure involves the gradual addition of a standardized titrant (in this case, a strong base) to a solution of the analyte (this compound) and monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Rationale for Method Selection

Spectrophotometric methods for pKa determination are also common but require the analyte to possess a chromophore that exhibits a change in absorbance upon ionization.[3][11] this compound lacks a suitable chromophore, making potentiometric titration the method of choice.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare 0.1 M NaOH and 0.1 M HCl solutions C Accurately weigh Bicyclo[2.2.2]octan-1-amine HCl D Dissolve in deionized water to make a ~1 mM solution E Add KCl to maintain constant ionic strength (0.15 M) F Transfer analyte solution to a jacketed beaker at 25°C E->F Proceed to Titration G Purge with nitrogen gas F->G H Immerse calibrated pH electrode and magnetic stirrer G->H I Titrate with standardized 0.1 M NaOH H->I J Record pH after each incremental addition of titrant I->J K Plot pH vs. volume of NaOH added J->K Proceed to Analysis L Calculate the first and second derivatives of the titration curve K->L M Determine the equivalence point from the peak of the first derivative L->M N Determine pKa at the half-equivalence point (pH = pKa) M->N O Repeat titration (n=3) and calculate average pKa and standard deviation N->O

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with each step contributing to the accuracy and reproducibility of the final pKa value.

3.3.1. Materials and Reagents

  • This compound (CAS: 1193-43-7)

  • Deionized water (resistivity > 18 MΩ·cm)

  • Potassium chloride (KCl), analytical grade

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Standard pH buffers (pH 4.01, 7.00, 10.01)

3.3.2. Equipment

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

  • Nitrogen gas source

3.3.3. Procedure

  • pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.01, 7.00, and 10.01. Ensure the calibration slope is between 95% and 105%. This is a critical first step for accurate pH measurements.[9]

  • Analyte Solution Preparation:

    • Accurately weigh approximately 16.2 mg of this compound (to prepare a 100 mL solution of ~1 mM). The exact concentration is not critical, but it should be known approximately.

    • Dissolve the hydrochloride salt in approximately 80 mL of deionized water in a 100 mL volumetric flask.

    • Add 1.12 g of KCl to the solution to maintain a constant ionic strength of approximately 0.15 M. This minimizes changes in activity coefficients during the titration.[9][10]

    • Dilute to the mark with deionized water and mix thoroughly.

  • Titration Setup:

    • Transfer 50.0 mL of the analyte solution to the jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Begin stirring the solution at a moderate speed.

    • Purge the solution with nitrogen gas for at least 10 minutes before and during the titration. This is crucial to displace dissolved carbon dioxide, which can react with the NaOH titrant and introduce error.[9]

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain a fine-grained titration curve.

    • Continue the titration well past the equivalence point until the pH plateaus.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • To precisely determine the equivalence point (the point of maximum slope), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative plot and the zero crossing of the second derivative plot.

    • The volume of titrant at the half-equivalence point (V_eq / 2) is where the concentrations of the protonated amine (BH⁺) and the free base (B) are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.

    • Perform the titration in triplicate to ensure reproducibility. Report the average pKa and the standard deviation.[9]

Conclusion and Future Perspectives

This compound is a valuable building block whose utility is deeply connected to its fundamental acid-base properties. The rigid, cage-like structure results in a sterically accessible bridgehead amine, leading to a significantly basic character. This guide has provided the theoretical framework to understand this enhanced basicity and a detailed, robust protocol for the experimental determination of its pKa via potentiometric titration. The presented methodology is designed to yield accurate and reproducible data, which is essential for applications in drug design, catalysis, and materials science.

Future work could involve studying the pKa of this amine in different solvent systems to understand the impact of the medium on its basicity. Additionally, computational studies could further elucidate the electronic structure and proton affinity, providing a deeper theoretical understanding to complement the experimental findings. The principles and protocols outlined herein provide a solid foundation for such advanced investigations.

References

An In-Depth Technical Guide to the Solubility of Bicyclo[2.2.2]octan-1-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclo[2.2.2]octan-1-amine hydrochloride is a rigid, bridged alicyclic amine salt of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure provides a valuable scaffold for designing novel therapeutic agents. As with any active pharmaceutical ingredient (API), understanding its solubility characteristics is paramount. The choice of solvent is critical at numerous stages of the development pipeline, from synthesis and purification to formulation and delivery.

This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document empowers researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and utilize its solubility properties effectively.

Physicochemical Foundations of Solubility

The solubility of this compound is a complex interplay between its inherent properties and the characteristics of the solvent. As an amine salt, its solubility behavior is fundamentally different from its free base counterpart. The key principle is "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible.[1]

Key Molecular Characteristics:

  • Ionic Nature: The molecule is a salt, composed of the protonated bicyclooctylammonium cation and a chloride anion. This ionic character dominates its interactions.

  • Hydrogen Bonding: The ammonium group (-NH3+) is a potent hydrogen bond donor.[2]

  • Lipophilic Scaffold: The bicyclo[2.2.2]octane cage is a nonpolar, lipophilic hydrocarbon structure.

  • Molecular Rigidity: The bridged ring system provides a fixed, bulky three-dimensional shape, which can influence how solvent molecules pack around the solute.

These characteristics create a molecule with a highly polar, hydrophilic "head" (the ammonium salt) and a bulky, lipophilic "body" (the bicyclic cage). Solubility is achieved when a solvent can effectively solvate both of these distinct regions.

The Role of the Solvent

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. These properties are the primary determinants of their ability to dissolve an ionic compound like this compound.

  • Polar Protic Solvents: These solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3][4] They are generally the most effective solvents for salts. They can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the ammonium cation, effectively solvating the ionic components.[3]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] While they can act as hydrogen bond acceptors, their ability to solvate the chloride anion is weaker compared to protic solvents. Consequently, solubility in these solvents is often moderate but can be significant depending on the solvent's dielectric constant.[6]

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and cannot effectively solvate ions. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by favorable solute-solvent interactions.[2] Therefore, this compound is expected to have very low to negligible solubility in nonpolar solvents.

The interplay of these factors is visually summarized in the diagram below.

cluster_solute Bicyclo[2.2.2]octan-1-amine HCl cluster_solvent Solvent Properties Solute Ionic Crystal Lattice (Strong Ion-Ion Forces) Solubility Solubility Solute->Solubility Requires Energy (Lattice Energy) Polarity Polarity (Dielectric Constant) Polarity->Solubility Solvates Ions (Ion-Dipole Forces) HBD Hydrogen Bond Donation (Protic) HBD->Solubility Solvates Anion (Cl⁻) HBA Hydrogen Bond Acceptance HBA->Solubility Solvates Cation (R-NH₃⁺)

Caption: Key factors influencing the solubility of an amine hydrochloride salt.

Predicted Solubility Profile

Based on the physicochemical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent screening in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateExcellent H-bond donating and accepting capabilities effectively solvate both the ammonium cation and chloride anion. The hydrocarbon scaffold may limit solubility compared to smaller amine salts.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCan accept hydrogen bonds from the cation but are poor at solvating the chloride anion.[5] Higher polarity solvents in this class (like DMSO) will be more effective.
Nonpolar Hexane, TolueneInsolubleInsufficient polarity to overcome the crystal lattice energy of the salt. Unfavorable energetics for solvating charged species.[2]
Chlorinated Dichloromethane (DCM)Low to InsolubleWhile slightly polar, DCM is a very poor hydrogen bond donor/acceptor and has a low dielectric constant, making it a poor solvent for ionic salts.
Ethers Diethyl Ether, THFInsolubleLow polarity and inability to donate hydrogen bonds prevent effective solvation of the ionic compound.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, experimental determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method.[7] This method ensures that the solution has reached equilibrium with the solid state, providing a true measure of the compound's solubility under the specified conditions.

The following protocol outlines a robust, self-validating workflow for this determination.

Shake-Flask Solubility Determination: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Materials & Equipment:

  • This compound (ensure purity is known)

  • HPLC-grade organic solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

Workflow Diagram:

A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Shake at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Allow solid to settle. Filter supernatant with a 0.22 µm syringe filter. B->C D 4. Sample Dilution Accurately dilute the clear filtrate to fall within the calibration curve range. C->D E 5. Quantification Analyze diluted sample by HPLC. Determine concentration against a standard curve. D->E F 6. Calculation Calculate original solubility, accounting for the dilution factor. Report as mg/mL or mol/L. E->F

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Procedure:

  • Preparation:

    • To a glass vial, add a pre-weighed excess amount of this compound. Causality: An excess is critical to ensure that the solution becomes saturated and that equilibrium is established with the solid phase.[7]

    • Accurately add a known volume of the test solvent (e.g., 5.0 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours). Causality: This extended agitation time is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[8]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed at the same temperature for at least 1-2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid) into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

  • Quantification via HPLC:

    • Method Development: Develop a suitable HPLC method for Bicyclo[2.2.2]octan-1-amine. Since the compound lacks a strong chromophore, a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) may be required. If UV detection is attempted, a low wavelength (e.g., <210 nm) would be necessary.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations by dissolving the compound in the chosen solvent.[10] Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Accurately dilute the filtered sample with the solvent to ensure its concentration falls within the linear range of the calibration curve.[11] Inject the diluted sample and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original, undiluted sample by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Practical Applications in Drug Development

Understanding the solubility of this compound is not merely an academic exercise; it has direct and significant consequences for the efficiency and success of the drug development process.

  • Synthetic Chemistry: The choice of solvent for a reaction is often dictated by the solubility of the starting materials. Poor solubility can lead to slow reaction rates and heterogeneous mixtures, complicating the process and potentially reducing yields.

  • Purification and Crystallization: Crystallization is a primary method for purifying APIs. This process relies on identifying a solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.[12] This differential allows for the recovery of pure crystalline material upon cooling.

  • Pre-formulation Studies: For a drug to be effective, it must be formulated into a stable dosage form that allows for predictable bioavailability. Solubility data is the cornerstone of pre-formulation, guiding the selection of excipients and the development of liquid formulations for early-stage animal studies.[13]

  • Analytical Method Development: As seen in the protocol above, preparing standard solutions for analytical testing requires a solvent in which the compound is freely soluble.[11]

Conclusion

For any serious research or development application, this theoretical framework must be supplemented with rigorous experimental data. The provided shake-flask protocol offers a reliable and universally accepted method for generating this critical information. By combining theoretical insight with precise experimental practice, researchers can confidently navigate the challenges of working with this promising molecular scaffold, accelerating its journey from the laboratory to potential clinical applications.

References

An In-depth Technical Guide to the Thermal Stability of Bicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Stability Analysis

In the landscape of modern drug discovery, rigid scaffolds such as the bicyclo[2.2.2]octane system are of immense interest for their ability to confer unique three-dimensional topologies to pharmacologically active molecules. Bicyclo[2.2.2]octan-1-amine hydrochloride serves as a key building block in this arena. The thermal stability of such an Active Pharmaceutical Ingredient (API) is not a mere checkbox in regulatory submission; it is a fundamental property that dictates its shelf-life, informs formulation strategies, and ultimately ensures patient safety and therapeutic efficacy.[1][2]

A review of publicly available literature and safety data sheets reveals a conspicuous absence of detailed experimental data on the specific decomposition temperature and degradation pathways for this compound.[3][4] This guide, therefore, is structured not as a review of existing data, but as a comprehensive investigational roadmap. It is designed to equip the research and development scientist with the principles, methodologies, and interpretive logic required to thoroughly characterize the thermal stability of this compound from first principles. We will proceed by applying field-proven analytical techniques and inferring potential degradation mechanisms based on established chemical principles.

Physicochemical Foundation

Before commencing any thermal analysis, a baseline understanding of the molecule's fundamental properties is essential.

PropertyValueSource
Molecular Formula C₈H₁₆ClN[5]
Molecular Weight 161.67 g/mol [5]
Appearance White to off-white solid/powderAssumed from typical amine hydrochlorides
Structure Amine hydrochloride salt of a rigid bicyclic alkane-

The presence of a primary amine and its salt form with hydrochloric acid are the key reactive centers that will dictate the compound's behavior under thermal stress.

A Multi-Technique Strategy for Thermal Stability Profiling

A robust assessment of thermal stability cannot be achieved with a single technique. A synergistic approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) is required to build a complete stability profile. This workflow ensures that we not only determine when the molecule degrades but also how it degrades and what it transforms into.

G cluster_0 Initial Characterization cluster_1 Forced Degradation cluster_2 Degradant Analysis TGA TGA (Mass Loss vs. Temp) Stress Apply Thermal Stress (e.g., 80°C Dry Heat) TGA->Stress Identifies Onset of Degradation DSC DSC (Heat Flow vs. Temp) DSC->Stress Identifies Melting Point & Phase Transitions HPLC_Dev Develop Stability-Indicating HPLC Method Stress->HPLC_Dev Generates Degradation Products HPLC_Analysis HPLC Analysis (Quantify API & Degradants) HPLC_Dev->HPLC_Analysis Provides Validated Method LCMS LC-MS/MS (Identify Degradant Structures) HPLC_Analysis->LCMS Separates Degradants for Identification

Caption: Overall workflow for thermal stability characterization.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the most direct method for determining the temperature at which a material begins to decompose. For this compound, we anticipate a mass loss event corresponding to the liberation of volatile fragments.

Causality in Protocol Design:

  • Atmosphere: An inert nitrogen atmosphere is chosen to isolate thermal degradation from oxidative degradation. This is critical to understanding the intrinsic stability of the molecule itself.[6]

  • Heating Rate: A rate of 10-20 °C/min is a standard practice that balances experimental time with resolution.[6]

  • Crucible: An open platinum or alumina crucible is used to allow evolved gases to escape freely.[7]

Experimental Protocol: TGA

  • Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a heating rate of 10 °C/min.

  • Record the mass loss (TG curve) and its first derivative (DTG curve) as a function of temperature.

Hypothetical Data & Interpretation:

ParameterHypothetical ValueInterpretation
T_onset (Onset of Decomposition)~250 °CThe temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
T_peak (DTG Peak)~275 °CThe temperature of the maximum rate of mass loss for the primary decomposition step.
Mass Loss (Step 1) ~22.6%This initial mass loss could correspond to the liberation of HCl (MW 36.46), which is ~22.56% of the total mass (161.67). This is a common first step for amine hydrochlorides.
Mass Loss (Total) >95%Indicates that the remaining organic scaffold also decomposes into volatile products at higher temperatures.

Advanced Technique: TGA-FTIR To gain deeper insight, coupling the TGA to a Fourier-Transform Infrared (FTIR) spectrometer is invaluable. This allows for the real-time identification of gases evolved during decomposition.[6][7] For our compound, we would expect to detect HCl gas in the first decomposition step, followed by ammonia and hydrocarbon fragments at higher temperatures.

Differential Scanning Calorimetry (DSC): Probing Thermal Events

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic events (like melting) and exothermic events (like decomposition or crystallization).[8] DSC is crucial for identifying the melting point, which is often a practical upper limit for processing, and for screening for different crystalline forms (polymorphs) that can have different stabilities.[9][10][11]

Experimental Protocol: DSC

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a vented aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above the suspected melt/decomposition (e.g., 300 °C) at 10 °C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

Hypothetical Data & Interpretation:

ParameterHypothetical ValueInterpretation
Melting Point (T_m) ~245 °C (Endotherm)A sharp endothermic peak indicates the melting of the crystalline solid. This temperature is a critical quality attribute.
Enthalpy of Fusion (ΔH_f) 120 J/gThe energy required to melt the solid. It provides information about the crystallinity of the sample.
Decomposition Broad Exotherm >250 °COften, decomposition immediately follows melting and appears as an exothermic event. The onset temperature should correlate with the TGA results.

The DSC thermogram provides a critical distinction: does the compound melt and then decompose, or does it decompose directly from the solid state? This has significant implications for formulation and manufacturing processes.

Forced Degradation & Stability-Indicating HPLC

Principle: Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than accelerated stability testing.[12] Its purpose is to identify likely degradation products and establish degradation pathways.[13][14] A stability-indicating analytical method, typically HPLC, is one that can accurately quantify the decrease in the active ingredient's concentration without interference from its degradation products.[12]

Experimental Protocol: Thermal Stress Study

  • Place a known quantity (e.g., 50 mg) of this compound as a thin layer in a glass vial.

  • Store the open vial in a calibrated oven at an elevated temperature (e.g., 80 °C, a temperature below the melting point but sufficient to induce degradation over time).[14]

  • At specified time points (e.g., 24, 48, 72, 168 hours), withdraw a sample.

  • Dissolve the sample in a suitable solvent (e.g., water/methanol) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.[13]

  • Analyze an unstressed control sample at each time point for comparison.

Experimental Protocol: Stability-Indicating HPLC Method

  • Challenge: Simple aliphatic amines lack a strong UV chromophore, making detection difficult. Pre-column derivatization with a UV-active agent (e.g., dinitrofluorobenzene) is a common and effective strategy.[15]

  • Derivatization: React the sample solution with a suitable derivatizing agent under controlled pH and temperature to form a stable, UV-active derivative.

  • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the absorbance maximum of the derivative (e.g., 254 nm).

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to demonstrate baseline separation between the parent compound and all degradation products.

Hypothetical Data & Interpretation (after 72h at 80°C):

PeakRetention Time (min)Peak Area (%)Identity
14.53.2Degradant A
26.85.1Degradant B
310.291.7Bicyclo[2.2.2]octan-1-amine (Parent)

This data indicates ~8.3% degradation under these stress conditions and shows the method is capable of separating at least two degradation products from the parent API. These separated peaks can then be collected for structural elucidation by mass spectrometry (LC-MS).[14]

Proposed Thermal Degradation Pathways

While experimental data is required for confirmation, plausible degradation pathways can be proposed based on fundamental chemical principles. The most likely initial step for an amine hydrochloride is the loss of HCl.

G compound Bicyclo[2.2.2]octan-1-amine hydrochloride intermediate Bicyclo[2.2.2]octan-1-amine (Free Base) compound->intermediate -HCl (Heat, T > 250°C) products Further Degradation Products (e.g., Elimination, Rearrangement) intermediate->products High Temp hcl HCl (gas)

References

Methodological & Application

Synthesis of Bicyclo[2.2.2]octan-1-amine Hydrochloride: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Bicyclo[2.2.2]octan-1-amine hydrochloride, a valuable building block in medicinal chemistry and materials science, starting from the readily available bicyclo[2.2.2]octanone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven experimental procedures.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional carbocyclic system that has garnered significant attention in drug discovery and development. Its unique conformational rigidity and well-defined stereochemical attributes make it an excellent scaffold for the design of enzyme inhibitors and other biologically active molecules.[1] The introduction of an amine functionality at the bridgehead position, as in Bicyclo[2.2.2]octan-1-amine, provides a key reactive handle for the synthesis of a diverse array of derivatives.[2] This guide focuses on a classic and reliable two-step synthetic route from bicyclo[2.2.2]octanone, a method valued for its accessibility and efficiency.

Overall Synthetic Strategy

The synthesis of this compound from bicyclo[2.2.2]octanone is typically achieved through a two-step sequence:

  • Oxime Formation: The carbonyl group of bicyclo[2.2.2]octanone is converted to an oxime by reaction with hydroxylamine.

  • Oxime Reduction: The C=N double bond of the oxime is reduced to a primary amine. This can be accomplished through various methods, with catalytic hydrogenation and dissolving metal reduction being two of the most effective.

  • Salt Formation: The resulting free amine is converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow Ketone Bicyclo[2.2.2]octanone Oxime Bicyclo[2.2.2]octanone Oxime Ketone->Oxime Hydroxylamine HCl, Base, Reflux in EtOH Amine Bicyclo[2.2.2]octan-1-amine Oxime->Amine Reduction (e.g., Catalytic Hydrogenation or Na/EtOH) HCl_Salt Bicyclo[2.2.2]octan-1-amine Hydrochloride Amine->HCl_Salt HCl

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of Bicyclo[2.2.2]octanone Oxime

The initial step in this synthetic sequence is the conversion of the ketone to an oxime. This reaction is a classic condensation reaction between a carbonyl compound and hydroxylamine.

Mechanistic Insight

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bicyclo[2.2.2]octanone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out under slightly acidic or basic conditions to facilitate the key steps of the reaction.

Detailed Experimental Protocol: Oximation of Bicyclo[2.2.2]octanone

This protocol is adapted from established procedures for the synthesis of oximes from ketones.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Bicyclo[2.2.2]octanone124.1810.0 g0.0805 mol
Hydroxylamine hydrochloride69.498.4 g0.121 mol
Pyridine79.1020 mL-
Ethanol (95%)46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bicyclo[2.2.2]octanone (10.0 g, 0.0805 mol), hydroxylamine hydrochloride (8.4 g, 0.121 mol), and ethanol (100 mL).

  • To this suspension, add pyridine (20 mL) to act as a base and solvent.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After refluxing for 2 hours, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold water. The crude oxime will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure bicyclo[2.2.2]octanone oxime as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

Expected Yield: ~90-95%

Characterization: The formation of the oxime can be confirmed by spectroscopic methods such as IR and NMR, and by its melting point.

Part 2: Reduction of Bicyclo[2.2.2]octanone Oxime to Bicyclo[2.2.2]octan-1-amine

The reduction of the oxime is the crucial step to introduce the primary amine functionality. Two robust and widely applicable methods are presented here: catalytic hydrogenation and a dissolving metal reduction (Bouveault-Blanc).

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines.[2] The reaction is typically carried out under a hydrogen atmosphere in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C).

In catalytic hydrogenation, both the oxime and hydrogen gas are adsorbed onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond in hydrogen and the N-O and C=N bonds in the oxime, leading to the stepwise addition of hydrogen atoms across the double bond and the cleavage of the N-O bond to yield the primary amine.

This protocol is based on general procedures for the catalytic hydrogenation of oximes.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Bicyclo[2.2.2]octanone Oxime139.195.0 g0.0359 mol
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol46.07100 mL-
Hydrogen gas2.02--

Procedure:

  • Place bicyclo[2.2.2]octanone oxime (5.0 g, 0.0359 mol) and 10% Pd/C (0.5 g) in a hydrogenation vessel.

  • Add ethanol (100 mL) to the vessel.

  • Seal the vessel and purge it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.

  • After the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude bicyclo[2.2.2]octan-1-amine.

Expected Yield: Near-quantitative yields are often achieved with this method.[2]

Method B: Sodium in Ethanol Reduction (Bouveault-Blanc Reduction)

The Bouveault-Blanc reduction is a classic organic reaction that uses an alkali metal (typically sodium) in an alcohol (usually ethanol) to reduce esters, ketones, and oximes. While it has been largely replaced in laboratory settings by metal hydride reagents, it remains a cost-effective and powerful method, particularly for larger-scale syntheses.

The Bouveault-Blanc reduction of an oxime involves a single electron transfer (SET) mechanism. Sodium metal acts as the reducing agent, donating electrons to the oxime. The alcohol serves as a proton source. The reaction proceeds through a series of radical and anionic intermediates, ultimately leading to the cleavage of the N-O bond and the reduction of the C=N bond to a C-N single bond.

This protocol is adapted from general procedures for the Bouveault-Blanc reduction of oximes.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Bicyclo[2.2.2]octanone Oxime139.195.0 g0.0359 mol
Sodium metal22.9910.0 g0.435 mol
Absolute Ethanol46.07200 mL-

Procedure:

  • Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed in a well-ventilated fume hood, away from any sources of ignition, and with appropriate personal protective equipment.

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of bicyclo[2.2.2]octanone oxime (5.0 g, 0.0359 mol) in absolute ethanol (100 mL).

  • Heat the solution to gentle reflux.

  • Carefully add small pieces of sodium metal (10.0 g, 0.435 mol) through the side neck of the flask at a rate that maintains a steady reflux. The addition should be done cautiously to control the exothermic reaction and the evolution of hydrogen gas.

  • After all the sodium has been added and the reaction has subsided, continue to reflux the mixture for an additional 30 minutes to ensure the reaction is complete.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add water to the reaction mixture to decompose any unreacted sodium.

  • Once the evolution of hydrogen has ceased, make the solution acidic by the careful addition of concentrated hydrochloric acid.

  • The product can be isolated by steam distillation or solvent extraction after basification. For extraction, make the solution strongly basic with sodium hydroxide and extract with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude amine.

Expected Yield: Moderate to good yields can be obtained with careful execution.

Part 3: Formation of this compound

For ease of handling, purification, and storage, the free amine is typically converted to its hydrochloride salt.

Detailed Experimental Protocol: Hydrochloride Salt Formation

Materials and Reagents:

Reagent/MaterialQuantity
Crude Bicyclo[2.2.2]octan-1-amineFrom previous step
Diethyl ether (anhydrous)As needed
Concentrated Hydrochloric AcidAs needed
or HCl gas in etherAs needed

Procedure:

  • Dissolve the crude bicyclo[2.2.2]octan-1-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether dropwise, until no further precipitation is observed.

  • Alternatively, add concentrated hydrochloric acid dropwise to the ethereal solution with vigorous stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it in a vacuum oven.

Characterization of this compound:

The final product should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the bicyclic amine salt.

  • IR Spectroscopy: The IR spectrum will show characteristic peaks for the amine salt.

  • Mass Spectrometry: MS will confirm the molecular weight of the free amine.

Safety and Handling Precautions

  • Hydroxylamine hydrochloride: Is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[4] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Sodium metal: Is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas.[5][6][7][8] Handle under an inert atmosphere (e.g., in a glove box or under argon/nitrogen) and away from water and other protic solvents.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

References

Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclo[2.2.2]octan-1-amine and its hydrochloride salt are pivotal building blocks in medicinal chemistry and materials science. The rigid bicyclic scaffold imparts unique conformational constraints, making it a valuable motif in the design of novel therapeutics and functional materials. This document provides detailed protocols for the synthesis of Bicyclo[2.2.2]octan-1-amine hydrochloride, targeting researchers, scientists, and drug development professionals. Two robust and widely applicable synthetic strategies are presented: a one-pot reductive amination of bicyclo[2.2.2]octan-2-one and a two-step sequence involving the catalytic hydrogenation of bicyclo[2.2.2]octan-2-one oxime.

Strategic Approaches to Synthesis

The synthesis of the bridgehead amine, Bicyclo[2.2.2]octan-1-amine, can be approached through several strategic disconnections. The choice of route often depends on the scale of the synthesis, available equipment, and safety considerations. For industrial-scale production, the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile using Raney Nickel or cobalt catalysts at high pressures and temperatures is often favored due to its cost-effectiveness and high yield.[1][2] However, for laboratory-scale synthesis, alternative methods that avoid the need for specialized high-pressure reactors are often more practical.

This guide details two such methods:

  • Reductive Amination: A direct, one-pot synthesis from the corresponding ketone, offering efficiency and reduced waste.[1]

  • Oxime Formation and Reduction: A classic and reliable two-step route that consistently delivers high yields.[1]

Visualization of Synthetic Pathways

cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Oxime Reduction A Bicyclo[2.2.2]octan-2-one B Bicyclo[2.2.2]octan-1-amine A->B NH4OAc, NaBH(OAc)3 (One-pot) F Bicyclo[2.2.2]octan-1-amine Hydrochloride B->F HCl C Bicyclo[2.2.2]octan-2-one D Bicyclo[2.2.2]octan-2-one Oxime C->D NH2OH·HCl E Bicyclo[2.2.2]octan-1-amine D->E Catalytic Hydrogenation (e.g., Pd/C, H2) E->F HCl

Figure 1: Overview of the two primary synthetic routes to this compound.

Protocol 1: One-Pot Reductive Amination

This method provides a direct conversion of bicyclo[2.2.2]octan-2-one to the desired amine in a single step, which is advantageous for its operational simplicity. The reaction utilizes ammonium acetate as the ammonia source and sodium triacetoxyborohydride as a mild and selective reducing agent.[1][3]

Experimental Protocol

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start A Dissolve Bicyclo[2.2.2]octan-2-one and NH4OAc in DCE start->A end End B Add NaBH(OAc)3 portion-wise A->B C Stir at room temperature B->C D Quench with saturated aqueous NaHCO3 C->D E Extract with CH2Cl2 D->E F Dry organic layer (Na2SO4) and filter E->F G Concentrate in vacuo F->G H Dissolve crude amine in Et2O G->H I Add ethereal HCl H->I J Collect precipitate by filtration I->J K Wash with cold Et2O and dry J->K K->end

Figure 2: Workflow for the reductive amination synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Bicyclo[2.2.2]octan-2-one124.1810.01.24 g
Ammonium Acetate (NH₄OAc)77.08100.07.71 g
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g
1,2-Dichloroethane (DCE)--50 mL
Saturated Aqueous NaHCO₃--50 mL
Dichloromethane (CH₂Cl₂)--3 x 30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Diethyl Ether (Et₂O)--As needed
2.0 M HCl in Diethyl Ether--As needed (~6 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add bicyclo[2.2.2]octan-2-one (1.24 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add 1,2-dichloroethane (50 mL) to the flask and stir the suspension at room temperature.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude bicyclo[2.2.2]octan-1-amine as an oil.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Catalytic Hydrogenation of Bicyclo[2.2.2]octan-2-one Oxime

This two-step method is a highly reliable route, often providing near-quantitative yields for the reduction step.[1] The initial formation of the oxime is straightforward, and the subsequent catalytic hydrogenation is a clean and efficient transformation.

Experimental Protocol

G cluster_oxime Step 1: Oxime Formation cluster_hydrogenation Step 2: Catalytic Hydrogenation cluster_purification Step 3: Hydrochloride Salt Formation A Reflux Bicyclo[2.2.2]octan-2-one and NH2OH·HCl in EtOH B Cool and concentrate A->B C Partition between H2O and EtOAc B->C D Isolate oxime C->D E Dissolve oxime in EtOH D->E F Add Pd/C catalyst E->F G Hydrogenate under H2 atmosphere F->G H Filter through Celite G->H I Concentrate filtrate H->I J Dissolve crude amine in Et2O I->J K Add ethereal HCl J->K L Collect and dry product K->L

Figure 3: Workflow for the oxime reduction synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Step 1: Oxime Formation
Bicyclo[2.2.2]octan-2-one124.1810.01.24 g
Hydroxylamine Hydrochloride69.4912.00.83 g
Sodium Acetate82.0312.00.98 g
Ethanol (95%)--25 mL
Step 2: Hydrogenation
Bicyclo[2.2.2]octan-2-one Oxime139.19~10.0From Step 1
10% Palladium on Carbon (Pd/C)--~140 mg
Ethanol--50 mL
Hydrogen Gas (H₂)--1-3 atm
Step 3: Salt Formation
Diethyl Ether (Et₂O)--As needed
2.0 M HCl in Diethyl Ether--As needed

Procedure:

Step 1: Synthesis of Bicyclo[2.2.2]octan-2-one Oxime

  • In a 100 mL round-bottom flask, dissolve bicyclo[2.2.2]octan-2-one (1.24 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (0.98 g, 12.0 mmol) in 95% ethanol (25 mL).

  • Reflux the mixture for 2 hours.

  • Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation

  • Transfer the crude bicyclo[2.2.2]octan-2-one oxime to a suitable hydrogenation vessel.

  • Add ethanol (50 mL) and 10% Pd/C ( ~140 mg, ~10 mol%).

  • Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases or TLC/GC-MS indicates complete conversion.

  • Carefully vent the hydrogen gas in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude bicyclo[2.2.2]octan-1-amine.

Step 3: Hydrochloride Salt Formation

  • Follow steps 8-10 from Protocol 1 to convert the crude amine to its hydrochloride salt.

Safety and Handling

Sodium Triacetoxyborohydride (STAB):

  • Reacts with water and protic solvents to release flammable gases.[1]

  • Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a cool, dry place under an inert atmosphere.

Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.

  • Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry completely in the air. The filter cake should be kept wet.

  • Perform the reaction in a well-ventilated area, away from ignition sources.

  • Ensure all equipment is properly grounded.

Characterization of this compound

Physical Properties:

PropertyValue
CAS Number1193-43-7
Molecular FormulaC₈H₁₆ClN
Molecular Weight161.67 g/mol
AppearanceWhite to off-white crystalline solid

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 2.10-2.00 (m, 6H), 1.85-1.75 (m, 7H).

  • ¹³C NMR (101 MHz, D₂O): δ 55.0, 31.5, 25.0.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Protocol 1: Incomplete Reaction Insufficient reducing agent or reaction time. Inactive reducing agent due to moisture.Add an additional portion of NaBH(OAc)₃. Ensure all reagents and solvents are anhydrous. Extend the reaction time.
Protocol 2: Incomplete Oxime Formation Insufficient heating or reaction time.Ensure the reaction is refluxing properly. Extend the reflux time and monitor by TLC.
Protocol 2: Stalled Hydrogenation Inactive catalyst. Insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized with hydrogen. If using a balloon, ensure it remains inflated.
Low Yield of Hydrochloride Salt Incomplete precipitation. Loss during filtration.Ensure the amine solution in ether is sufficiently concentrated before adding HCl. Cool the solution thoroughly. Use a minimal amount of cold ether for washing the precipitate.
Product Contamination Incomplete reaction or insufficient purification.Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).

References

Application Notes & Protocols: Bicyclo[2.2.2]octan-1-amine Hydrochloride as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Rigidity in a Flexible World

In the intricate dance of drug-receptor interactions, conformational control is paramount. While flexible molecules can adapt to a binding site, this adaptability comes at an entropic cost, potentially reducing binding affinity. Rigid scaffolds, in contrast, pre-organize appended pharmacophoric groups in a defined three-dimensional arrangement, minimizing the entropic penalty upon binding. This controlled spatial orientation can lead to significant gains in potency, selectivity, and metabolic stability.[1]

The bicyclo[2.2.2]octane (BCO) framework stands out as a premier rigid, non-planar scaffold. As a saturated bioisostere of the para-substituted phenyl ring, it offers a three-dimensional alternative to "flatland" medicinal chemistry, a strategy known to improve aqueous solubility and reduce non-specific binding.[2] The BCO core provides a geometrically precise and chemically robust platform to project substituents into space, making it an invaluable tool for probing the complex topography of biological targets. This guide focuses on Bicyclo[2.2.2]octan-1-amine hydrochloride, a key building block that combines the rigidity of the BCO cage with the synthetic versatility of a bridgehead primary amine, unlocking a vast chemical space for drug discovery programs.

Physicochemical Properties and Strategic Advantages

The utility of a scaffold is intrinsically linked to its physicochemical properties. This compound offers a compelling profile for medicinal chemistry, particularly for CNS and other targets where precise molecular geometry and favorable ADME properties are critical.

PropertyValueSignificance in Drug Design & Rationale
Molecular Formula C₈H₁₆ClNProvides the basic atomic composition.
Molecular Weight 161.67 g/mol Low molecular weight contributes favorably to ligand efficiency metrics.
Scaffold Type Saturated BicyclicThe fully saturated, rigid nature reduces susceptibility to oxidative metabolism by CYP450 enzymes compared to aromatic rings, potentially enhancing metabolic stability.[1]
pKa (Conjugate Acid) ~10.5 (Estimated)The basicity is similar to other acyclic and cyclic alkylamines. This pKa ensures that the amine is predominantly protonated at physiological pH (~7.4), which can be crucial for forming key salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target protein. Tuning this property is a key strategy in lead optimization.[3]
Calculated logP 2.09This value indicates moderate lipophilicity. The BCO core itself is more lipophilic than a phenyl ring, but its 3D structure can disrupt crystal packing and improve solubility compared to flat aromatic systems.[2]
Aqueous Solubility SolubleAs a hydrochloride salt, the compound exhibits good aqueous solubility, which is advantageous for formulation and bioavailability. The free base would be less soluble.[4][5]
Topological Polar Surface Area (TPSA) 26.02 ŲThis value is well within the range for good cell permeability and oral bioavailability. The TPSA is dominated by the primary amine group.
Rotatable Bonds 0The complete rigidity of the scaffold is a key feature, ensuring that the vector and distance between the amine and any substituent at the C4 position are fixed.

Core Synthetic Protocol: From Carboxylic Acid to Bridgehead Amine

The most reliable and versatile synthesis of Bicyclo[2.2.2]octan-1-amine does not proceed via direct amination, which is sterically hindered at the bridgehead position. Instead, a robust strategy involves the degradation of a C1-carboxylic acid derivative. The following multi-step protocol, based on the Curtius rearrangement, provides a well-established route from commercially available Bicyclo[2.2.2]octane-1-carboxylic acid.

The logic of this pathway is rooted in accessing the bridgehead position through a functional group that is readily installed (a carboxylic acid) and then converting it to the desired amine via a rearrangement that is known to proceed with retention of configuration and is tolerant of the sterically demanding bridgehead environment.[6][7]

Workflow Diagram: Synthesis of Bicyclo[2.2.2]octan-1-amine

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Hydrolysis & Salt Formation Start Bicyclo[2.2.2]octane-1-carboxylic acid AcylChloride Bicyclo[2.2.2]octane-1-carbonyl chloride Start->AcylChloride SOCl₂, Reflux AcylAzide Bicyclo[2.2.2]octane-1-carbonyl azide AcylChloride->AcylAzide NaN₃, Acetone/H₂O Isocyanate 1-Isocyanatobicyclo[2.2.2]octane AcylAzide->Isocyanate Toluene, Heat (Δ) - N₂ AmineHCl This compound Isocyanate->AmineHCl 1. aq. HCl, Reflux 2. Isolation

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of Bicyclo[2.2.2]octane-1-carbonyl chloride

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bicyclo[2.2.2]octane-1-carboxylic acid (10.0 g, 64.8 mmol).

    • Carefully add thionyl chloride (SOCl₂, 15.4 g, 9.4 mL, 129.6 mmol, 2.0 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude Bicyclo[2.2.2]octane-1-carbonyl chloride is a liquid and is typically used in the next step without further purification.

  • Step 2: Synthesis of Bicyclo[2.2.2]octane-1-carbonyl azide

    • In a 250 mL beaker, dissolve sodium azide (NaN₃, 5.0 g, 76.9 mmol, 1.2 equiv.) in 50 mL of water.

    • In a separate 250 mL flask, dissolve the crude carbonyl chloride from Step 1 in 50 mL of acetone and cool the solution to 0 °C in an ice bath.

    • While stirring vigorously, add the aqueous sodium azide solution dropwise to the acetone solution, maintaining the temperature at 0-5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour.

    • Pour the reaction mixture into 200 mL of ice-cold water. The acyl azide will often precipitate as a solid or can be extracted.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • CAUTION: Do not concentrate the solution to dryness. Acyl azides can be explosive. The resulting solution of Bicyclo[2.2.2]octane-1-carbonyl azide in diethyl ether should be used immediately in the next step.

  • Step 3: Curtius Rearrangement to 1-Isocyanatobicyclo[2.2.2]octane

    • Carefully transfer the ethereal solution of the acyl azide to a 250 mL round-bottom flask and replace the solvent with toluene by careful distillation (ensure the bath temperature does not exceed 40 °C).

    • Once the ether is removed, heat the toluene solution to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed.

    • Maintain the reflux for 1-2 hours until gas evolution ceases, indicating the complete formation of the isocyanate.

    • The resulting toluene solution containing 1-Isocyanatobicyclo[2.2.2]octane can be used directly in the next step.

  • Step 4: Hydrolysis to this compound

    • Cool the toluene solution from Step 3 to room temperature.

    • To a separate 500 mL flask, add 100 mL of concentrated hydrochloric acid (approx. 12 M).

    • Slowly and carefully add the toluene solution of the isocyanate to the stirred hydrochloric acid.

    • Heat the biphasic mixture to reflux for 4-6 hours. The reaction will form the amine, which is protonated and partitions into the aqueous layer.

    • After cooling, separate the layers using a separatory funnel and discard the organic (toluene) layer.

    • Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

    • Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure this compound as a white crystalline solid.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Melting point: >300 °C.

Application Protocol: Derivatization of the Scaffold

The true power of this building block lies in its ability to serve as a synthetic handle. The primary amine can be readily derivatized via acylation, alkylation, reductive amination, or sulfonylation to append various pharmacophoric elements. The following protocol details a standard N-acylation reaction.

Workflow Diagram: N-Acylation

G Start Bicyclo[2.2.2]octan-1-amine (Free Base) Product N-acyl-bicyclo[2.2.2]octan-1-amine Start->Product Base (e.g., Et₃N), Solvent (e.g., DCM) Reagents Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) Reagents->Product

Caption: General workflow for N-acylation.

Protocol 2: Synthesis of N-(bicyclo[2.2.2]octan-1-yl)benzamide

  • Free Base Preparation (Prior to Reaction):

    • Dissolve this compound (1.0 g, 6.18 mmol) in 20 mL of water.

    • Cool the solution in an ice bath and add 10 M sodium hydroxide (NaOH) solution dropwise until the pH is >12.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free amine as a solid. Use immediately.

  • N-Acylation Procedure:

    • Dissolve the freshly prepared Bicyclo[2.2.2]octan-1-amine (free base, ~6.18 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.

    • Add triethylamine (Et₃N, 0.94 g, 1.3 mL, 9.27 mmol, 1.5 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (0.96 g, 0.8 mL, 6.80 mmol, 1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with 30 mL of DCM.

    • Wash the organic solution sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(bicyclo[2.2.2]octan-1-yl)benzamide.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent rigidity provides a means to enforce specific pharmacophore orientations, potentially enhancing on-target activity and selectivity. Its saturated nature offers a shield against metabolic degradation, while the versatile bridgehead amine provides a gateway for extensive structure-activity relationship (SAR) exploration. The protocols detailed herein offer a reliable and reproducible pathway to access and derivatize this high-value scaffold, empowering researchers to escape "flatland" and explore the rich, three-dimensional landscape of chemical biology. Future work will undoubtedly see this and related rigid scaffolds incorporated into novel therapeutic modalities, from PROTACs to covalent inhibitors, where precise spatial positioning is the key to unlocking new biological functions.

References

Application Notes and Protocols: Bicyclo[2.2.2]octan-1-amine Hydrochloride as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of lead optimization. The phenyl ring, while a ubiquitous and often essential pharmacophoric element, can contribute to undesirable physicochemical properties such as poor solubility and metabolic instability. This technical guide provides an in-depth exploration of bicyclo[2.2.2]octan-1-amine hydrochloride as a three-dimensional, saturated bioisostere for the aniline or substituted phenylamine moiety in drug candidates. We will delve into the scientific rationale, comparative physicochemical and ADME properties, and provide detailed protocols for the synthesis and evaluation of this valuable building block in a drug discovery setting.

The Rationale for Phenyl Ring Bioisosteres: Escaping Flatland

The overrepresentation of aromatic rings in drug candidates, often referred to as "flatland," is associated with a higher risk of attrition in drug development. High aromaticity can lead to issues such as:

  • Poor Aqueous Solubility: The planar nature of aromatic rings promotes crystal lattice packing, often resulting in high melting points and low solubility.

  • Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potentially rapid clearance.[1]

  • Undesirable Pharmacokinetics: High lipophilicity associated with multiple aromatic rings can lead to non-specific protein binding and poor pharmacokinetic profiles.

Saturated, three-dimensional scaffolds, such as bicyclo[2.2.2]octane, offer a compelling solution to these challenges by introducing a higher fraction of sp³-hybridized carbons (Fsp³). This structural modification can disrupt crystal packing, improve solubility, and shield the molecule from metabolic enzymes, thereby enhancing the overall druglikeness of a compound.[1]

This compound: A 3D Mimic of Aniline

Bicyclo[2.2.2]octan-1-amine presents a rigid, non-planar scaffold that can effectively mimic the spatial orientation of a phenyl ring, particularly when replacing an aniline or substituted phenylamine moiety. The bridgehead amine provides a key interaction point, analogous to the amino group on an aniline ring. The hydrochloride salt form is typically utilized to enhance solubility and handling of this basic amine.

Below is a diagram illustrating the bioisosteric replacement of an aniline moiety with bicyclo[2.2.2]octan-1-amine.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Solubility Kinetic Solubility SAR_Analysis Structure-Activity Relationship (SAR) and Optimization Solubility->SAR_Analysis Comparative Analysis LogD LogD (Lipophilicity) LogD->SAR_Analysis Comparative Analysis pKa pKa pKa->SAR_Analysis Comparative Analysis Permeability Caco-2 Permeability Permeability->SAR_Analysis Comparative Analysis Metabolism Microsomal Stability Metabolism->SAR_Analysis Comparative Analysis Lead_Compound Lead Compound (Aniline Analog) Lead_Compound->Solubility Evaluate Lead_Compound->LogD Evaluate Lead_Compound->pKa Evaluate Lead_Compound->Permeability Evaluate Lead_Compound->Metabolism Evaluate Bioisostere Bioisosteric Analog (BCO-Amine HCl) Bioisostere->Solubility Evaluate Bioisostere->LogD Evaluate Bioisostere->pKa Evaluate Bioisostere->Permeability Evaluate Bioisostere->Metabolism Evaluate

References

Protocol for N-Functionalization of Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a departure from traditional flat, aromatic systems is of paramount importance. The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling three-dimensional bioisostere for the phenyl ring, offering a rigid and sterically defined core that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property.[1] The introduction of a nitrogen atom at the bridgehead position, as in bicyclo[2.2.2]octan-1-amine, provides a key vector for the exploration of chemical space through a variety of N-functionalization reactions. This application note provides a comprehensive guide to the N-functionalization of bicyclo[2.2.2]octan-1-amine hydrochloride, offering detailed protocols for common and advanced transformations, and insights into the experimental rationale.

Preliminary Consideration: Liberation of the Free Amine

Bicyclo[2.2.2]octan-1-amine is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. However, for most N-functionalization reactions, the free amine is the required nucleophile. Therefore, a preliminary deprotection step is necessary.

Protocol 1: Generation of Bicyclo[2.2.2]octan-1-amine Free Base

Rationale: This protocol utilizes a simple acid-base extraction to liberate the free amine from its hydrochloride salt. The choice of a suitable organic solvent is crucial for efficient extraction of the relatively polar free amine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water.

  • Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until the pH of the aqueous layer is >12.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid or oil. The free base is best used immediately in the subsequent reaction.

Core N-Functionalization Protocols

The nucleophilic nature of the bridgehead amine allows for a diverse range of functionalization reactions. The following sections detail protocols for common and synthetically powerful transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals. This protocol describes the reaction with an acyl chloride.

Rationale: This protocol employs benzoyl chloride as the acylating agent. A tertiary amine base, such as triethylamine or Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction and to scavenge any residual HCl from the starting material if the hydrochloride salt is used directly with an additional equivalent of base.

Materials:

  • Bicyclo[2.2.2]octan-1-amine (free base from Protocol 1) or hydrochloride salt

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve bicyclo[2.2.2]octan-1-amine (1.0 eq) and triethylamine (1.2 eq, or 2.2 eq if starting from the hydrochloride salt) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-benzoyl-bicyclo[2.2.2]octan-1-amine.

Data Table: N-Acylation Products

Product NameAcylating AgentYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
N-Benzoyl-bicyclo[2.2.2]octan-1-amineBenzoyl chloride>907.75-7.72 (m, 2H), 7.48-7.38 (m, 3H), 6.05 (s, 1H), 2.15-2.05 (m, 6H), 1.75-1.65 (m, 7H)[M+H]⁺ 230.15
N-Acetyl-bicyclo[2.2.2]octan-1-amineAcetic anhydride>955.45 (br s, 1H), 2.05-1.95 (m, 6H), 1.90 (s, 3H), 1.65-1.55 (m, 7H)[M+H]⁺ 168.14

Acylation_Workflow

N-Alkylation: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of alkyl groups.[2] This one-pot procedure involves the in-situ formation of an imine or enamine, followed by its reduction.

Rationale: This protocol utilizes acetone as the carbonyl component to introduce an isopropyl group. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.

Materials:

  • Bicyclo[2.2.2]octan-1-amine (free base from Protocol 1)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of bicyclo[2.2.2]octan-1-amine (1.0 eq) in anhydrous DCE, add acetone (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-isopropyl-bicyclo[2.2.2]octan-1-amine.

Data Table: N-Alkylation Products

Product NameCarbonyl CompoundYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
N-Isopropyl-bicyclo[2.2.2]octan-1-amineAcetone~70-802.85 (sept, J = 6.2 Hz, 1H), 1.80-1.70 (m, 6H), 1.55-1.45 (m, 7H), 1.05 (d, J = 6.2 Hz, 6H)[M+H]⁺ 168.18
N-Benzyl-bicyclo[2.2.2]octan-1-amineBenzaldehyde~80-907.35-7.20 (m, 5H), 3.60 (s, 2H), 1.85-1.75 (m, 6H), 1.60-1.50 (m, 7H)[M+H]⁺ 216.18

Reductive_Amination_Pathway

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] This powerful method allows for the formation of C-N bonds between a wide range of aryl halides and amines.

Rationale: This protocol details the coupling of bicyclo[2.2.2]octan-1-amine with an aryl bromide. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields. Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.

Materials:

  • Bicyclo[2.2.2]octan-1-amine (free base from Protocol 1)

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by bicyclo[2.2.2]octan-1-amine (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford N-(p-tolyl)bicyclo[2.2.2]octan-1-amine.

Data Table: N-Arylation Products

Product NameAryl HalideYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
N-(p-tolyl)bicyclo[2.2.2]octan-1-amine4-Bromotoluene~70-857.05 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 3.80 (s, 1H), 2.25 (s, 3H), 2.00-1.90 (m, 6H), 1.70-1.60 (m, 7H)[M+H]⁺ 216.18
N-Phenyl-bicyclo[2.2.2]octan-1-amineBromobenzene~75-907.25-7.15 (m, 2H), 6.85-6.75 (m, 3H), 3.90 (s, 1H), 2.05-1.95 (m, 6H), 1.75-1.65 (m, 7H)[M+H]⁺ 202.16

Buchwald_Hartwig_Cycle

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another important transformation in medicinal chemistry. This protocol describes the reaction of the amine with a sulfonyl chloride.

Rationale: This protocol employs p-toluenesulfonyl chloride (tosyl chloride) to introduce the tosyl group. Pyridine is often used as both the base and a solvent in this reaction, effectively neutralizing the generated HCl.

Materials:

  • Bicyclo[2.2.2]octan-1-amine (free base from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve bicyclo[2.2.2]octan-1-amine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(p-tolylsulfonyl)bicyclo[2.2.2]octan-1-amine.

Data Table: N-Sulfonylation Product

Product NameSulfonylating AgentYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z)
N-(p-tolylsulfonyl)bicyclo[2.2.2]octan-1-aminep-Toluenesulfonyl chloride>857.75 (d, J = 8.2 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 4.85 (s, 1H), 2.40 (s, 3H), 1.95-1.85 (m, 6H), 1.65-1.55 (m, 7H)[M+H]⁺ 280.14

Conclusion

The protocols detailed in this application note provide a robust toolkit for the N-functionalization of this compound. By leveraging these methods, researchers in medicinal chemistry and drug development can efficiently explore the chemical space around this valuable 3D scaffold, paving the way for the discovery of novel therapeutics with improved pharmacological profiles. The inherent rigidity and defined stereochemistry of the BCO core, coupled with the versatility of the bridgehead amine, make it an attractive starting point for the design of next-generation drug candidates.

References

Bicyclo[2.2.2]octan-1-amine hydrochloride derivatives as receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Bicyclo[2.2.2]octan-1-amine Hydrochloride Derivatives as Receptor Ligands

Abstract

The bicyclo[2.2.2]octane framework represents a privileged scaffold in modern medicinal chemistry, prized for its exceptional conformational rigidity and utility as a three-dimensional bioisostere for phenyl rings.[1] This structural rigidity minimizes the entropic penalty upon binding to a biological target, a highly advantageous feature in drug design.[1] Derivatives of bicyclo[2.2.2]octan-1-amine, in their hydrochloride salt form for improved solubility and handling, have emerged as potent and selective ligands for a variety of receptors, particularly within the central nervous system (CNS).[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of these derivatives as receptor ligands. We will delve into field-proven methodologies for receptor binding and functional assays, with a focus on G-protein coupled receptors (GPCRs), to empower researchers in their drug discovery and development endeavors.

The Bicyclo[2.2.2]octane Scaffold: A Foundation for Specificity

The unique three-dimensional structure of the bicyclo[2.2.2]octane system holds substituents in well-defined spatial orientations.[1] Unlike flexible aliphatic or even simple cyclic systems, this caged structure prevents free rotation, allowing for precise presentation of pharmacophoric elements to a receptor's binding pocket. This pre-organization can lead to enhanced binding affinity and selectivity.

Furthermore, the saturated bicyclic core is often used as a bioisosteric replacement for a phenyl group, a common strategy to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1] This has made the scaffold a cornerstone in the development of modulators for challenging targets, including nicotinic acetylcholine receptors (nAChRs)[1][2], adenosine receptors[3], and vascular endothelial growth factor (VEGF) receptors[4].

Synthesis, Purification, and Characterization

The successful evaluation of any compound series begins with robust and reproducible chemistry. The following protocols outline a general pathway for synthesizing and verifying the structure and purity of novel bicyclo[2.2.2]octan-1-amine derivatives.

Protocol 2.1: Synthesis via Reductive Amination

Reductive amination of a bicyclo[2.2.2]octanone precursor is a direct and efficient method for installing the key amine functionality.[1] This protocol describes the synthesis of a generic derivative, which can be adapted for various R-groups.

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_salt Salt Formation & Final Characterization Start Bicyclo[2.2.2]octan-1-one Reaction Stir at Room Temp (12-24h) Start->Reaction Reagents Primary Amine (R-NH2) Sodium Triacetoxyborohydride Dichloroethane (DCE) Reagents->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography (Silica Gel) Dry->Purify Freebase Purified Freebase Amine Purify->Freebase HCl Dissolve in Ether Add HCl in Ether (2M) Freebase->HCl Salt Filter & Dry Product: Bicyclo[2.2.2]octan-1-amine Derivative HCl Salt HCl->Salt Characterize Characterize: ¹H NMR, ¹³C NMR, LC-MS, HRMS Salt->Characterize

Caption: General workflow for synthesis and salt formation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of bicyclo[2.2.2]octan-1-one (1.0 eq) in anhydrous dichloroethane (DCE), add the desired primary amine (1.1 eq). Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions compared to harsher reagents like sodium borohydride.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexanes, often with 1% triethylamine to prevent amine tailing).

  • Salt Formation: Dissolve the purified freebase amine in diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound derivative.[5]

Protocol 2.2: Structural and Purity Analysis

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

  • ¹H and ¹³C NMR: Provides detailed information about the molecular structure. The rigid bicyclic core gives rise to characteristic signal patterns.

  • Mass Spectrometry (MS): Confirms the molecular weight of the freebase. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[6]

  • Purity Analysis (LC-MS/HPLC): Determines the purity of the final compound, which should typically be >95% for use in biological assays.

Analytical Technique Purpose Expected Outcome for a Hypothetical Derivative
¹H NMR Structural confirmation of proton environmentCharacteristic broad multiplets for the bicyclo[2.2.2]octane protons; signals corresponding to the appended 'R' group.
¹³C NMR Structural confirmation of carbon backboneDistinct signals for the bridgehead and methylene carbons of the scaffold; signals for the 'R' group carbons.
HRMS (ESI+) Confirmation of elemental compositionCalculated m/z for [M+H]⁺ matches the observed value to within 5 ppm.
LC-MS Purity assessment and MW confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio.

Protocols for Receptor Ligand Evaluation

Once a derivative is synthesized and characterized, the next critical phase is to determine its interaction with the target receptor.

Protocol 3.1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human Adenosine A₁ receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound (serial dilutions, e.g., from 100 µM to 1 pM) or vehicle for total binding wells.

    • A non-specific ligand (e.g., 10 µM of a known unlabeled antagonist) for non-specific binding (NSB) wells.

    • Radioligand (e.g., [³H]-DPCPX for A₁ receptors) at a concentration near its K_d value.

    • Cell membranes (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Scientist's Note: Incubation times and temperatures must be optimized for each receptor-ligand system to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot percent inhibition versus log[concentration of test compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[3]

Protocol 3.2: GPCR Functional Assay (Second Messenger Accumulation)

Binding to a receptor does not reveal if a compound is an agonist (activator) or an antagonist (blocker). Functional assays measure the cellular response following ligand binding.[7][8] For GPCRs, this is often a change in second messenger levels like cyclic AMP (cAMP) or inositol monophosphate (IP₁).[9][10]

Caption: Gq-coupled GPCR signaling leading to IP1 accumulation.

Step-by-Step Methodology (IP-One HTRF Assay): [9]

  • Cell Culture: Plate cells expressing the Gq-coupled receptor of interest into 96- or 384-well plates and culture overnight.

  • Compound Addition (Agonist Mode): Remove culture medium and add stimulation buffer containing serial dilutions of the test compound.

    • Self-Validation Step: Include a known full agonist as a positive control and vehicle as a negative control.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (typically at its EC₈₀ concentration).

  • Incubation: Incubate the plate for the optimized time (e.g., 30-60 minutes) at 37°C. The stimulation buffer contains LiCl to inhibit IP₁ degradation, allowing it to accumulate.[9]

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) * 10,000.

    • For Agonists: Plot the HTRF ratio versus log[agonist] to determine the EC₅₀ (potency) and E_max (efficacy relative to a full agonist).

    • For Antagonists: Plot the HTRF ratio versus log[antagonist] to determine the IC₅₀ (potency).

Case Study: Hypothetical SAR of Adenosine A₁ Receptor Ligands

To illustrate the application of these protocols, consider a hypothetical series of bicyclo[2.2.2]octan-1-amine derivatives tested for activity at the human Adenosine A₁ receptor.

Compound R-Group A₁ Binding Affinity K_i (nM) A₁ Functional Activity EC₅₀ (nM) Max Efficacy (% of Full Agonist)
BCO-01 -CH₃150>10,000<5%
BCO-02 -CH₂CH₂-Phenyl2525098%
BCO-03 -CH₂CH₂-(4-F-Phenyl)895102%
BCO-04 -CH₂CH₂-(2,6-di-Cl-Phenyl)12>10,000 (Antagonist IC₅₀ = 30 nM)N/A

Interpretation:

  • BCO-01: The small methyl group results in weak binding and no functional activity, suggesting a larger, hydrophobic substituent is required.

  • BCO-02: Adding a phenylethyl group dramatically improves binding affinity and reveals potent full agonist activity.

  • BCO-03: Fluorination of the phenyl ring further enhances both binding affinity and functional potency, a common strategy to improve ligand-receptor interactions.

  • BCO-04: The bulky dichlorophenyl substitution maintains high binding affinity but completely abolishes agonist activity. Instead, the compound acts as a potent antagonist. This demonstrates how subtle structural changes on the rigid bicyclo[2.2.2]octane scaffold can switch the functional profile of a ligand from an agonist to an antagonist, a phenomenon known as functional selectivity.

Conclusion

This compound derivatives are a versatile and powerful class of compounds for probing receptor function. Their rigid three-dimensional structure provides a stable platform for systematic structure-activity relationship (SAR) studies. By employing the robust synthesis, characterization, binding, and functional assay protocols detailed in this guide, researchers can effectively identify and optimize novel receptor ligands, accelerating the journey from initial hit discovery to lead optimization in drug development programs.

References

Application Notes & Protocols: The Role of Bicyclo[2.2.2]octan-1-amine Hydrochloride in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of Bicyclo[2.2.2]octan-1-amine hydrochloride. We delve into its fundamental properties, its pivotal role as a structural directing agent in the synthesis of hybrid organic-inorganic perovskites (HOIPs), and its potential as a precursor for novel linkers in Metal-Organic Frameworks (MOFs). The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and material outcomes.

Introduction: The Bicyclo[2.2.2]octane Cage as a Unique Structural Motif

This compound is an organic salt centered around a highly rigid and symmetric bicyclic hydrocarbon scaffold.[1] Its structure is characterized by a bridgehead amine group, which provides a reactive handle for chemical transformations, and a constrained three-dimensional framework that prevents conformational rotation.[1] This inherent rigidity is a key attribute, making it a valuable building block in materials science where precise control over the spatial arrangement of atoms is paramount.

The unique combination of a fixed, bulky structure and a functional amine group allows this compound to serve as a versatile molecular platform.[1] In materials synthesis, it can act as a templating agent or a large organic cation, influencing the crystal structure and, consequently, the optoelectronic properties of the resulting material. Its hydrochloride salt form ensures improved stability and handling characteristics for laboratory use.[1]

PropertyValueSource
CAS Number 1193-43-7[2][3][4]
Molecular Formula C₈H₁₆ClN[2][3]
Molecular Weight 161.67 g/mol [2][3]
Synonym 1-Aminobicyclo[2.2.2]octane HCl[2]
Physical Form Powder[5]

Core Application: A Structural Cation for 2D Hybrid Perovskites

Hybrid organic-inorganic perovskites have garnered immense interest for their exceptional performance in photovoltaic and optoelectronic applications. The properties of these materials can be finely tuned by substituting the organic cation at the 'A' site of the ABX₃ perovskite structure. While small cations like methylammonium lead to 3D perovskites, larger and bulkier organic cations are used to create 2D layered structures, which exhibit enhanced stability and quantum confinement effects.

The Bicyclo[2.2.2]octan-1-ammonium cation is an excellent candidate for forming 2D perovskites. Its significant steric bulk disrupts the formation of a continuous 3D inorganic lattice, instead templating the growth of inorganic lead-halide sheets separated by organic bilayers.

Causality Behind the Choice:

  • Structural Rigidity: The inflexible bicyclic cage provides a predictable and stable spacing between the inorganic layers, influencing the electronic coupling between them.[1]

  • Band Gap Tuning: The size and orientation of the organic cation can induce tilting and distortion in the lead-halide octahedra, which directly impacts the Pb-I-Pb bond angles and, consequently, the material's electronic band gap.[6]

  • Enhanced Stability: Large hydrophobic cations like bicyclo[2.2.2]octan-1-ammonium can improve the material's resistance to moisture, a critical factor limiting the long-term stability of many hybrid perovskites.[7]

  • Hydrogen Bonding: The ammonium headgroup can form hydrogen bonds with the halide atoms of the inorganic framework, further stabilizing the crystal structure.[7]

G I1 [PbI6] Octahedra I2 [PbI6] Octahedra I3 [PbI6] Octahedra O2 Bicyclo[2.2.2]octan-1-ammonium+ I3->O2 van der Waals & Ionic Interaction O1 Bicyclo[2.2.2]octan-1-ammonium+ O1->I1 H-Bonding I4 [PbI6] Octahedra O2->I4 H-Bonding I5 [PbI6] Octahedra I6 [PbI6] Octahedra

Conceptual 2D Perovskite Structure.
Protocol 2.1: Solution-Based Synthesis of (C₈H₁₅NH₃)₂PbI₄ Thin Films

This protocol details the fabrication of a representative 2D hybrid perovskite thin film via spin-coating.

Materials & Reagents:

  • This compound (C₈H₁₅N·HCl)

  • Lead(II) Iodide (PbI₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Chlorobenzene, anhydrous

  • Substrates (e.g., FTO-coated glass, quartz, or silicon)

  • Isopropanol (IPA)

  • Acetone

  • Deionized (DI) Water

Experimental Workflow:

workflow start Start precursor 1. Precursor Solution Prep start->precursor deposition 3. Spin-Coating Deposition precursor->deposition substrate 2. Substrate Cleaning substrate->deposition annealing 4. Thermal Annealing deposition->annealing characterization 5. Material Characterization annealing->characterization end End characterization->end

Experimental workflow for thin film fabrication.

Step-by-Step Methodology:

  • Precursor Solution Preparation (0.5 M):

    • In a nitrogen-filled glovebox, combine this compound and Lead(II) Iodide (PbI₂) in a 2:1 molar ratio in a clean vial.

    • Rationale: This stoichiometry is required for the formation of the (A)₂BX₄ Ruddlesden-Popper phase, the most common type of 2D single-layer perovskite.

    • Add a solvent mixture of DMF:DMSO (e.g., 4:1 v/v) to achieve the target concentration of 0.5 M with respect to PbI₂.

    • Stir the mixture on a hotplate at ~60 °C for at least 2 hours, or until a clear, yellow solution is formed.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in detergent solution, DI water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or Oxygen Plasma for 15 minutes immediately before use to create a hydrophilic surface, ensuring uniform film wetting.

    • Rationale: A pristine and high-energy surface is critical for the deposition of a high-quality, pinhole-free perovskite film.

  • Thin Film Deposition by Spin-Coating:

    • Transfer the cleaned substrates into the nitrogen-filled glovebox.

    • Pipette a sufficient amount of the precursor solution (~50 µL for a 1-inch substrate) to cover the surface.

    • Execute a two-step spin-coating program as detailed in the table below.

    • During the second, high-speed step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate ~5-10 seconds before the end of the step. The film should rapidly change color, indicating crystallization.

    • Rationale: The anti-solvent is immiscible with the precursor solvents (DMF/DMSO) but can dissolve the organic cation. Its introduction rapidly supersaturates the precursor on the substrate, inducing fast and uniform nucleation for a smooth film.

ParameterStep 1 (Spreading)Step 2 (Thinning & Drying)
Spin Speed 1000 RPM4000 RPM
Duration 10 seconds30 seconds
Acceleration 500 RPM/s2000 RPM/s
Anti-Solvent Drop N/A~20-25 seconds into step
  • Thermal Annealing:

    • Immediately transfer the substrate to a pre-heated hotplate inside the glovebox.

    • Anneal at 100 °C for 10 minutes.

    • Rationale: This step drives off residual solvent trapped within the crystal lattice and promotes grain growth, improving crystallinity and electronic properties.

    • Allow the film to cool to room temperature before characterization.

  • Validation and Characterization:

    • X-Ray Diffraction (XRD): Confirm the formation of a 2D layered structure by the presence of a series of sharp, low-angle diffraction peaks corresponding to the (00l) planes.

    • UV-Visible Spectroscopy: Determine the optical absorption profile and identify the excitonic peak characteristic of 2D perovskites.

    • Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to assess the optical quality and band gap of the material.

    • Scanning Electron Microscopy (SEM): Analyze the film's surface morphology, coverage, and grain structure.

Prospective Application: Precursor for Aliphatic MOF Linkers

Metal-Organic Frameworks (MOFs) built from aromatic linkers often exhibit strong light absorption, limiting their use in applications requiring high transparency.[8] The use of cyclic aliphatic linkers, such as those derived from the bicyclo[2.2.2]octane core, is a promising strategy to create robust and transparent porous materials.[8][9]

While this compound is not a linker itself, its amine group serves as a versatile synthetic handle.[1] It can be chemically transformed into coordinating groups, such as carboxylates, to create novel, rigid, three-dimensional linkers. The resulting MOFs could offer unique pore environments and host-guest interaction properties distinct from their aromatic counterparts.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Bicyclo[2.2.2]octan-1-amine hydrochloride and improve yields.

Table of Contents

  • Overview of Synthetic Strategies

  • Troubleshooting Guide: Common Issues & Solutions

    • Issue 1: Low Conversion of Starting Material

    • Issue 2: Formation of Significant Byproducts

    • Issue 3: Poor Yield During Product Isolation and Purification

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: Synthesis via Curtius Rearrangement

    • Protocol 2: Purification by Recrystallization

  • References

Overview of Synthetic Strategies

The synthesis of the rigid bridgehead amine, Bicyclo[2.2.2]octan-1-amine, is a non-trivial process due to the steric hindrance at the C1 position. The most common and reliable methods involve the degradation of a C1-carboxylic acid precursor.

  • Hofmann Rearrangement: This involves the reaction of bicyclo[2.2.2]octane-1-carboxamide with a halogen (e.g., bromine) in the presence of a strong base.

  • Curtius Rearrangement: This route proceeds via an acyl azide intermediate, typically formed from bicyclo[2.2.2]octane-1-carbonyl chloride or the corresponding carboxylic acid. This method is often favored as it can avoid the use of harsh halogens.

  • Ritter Reaction: This reaction involves the treatment of bicyclo[2.2.2]octan-1-ol with a nitrile in the presence of a strong acid. While feasible, this route can be prone to rearrangement and elimination side reactions.

The subsequent conversion of the free amine to its hydrochloride salt is typically a straightforward acid-base reaction, but the purification of this salt is critical for obtaining a high-purity final product.

Below is a diagram illustrating the decision-making process for selecting a synthetic route.

A Starting Material Availability B Bicyclo[2.2.2]octane-1-carboxylic acid A->B Carboxylic Acid Available C Bicyclo[2.2.2]octan-1-ol A->C Alcohol Available D Curtius or Hofmann Rearrangement B->D E Ritter Reaction C->E F High Yield, Fewer Side Reactions D->F G Potential for Elimination/Rearrangement E->G

Caption: Synthetic Route Selection Flowchart.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Conversion of Starting Material (e.g., Bicyclo[2.2.2]octane-1-carboxylic acid)

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

  • The isolated yield of the amine is low, even after accounting for byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Reagent Stoichiometry In reactions like the Curtius rearrangement, the formation of the acyl azide from the carboxylic acid requires an activating agent (e.g., DPPA) and a base. Insufficient amounts of these reagents will lead to incomplete conversion.Carefully check the stoichiometry of all reagents. It is sometimes beneficial to use a slight excess (1.1-1.2 equivalents) of the activating agent.
Poor Quality of Reagents Reagents like diphenylphosphoryl azide (DPPA) or sodium azide can degrade over time, especially if not stored correctly. Moisture can hydrolyze activating agents.Use freshly opened or properly stored reagents. If in doubt, test the activity of the reagent on a small scale or use a fresh bottle. Ensure all solvents are anhydrous.
Inadequate Reaction Temperature or Time The Curtius rearrangement requires sufficient thermal energy to induce the rearrangement of the acyl azide to the isocyanate. If the temperature is too low or the reaction time too short, this step will be incomplete.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the azide peak). If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • NMR or GC-MS analysis reveals the presence of multiple unexpected signals in the crude product.

  • Difficulty in purifying the final product due to impurities with similar properties.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Urea Formation (Curtius Rearrangement) The intermediate isocyanate is highly reactive and can react with any residual water or with the product amine to form a urea byproduct. This is a common cause of yield loss.Ensure rigorously anhydrous conditions throughout the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). After the isocyanate is formed, it is often beneficial to add the alcohol or water for hydrolysis in a controlled manner.
Dimerization/Polymerization The isocyanate intermediate can also react with itself, especially at higher concentrations or temperatures.Maintain a dilute reaction mixture. Add reagents slowly to control the concentration of reactive intermediates.
Elimination Products (Ritter Reaction) When using the Ritter reaction from the corresponding alcohol, the strong acidic conditions can promote elimination to form bicyclo[2.2.2]octene.Use a lower reaction temperature and a less nucleophilic acid if possible. Carefully control the addition of the alcohol to the acid/nitrile mixture.

Below is a diagram illustrating the competing reaction pathways for the isocyanate intermediate in the Curtius rearrangement.

cluster_0 Desired Pathway cluster_1 Side Reactions A Bicyclo[2.2.2]octan-1-isocyanate B Hydrolysis (H2O) A->B + H2O D Reaction with H2O (Trace) A->D + H2O (trace) E Reaction with Product Amine A->E + Product Amine C Bicyclo[2.2.2]octan-1-amine (Product) B->C - CO2 F Urea Byproduct D->F E->F

Caption: Competing pathways for the isocyanate intermediate.

Issue 3: Poor Yield During Product Isolation and Purification

Symptoms:

  • A significant amount of product is lost during aqueous work-up.

  • The hydrochloride salt does not precipitate or crystallize effectively.

  • The final product is an oil or a waxy solid instead of a crystalline powder.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Product Loss During Extraction Bicyclo[2.2.2]octan-1-amine has some water solubility, especially in its protonated form. During work-up, if the aqueous layer is not sufficiently basic, the amine will remain as the ammonium salt and not be extracted into the organic layer.Before extracting the free amine, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions.
Incomplete Precipitation of HCl Salt The hydrochloride salt's solubility is highly dependent on the solvent system. If the solvent is too polar, the salt will remain dissolved.After obtaining the free amine in an organic solvent, precipitation of the hydrochloride salt is typically achieved by adding a solution of HCl in a non-polar solvent like diethyl ether or by bubbling dry HCl gas through the solution. Using a solvent mixture (e.g., ether/hexane) can sometimes improve precipitation.
Co-precipitation of Impurities If the free amine is not pure before the addition of HCl, impurities can be trapped in the crystal lattice of the hydrochloride salt, leading to a poor-quality final product.It is highly recommended to purify the free amine (e.g., by distillation or chromatography) before forming the hydrochloride salt.
Hygroscopic Nature of the Salt The hydrochloride salt can be hygroscopic, absorbing moisture from the air, which can make it difficult to handle and appear as an oil or waxy solid.Ensure the final product is dried thoroughly under high vacuum. Handle and store the product in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the highest yield and purity?

A: The Curtius rearrangement of bicyclo[2.2.2]octane-1-carboxylic acid is often the most reliable method. It typically proceeds with high stereochemical retention and avoids the harsh conditions of the Hofmann rearrangement or the potential side reactions of the Ritter reaction.

Q2: My final product is a sticky solid, not a crystalline powder. What should I do?

A: This is a common issue that can be caused by residual solvent or impurities. Try recrystallizing the material from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. Ensure the product is thoroughly dried under high vacuum for an extended period.

Q3: How can I monitor the progress of the Curtius rearrangement?

A: Infrared (IR) spectroscopy is an excellent tool for monitoring this reaction. You can track the disappearance of the acyl azide peak (a strong, sharp band around 2130 cm⁻¹) and the appearance of the isocyanate peak (a strong, broad band around 2270 cm⁻¹).

Q4: Is it necessary to isolate the intermediate acyl azide or isocyanate?

A: No, and it is generally not recommended. Acyl azides can be explosive, and isocyanates are toxic and highly reactive. The Curtius rearrangement is typically performed as a one-pot reaction where the acyl azide is formed and rearranged in situ, and the resulting isocyanate is immediately trapped or hydrolyzed.

Q5: What is the best way to form the hydrochloride salt from the free amine?

A: Dissolve the purified free amine in a dry, non-polar solvent like anhydrous diethyl ether. Then, slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete. The solid can then be collected by filtration and washed with fresh cold ether.

Detailed Experimental Protocols

Protocol 1: Synthesis via Curtius Rearrangement

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Workflow Diagram:

A 1. Dissolve Carboxylic Acid & Triethylamine in Toluene B 2. Add DPPA dropwise at 0°C A->B C 3. Stir at RT until Acyl Azide Formation is Complete (TLC/IR) B->C D 4. Heat to 80-90°C to Initiate Rearrangement (N2 evolution) C->D E 5. Monitor Isocyanate Formation (IR) D->E F 6. Cool and Add HCl (aq) for Hydrolysis E->F G 7. Reflux until Hydrolysis is Complete F->G H 8. Aqueous Work-up & Purification G->H

Caption: Step-by-step workflow for the Curtius rearrangement.

Procedure:

  • Acyl Azide Formation: To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the acyl azide by TLC.

  • Rearrangement and Hydrolysis: Carefully heat the reaction mixture to 80-90 °C. You should observe the evolution of nitrogen gas as the acyl azide rearranges to the isocyanate. Maintain this temperature until gas evolution ceases.

  • After cooling the reaction mixture, add 2M aqueous HCl (a significant excess) and heat the mixture to reflux for 4-6 hours to hydrolyze the isocyanate.

  • Work-up: Cool the reaction mixture to room temperature and separate the layers. Wash the aqueous layer with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH > 12 with solid NaOH or concentrated NaOH solution, ensuring the mixture is cooled in an ice bath.

  • Extract the free amine with diethyl ether or dichloromethane (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Purification by Recrystallization (for the HCl salt)
  • Dissolve the crude this compound in a minimal amount of hot isopropanol or ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Slowly add a less polar solvent, such as diethyl ether or hexane, to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Technical Support Center: Bicyclo[2.2.2]octan-1-amine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[2.2.2]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your research and ensure the integrity of your results.

Introduction: The unique stability of bridgehead amines

This compound possesses a unique structural feature: a primary amine group located at a bridgehead carbon of a rigid bicyclic system. This conformation imparts significant stability. Unlike typical primary amines, the bridgehead position is sterically hindered, and the rigid cage-like structure prevents the formation of a planar carbocation intermediate, which would be necessary for certain degradation pathways like SN1-type hydrolysis.[1] However, like all amine salts in solution, its stability can be influenced by a variety of experimental conditions. This guide will walk you through the potential challenges and how to address them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

Q1: I'm dissolving this compound in an aqueous buffer for my assay and I'm concerned about its stability. What are the primary degradation pathways I should be aware of?

A1: While the bicyclic structure provides considerable stability against hydrolysis, you should primarily be concerned with two potential degradation pathways for aliphatic amine salts in solution: oxidation and, to a lesser extent under harsh conditions, thermal degradation.

  • Oxidative Degradation: This is often the most relevant pathway under typical aerobic laboratory conditions. The lone pair of electrons on the nitrogen atom is susceptible to oxidation.[2][3] This can be accelerated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and exposure to light (photochemical oxidation). Potential oxidative degradation products could include the corresponding hydroxylamine or N-oxide.[2][4][5]

  • Thermal Degradation: Significant thermal degradation of simple amine hydrochlorides typically requires elevated temperatures, often above those used in standard biological assays.[6][7][8][9] However, if your experimental protocol involves heating, you should consider the potential for degradation.

Q2: My solution of this compound has turned slightly yellow after a few days. Is this a sign of degradation?

A2: A change in color, such as yellowing, can be an indicator of degradation. This is often associated with oxidative processes or the formation of minor impurities.[9] It is crucial to verify if this color change is accompanied by a loss of potency or the appearance of new peaks in your analytical chromatogram. We recommend preparing fresh solutions for critical experiments. To minimize this, consider de-gassing your solvent, using amber vials to protect from light, and adding a chelating agent like EDTA if metal ion contamination is suspected.

Q3: How does pH affect the stability of this compound in my aqueous solution?

A3: The pH of your solution is a critical factor.[10][11] As a hydrochloride salt, this compound will form an acidic solution when dissolved in neutral water. The amine will exist predominantly in its protonated ammonium form. This protonation protects the nitrogen's lone pair of electrons, thereby increasing its stability against oxidation.

In neutral to acidic conditions (pH < 7), the equilibrium favors the more stable protonated form. In alkaline conditions (pH > 8), the free base form of the amine becomes more prevalent. The unprotonated nitrogen is more susceptible to oxidation.[3] Therefore, for maximum stability in aqueous solutions, it is advisable to maintain a slightly acidic to neutral pH.

Q4: I need to store a stock solution of this compound. What are the recommended storage conditions?

A4: For optimal stability of stock solutions, we recommend the following:

  • Solvent: Use a high-purity, degassed solvent. If using an aqueous buffer, ensure it is sterile and prepared with high-purity water.

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber glass vials or otherwise protected from light to prevent photolytic degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Designing a Stability Study: A Proactive Approach

To ensure the validity of your experimental results, it is best practice to perform a preliminary stability study under your specific experimental conditions. A forced degradation study is an accelerated way to identify potential degradation products and pathways.[2][12][13][14]

Table 1: Typical Conditions for a Forced Degradation Study
Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hTo assess stability in an acidic environment.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTo assess stability in an alkaline environment and promote degradation of the free base.
Oxidation 3% H₂O₂, Room Temp, 24hTo identify potential oxidative degradation products.
Thermal Degradation 80°C in solution, 48hTo evaluate stability at elevated temperatures.
Photostability ICH Q1B conditions (UV/Vis light exposure)To determine sensitivity to light.

Note: The conditions in Table 1 are starting points and may need to be adjusted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradation products without completely consuming the parent compound.[14]

Experimental Protocol: Stability-Indicating UPLC-MS Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products.[15][16][17]

1. Preparation of Stressed Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water).
  • Expose aliquots of the stock solution to the stress conditions outlined in Table 1.
  • At specified time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample neutralized with NaOH and vice-versa), and dilute to a suitable concentration for analysis.

2. UPLC-MS Analysis:

  • Column: A reverse-phase C18 column is a good starting point.
  • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid (for positive ion mode mass spectrometry) is typically effective for separating polar compounds.
  • Detection: Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any new peaks that appear in the stressed samples.[18][19]
  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagram 1: Forced Degradation Study Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of Bicyclo[2.2.2]octan-1-amine HCl Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) Stock->Oxidation Expose Thermal Thermal (e.g., 80°C) Stock->Thermal Expose Photo Photostability (ICH Q1B) Stock->Photo Expose Analysis UPLC-MS/PDA Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Data Data Evaluation: - Purity of Parent Peak - Mass Balance - Identification of Degradants Analysis->Data

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Unlikely) Parent Bicyclo[2.2.2]octan-1-amine (Free Base) Hydroxylamine Hydroxylamine Derivative Parent->Hydroxylamine [O] NoReaction Generally Stable due to Bridgehead Position Parent->NoReaction H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Derivative Hydroxylamine->N_Oxide [O]

Caption: Potential degradation pathways for the free amine.

Concluding Remarks

The inherent stability of the bicyclo[2.2.2]octane core makes this compound a robust molecule.[1] However, understanding its behavior in solution is paramount for the success of your research. By being mindful of potential oxidative degradation and the influence of pH, and by proactively assessing its stability under your specific experimental conditions, you can ensure the reliability and reproducibility of your data. Should you have further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of Bicyclo[2.2.2]octan-1-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this unique scaffold. Bicyclo[2.2.2]octan-1-amine serves as a valuable bioisostere for phenyl rings, offering a rigid, three-dimensional structure that can improve physicochemical properties in drug candidates.[1] However, the inherent steric hindrance of its bridgehead amine presents distinct synthetic challenges.

This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

General Considerations: The Challenge of the Bridgehead Amine

The primary obstacle in derivatizing Bicyclo[2.2.2]octan-1-amine is the steric congestion around the nitrogen atom. Unlike a simple primary amine, the bicyclic cage structure shields the nitrogen's lone pair, significantly reducing its nucleophilicity and hindering the approach of electrophiles.[2] This steric effect is the root cause of many common problems, such as low yields, slow reaction times, and the need for harsh conditions.

Below is a logical workflow for troubleshooting common derivatization reactions.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Product Yield check_starting_material Verify Purity of Bicyclo[2.2.2]octan-1-amine start->check_starting_material check_reagents Assess Reagent Reactivity & Stoichiometry check_starting_material->check_reagents [Purity OK] check_conditions Evaluate Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions [Reagents OK] increase_temp Increase Temperature / Use Microwave check_conditions->increase_temp [Conditions Inadequate] change_reagent Use More Reactive Coupling Agent / Alkylating Agent check_conditions->change_reagent [Conditions Inadequate] add_catalyst Introduce Catalyst (e.g., DMAP, Lewis Acid) check_conditions->add_catalyst [Conditions Inadequate] force_deprotonation Use Strong, Non-nucleophilic Base (e.g., NaH) check_conditions->force_deprotonation [Conditions Inadequate] success Successful Derivatization increase_temp->success change_reagent->success add_catalyst->success force_deprotonation->success

Caption: General troubleshooting workflow for low-yield derivatization reactions.

Troubleshooting Guide by Reaction Type

N-Acylation / Amide Bond Formation

N-acylation is a fundamental transformation, but the low nucleophilicity of Bicyclo[2.2.2]octan-1-amine can make it challenging.

Question: My standard amide coupling reaction (e.g., using EDC/HOBt) with Bicyclo[2.2.2]octan-1-amine is giving a very low yield. What's wrong?

Answer:

  • Potential Cause: The primary issue is the steric hindrance around the bridgehead amine, which makes it a poor nucleophile. Standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid, but the resulting active ester is often not electrophilic enough to overcome the steric barrier and react efficiently with the amine.

  • Solutions & Optimizations:

    • Switch to a More Potent Acylating Agent: The most direct solution is to increase the electrophilicity of the acylating species.

      • Acid Chlorides/Fluorides: Convert the carboxylic acid to its corresponding acid chloride (using SOCl₂, (COCl)₂) or acid fluoride. Acid halides are highly reactive and can often acylate even hindered amines directly. This method, however, may not be suitable for substrates with acid-sensitive functional groups.

      • Uronium/Phosphonium Salts: Employ stronger coupling reagents known to be effective for sterically hindered couplings.[2] These reagents form highly reactive intermediates.

    • Incorporate a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the activated acid intermediate to form a highly reactive N-acylpyridinium species, which is a more potent acylating agent.[2]

    • Force Deprotonation: For extremely unreactive systems, you can pre-treat the Bicyclo[2.2.2]octan-1-amine with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). This deprotonates the amine to form the corresponding amide anion, which is a much stronger nucleophile. Add the acylating agent only after deprotonation is complete.[2]

Coupling SystemRelative ReactivityCommon ConditionsKey Considerations
EDC / HOBt LowDCM or DMF, RT, 12-24hOften insufficient for this substrate.
Acid Chloride + Base HighDCM, Et₃N or Pyridine, 0°C to RTGenerates HCl; base is crucial. Not compatible with acid-sensitive groups.
HATU / DIPEA Very HighDMF, 0°C to RT, 2-6hExcellent for hindered amines, but more expensive. Byproducts are water-soluble.
COMU / DIPEA Very HighDMF, RT, 1-4hHigh efficiency, similar to HATU. Byproducts are water-soluble.
N-Alkylation

Direct N-alkylation can be plagued by low reactivity and over-alkylation, although the latter is less common with this hindered amine.

Question: I am attempting to N-alkylate Bicyclo[2.2.2]octan-1-amine with an alkyl bromide, but the reaction is extremely slow and incomplete, even at high temperatures.

Answer:

  • Potential Cause: This is a classic Sₙ2 reaction, which is highly sensitive to steric hindrance at the nucleophile. The bicyclic framework effectively blocks the backside attack required for the Sₙ2 mechanism, leading to poor reactivity with primary and especially secondary alkyl halides.

  • Solutions & Optimizations:

    • Use a More Reactive Alkylating Agent: Switch from alkyl bromides or chlorides to more reactive alkyl iodides or triflates. These have better leaving groups, which can accelerate the reaction.

    • Increase Nucleophilicity with a Base: While the amine is a base itself, adding a stronger, non-nucleophilic base (e.g., potassium carbonate, DBU) can help to scavenge the HBr formed during the reaction, preventing the formation of the unreactive ammonium salt.

    • Alternative Catalytic Methods: For challenging alkylations, traditional thermal methods may be insufficient. Modern catalytic approaches can provide a different mechanistic pathway. A metallaphotoredox approach using a copper catalyst and visible light has been shown to be effective for coupling N-nucleophiles with diverse alkyl bromides, including sterically demanding frameworks like bicyclo[2.2.2]octane.[3] This method proceeds via a halogen abstraction-radical capture (HARC) mechanism, which is less sensitive to steric bulk than an Sₙ2 pathway.[3]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is often more effective than direct alkylation for hindered amines.

Question: My one-pot reductive amination using sodium borohydride is failing. I am either recovering the starting amine or seeing reduction of my aldehyde/ketone starting material.

Answer:

  • Potential Cause: The issue lies in the relative rates of imine formation versus carbonyl reduction.

    • Slow Imine Formation: The sterically hindered Bicyclo[2.2.2]octan-1-amine reacts slowly with the carbonyl compound to form the crucial imine intermediate.

    • Fast Carbonyl Reduction: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material faster than the slow imine formation, leading to alcohol byproducts and recovery of the starting amine.

  • Solutions & Optimizations:

    • Use a pH-Sensitive, Milder Reducing Agent: The key is to use a reducing agent that is selective for the protonated iminium ion over the starting carbonyl.

      • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for reductive aminations. It is stable at neutral to slightly acidic pH (typically pH 6-7), where imine formation is favorable, but it rapidly reduces the protonated iminium ion as it forms.[4][5]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an even milder and often more effective reagent, particularly for reactions with ketones. It is not sensitive to moisture and can be used in aprotic solvents like dichloroethane (DCE) or THF.

    • Optimize Reaction Conditions for Imine Formation:

      • Acid Catalysis: The reaction is often catalyzed by a small amount of acid (like acetic acid) to facilitate the dehydration step in imine formation.

      • Dehydration: Using a dehydrating agent, such as molecular sieves or Ti(OiPr)₄, can help drive the equilibrium towards the imine intermediate.

    • Consider a Two-Step Procedure: For particularly difficult substrates, you can form the imine first by refluxing the amine and carbonyl compound in a solvent like toluene with a Dean-Stark trap to remove water. Once the imine is formed (monitor by TLC or GC-MS), cool the reaction and then add the reducing agent.

G Amine Bicyclo[2.2.2]octan-1-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O Product N-Alkyl Derivative Imine->Product ReducingAgent Selective Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product Reduction

Caption: Key steps in the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: How do I effectively purify my final Bicyclo[2.2.2]octane derivative? Standard silica gel chromatography gives severe tailing.

This is a very common problem. The basic nitrogen atom on your product interacts strongly with the acidic silanol groups on the surface of standard silica gel.[6] This acid-base interaction causes poor separation and significant tailing.

  • Solution 1: Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl).[4] Your basic product will become protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate your product, which can then be re-extracted back into an organic solvent. This is a highly effective initial purification step.

  • Solution 2: Modify the Mobile Phase: If you must use silica gel chromatography, add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is added to the mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[6] The added base will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

  • Solution 3: Use a Different Stationary Phase: Consider using a different type of chromatography media. Basic alumina or amine-functionalized silica columns are excellent alternatives that do not have acidic sites and often provide much better separation for basic compounds.[6]

Q2: My reaction seems to stall at ~50% conversion. What can I do?

Stalling can be due to several factors:

  • Product Inhibition: The product itself might be interfering with the catalyst or reagents. This is less common but possible.

  • Reagent Decomposition: One of your reagents or catalysts might not be stable under the reaction conditions for extended periods.

  • Equilibrium: The reaction may have reached an equilibrium. This is particularly relevant in reactions like imine formation. Try adding a dehydrating agent (molecular sieves) to drive the reaction forward.

  • Salt Formation: In N-alkylation reactions, the generation of HX (e.g., HBr) can protonate the starting amine, rendering it non-nucleophilic. The reaction effectively stops once half of the amine has been converted to its salt. The solution is to add at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid as it forms.

Q3: Are there any stability concerns with Bicyclo[2.2.2]octan-1-amine and its derivatives?

Bicyclo[2.2.2]octan-1-amine itself is a stable, crystalline solid (often supplied as the hydrochloride salt).[7] Its derivatives are generally stable as well. The rigid bicyclic framework prevents many of the degradation pathways available to more flexible amines. However, like most amines, they can be sensitive to strong oxidants. Always store them in well-sealed containers away from air and light, especially if other sensitive functional groups are present in the molecule.

Example Experimental Protocol: Reductive Amination

Synthesis of N-Benzyl-bicyclo[2.2.2]octan-1-amine

  • To a 50 mL round-bottom flask, add Bicyclo[2.2.2]octan-1-amine (1.0 g, 8.0 mmol, 1.0 equiv).

  • Add benzaldehyde (0.85 g, 8.0 mmol, 1.0 equiv) and 1,2-dichloroethane (DCE, 20 mL).

  • Stir the mixture for 10 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 g, 9.6 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Add glacial acetic acid (0.05 mL, ~1 drop) to catalyze the reaction.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine to afford the title compound.

References

Technical Support Center: Bicyclo[2.2.2]octan-1-amine hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bicyclo[2.2.2]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. The unique rigid structure of the bicyclo[2.2.2]octane core presents specific considerations during synthesis and purification.[1] This resource aims to equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route employed. Common methods include the Hofmann or Curtius rearrangements.[2][3]

  • From Hofmann Rearrangement: Expect unreacted starting amide, N-bromo intermediates, and byproducts from the isocyanate intermediate.[3][4]

  • From Curtius Rearrangement: Residual acyl azide (which is unstable and should be handled with care), and byproducts from the isocyanate intermediate are common.[2]

  • General Impurities: These can include residual solvents from the reaction or initial workup, and inorganic salts.

Q2: My final product has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or unreacted starting materials can disrupt the crystal lattice of your product, leading to this observation. It is crucial to ensure your product is thoroughly dried, and purification methods have effectively removed all contaminants.

Q3: I'm observing poor solubility of my crude product before recrystallization. What should I do?

A3: this compound is generally soluble in water and lower alcohols like methanol and ethanol.[5] If you are experiencing solubility issues, it could be due to the presence of significant amounts of nonpolar impurities. Consider a pre-purification wash with a nonpolar solvent like hexanes or diethyl ether to remove these before proceeding with recrystallization.

Troubleshooting Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Workflow 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

References

Navigating the Scale-Up of Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of Bicyclo[2.2.2]octan-1-amine hydrochloride. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of moving from the laboratory bench to larger-scale production.

Structure of This Guide

This resource is structured to address challenges thematically, focusing on common hurdles in the synthetic and purification stages. Each section provides a detailed explanation of the underlying chemical principles, followed by a question-and-answer format to address specific problems.

Core Synthetic Strategies and Their Scale-Up Implications

The synthesis of Bicyclo[2.2.2]octan-1-amine is most commonly approached via several key chemical transformations. The choice of route often depends on the starting materials, desired purity, and, most importantly, scalability. Here, we will focus on the challenges associated with two prominent methods: the Hofmann Rearrangement and the Schmidt Reaction, as well as catalytic hydrogenation.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Hofmann Rearrangement cluster_1 Schmidt Reaction cluster_2 Catalytic Hydrogenation A Bicyclo[2.2.2]octane-1-carboxamide B Isocyanate Intermediate A->B Br2, NaOH C Bicyclo[2.2.2]octan-1-amine B->C H2O, Hydrolysis I Bicyclo[2.2.2]octan-1-amine HCl C->I HCl D Bicyclo[2.2.2]octan-1-carboxylic Acid E Acyl Azide Intermediate D->E NaN3, H2SO4 F Bicyclo[2.2.2]octan-1-amine E->F Heat, Rearrangement F->I HCl G Bicyclo[2.2.2]octane-1-carbonitrile H Bicyclo[2.2.2]octan-1-amine G->H H2, Catalyst (e.g., Raney Nickel) H->I HCl

Caption: Key synthetic routes to this compound.

Troubleshooting Guide & FAQs

Section 1: Challenges in the Hofmann Rearrangement at Scale

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[1][2] While effective at the lab scale, scaling up introduces significant challenges related to reagent handling, reaction control, and byproduct formation.

Q1: We are observing a decrease in yield and an increase in impurities when scaling up the Hofmann rearrangement of Bicyclo[2.2.2]octane-1-carboxamide. What are the likely causes?

A1: This is a common issue when transitioning to larger reactors. The primary culprits are often related to thermal and mass transfer limitations.[3]

  • Inadequate Mixing: In a large vessel, localized "hot spots" can occur due to the exothermic nature of the reaction between the amide and the hypobromite solution. This can lead to side reactions and degradation of the product. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

  • Slow Reagent Addition: The in situ formation of sodium hypobromite from bromine and sodium hydroxide needs to be carefully controlled.[1] On a large scale, slow or uneven addition can lead to a buildup of reactants and a rapid, uncontrolled exotherm. Consider using a dosing pump for precise and consistent addition.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. Overheating can promote the formation of byproducts. Ensure your reactor's cooling system is robust enough to handle the heat generated.

Q2: What are the primary safety concerns associated with the large-scale Hofmann rearrangement, and how can they be mitigated?

A2: The use of bromine and strong bases at scale presents several hazards.

  • Bromine Handling: Bromine is highly corrosive and toxic. Use a closed-system transfer to move bromine from storage to the reactor. Ensure adequate ventilation and have a neutralization solution (e.g., sodium thiosulfate) readily available in case of a spill.

  • Exothermic Reaction: As mentioned, the reaction is highly exothermic. A failure in the cooling system could lead to a runaway reaction. Implement a robust process safety management (PSM) system that includes temperature monitoring with automated shutdowns.

  • Off-gassing: The reaction can produce volatile organic compounds (VOCs) and potentially bromine vapors. The reactor should be equipped with a scrubber system to capture and neutralize any harmful off-gases.

For enhanced safety and efficiency, consider exploring continuous-flow chemistry.[4][5] This technology allows for better control over reaction parameters and minimizes the volume of hazardous materials at any given time.[4][5]

Experimental Protocol: Temperature and Addition Control for Scaled-Up Hofmann Rearrangement

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser with a scrubber, and a controlled-rate addition funnel or pump.

  • Initial Charge: Charge the reactor with a solution of Bicyclo[2.2.2]octane-1-carboxamide in an appropriate solvent (e.g., water).

  • Cooling: Cool the reactor jacket to 0-5 °C.

  • Hypobromite Preparation: In a separate, cooled vessel, slowly add bromine to a solution of sodium hydroxide, maintaining the temperature below 10 °C.

  • Controlled Addition: Add the freshly prepared sodium hypobromite solution to the amide solution at a rate that maintains the internal reaction temperature below 15 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench any remaining hypobromite with a reducing agent like sodium sulfite before proceeding with extraction and isolation.

Section 2: Overcoming Hurdles in the Schmidt Reaction

The Schmidt reaction offers an alternative route from a carboxylic acid to an amine via an acyl azide intermediate.[6] While it avoids the use of elemental bromine, it introduces its own set of scale-up challenges, particularly concerning the handling of azides.

Q1: We are struggling with inconsistent yields and product purity in the Schmidt reaction of Bicyclo[2.2.2]octan-1-carboxylic acid. What factors should we investigate?

A1: The Schmidt reaction is sensitive to several parameters that can become more pronounced at scale.

  • Acid Concentration: The concentration of the strong acid (typically sulfuric acid) is crucial for the reaction to proceed efficiently.[7] Variations in acid concentration can lead to incomplete reaction or side product formation.

  • Temperature Control during Azide Formation: The formation of the acyl azide is exothermic and must be carefully controlled. Overheating can lead to the decomposition of the azide and the formation of impurities.

  • Quenching Procedure: The quenching of the reaction mixture is a critical step. On a larger scale, the addition of water to a concentrated acid solution can be highly exothermic and difficult to control, potentially leading to product degradation.[6] A reverse quench (adding the reaction mixture to a large volume of cold water or ice) is often safer and more effective at scale.

Q2: The use of sodium azide at an industrial scale is a major safety concern. Are there safer alternatives or process modifications?

A2: The primary hazard of sodium azide is its potential to form explosive heavy metal azides and the highly toxic and explosive hydrazoic acid.

  • In Situ Generation of Hydrazoic Acid: To avoid handling pure hydrazoic acid, it can be generated in situ from sodium azide and a strong acid.[7] However, this still requires careful control of stoichiometry and temperature.

  • Continuous-Flow Systems: As with the Hofmann rearrangement, continuous-flow reactors offer a significant safety advantage by minimizing the amount of hazardous azide present at any one time.[6][7] This approach has been shown to improve the safety and outcome of the Schmidt rearrangement.[6]

  • Alternative Reagents: For some applications, diphenylphosphoryl azide (DPPA) can be a safer alternative to sodium azide for mediating Curtius-type rearrangements, which are mechanistically related to the Schmidt reaction.[8]

Scale_Up_Challenges ScaleUp Scale-Up Challenges Thermal Thermal Management ScaleUp->Thermal Mixing Mass Transfer & Mixing ScaleUp->Mixing Safety Reagent & Process Safety ScaleUp->Safety Purification Purification & Isolation ScaleUp->Purification Exotherms Exothermic Reactions Thermal->Exotherms HotSpots Localized Hot Spots Thermal->HotSpots Homogeneity Maintaining Homogeneity Mixing->Homogeneity ReagentAddition Controlled Reagent Addition Mixing->ReagentAddition HazardousReagents Handling Hazardous Reagents (e.g., Br2, NaN3) Safety->HazardousReagents Runaway Runaway Reaction Potential Safety->Runaway Impurity Impurity Profile Changes Purification->Impurity Crystallization Consistent Crystallization Purification->Crystallization

Caption: Key challenges in scaling up chemical synthesis.

Section 3: Catalytic Hydrogenation for Large-Scale Production

For industrial-scale synthesis, the catalytic hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile is often the preferred method due to its high yield and cost-effectiveness.[9]

Q1: We are experiencing slow or incomplete conversion during the catalytic hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile. What are the potential causes?

A1: Several factors can influence the efficiency of catalytic hydrogenation at scale.

  • Catalyst Activity: The activity of the catalyst (e.g., Raney Nickel, Palladium on carbon) can be diminished by impurities in the starting material or solvent.[9] Ensure the nitrile starting material is of high purity.

  • Hydrogen Pressure and Temperature: These are critical parameters for driving the reaction to completion.[9] In a larger reactor, ensuring adequate hydrogen pressure and uniform temperature throughout the reaction mixture is essential.

  • Mass Transfer Limitations: The "three-phase" nature of this reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen) makes it susceptible to mass transfer limitations. Efficient agitation is crucial to ensure good contact between all three phases.

Q2: What are the key considerations for handling catalysts safely on a large scale?

A2: Many hydrogenation catalysts, particularly Raney Nickel, are pyrophoric (can ignite spontaneously in air).

  • Catalyst Handling: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.

  • Filtration: After the reaction, the catalyst must be filtered. This should be done in a way that prevents the catalyst from drying out and coming into contact with air. A filter press or a contained filtration system is recommended.

  • Spent Catalyst Disposal: Spent catalyst must be properly quenched and disposed of according to safety regulations.

Section 4: Purification and Isolation of the Hydrochloride Salt

The final step in the production is the formation and isolation of the hydrochloride salt, which improves the stability and handling of the amine.[9]

Q1: We are having difficulty obtaining a consistent crystal form and purity of this compound during crystallization. What can we do to improve this?

A1: Crystallization is a complex process that can be influenced by many variables, especially at a larger scale.[3]

  • Solvent System: The choice of solvent is critical. A solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Cooling Rate: A slow, controlled cooling rate generally produces larger, more uniform crystals with higher purity. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product crystals can help to control the crystallization process and ensure the desired polymorphic form is obtained.

  • Agitation: The level of agitation can affect crystal size and morphology. Gentle agitation is typically preferred to avoid breaking the crystals.

Quantitative Data Summary: Typical Reaction Conditions

ParameterHofmann RearrangementSchmidt ReactionCatalytic Hydrogenation
Starting Material Bicyclo[2.2.2]octane-1-carboxamideBicyclo[2.2.2]octan-1-carboxylic AcidBicyclo[2.2.2]octane-1-carbonitrile
Key Reagents Br₂, NaOHNaN₃, H₂SO₄H₂, Raney Ni or Pd/C
Typical Temp. 0-20 °C0-50 °C50-150 °C
Typical Pressure AtmosphericAtmospheric10-100 bar
Key Hazards Bromine, ExothermAzides, Hydrazoic AcidPyrophoric Catalyst, H₂ gas

Concluding Remarks

The successful scale-up of this compound production requires a thorough understanding of the underlying chemical principles and a proactive approach to addressing the challenges of thermal management, mass transfer, and process safety. By carefully controlling reaction parameters, implementing robust safety protocols, and optimizing purification procedures, researchers and drug development professionals can navigate the complexities of moving from the laboratory to industrial-scale production.

References

Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of bicyclo[2.2.2]octan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex three-dimensional scaffolds. The unique rigid structure of the bicyclo[2.2.2]octane core presents both significant opportunities in medicinal chemistry and distinct synthetic challenges.[1][2] It serves as a valuable bioisostere for phenyl rings, offering potential improvements in metabolic stability and binding affinity.[1][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring you can navigate these challenges with confidence and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is showing poor endo/exo selectivity. What factors should I investigate?

A1: Achieving high diastereoselectivity in the foundational Diels-Alder reaction is critical. Several factors influence the endo/exo product ratio:

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are paramount. For reactions involving amide-containing dienes, stoichiometric amounts of a Lewis acid like Ytterbium trichloride may be necessary to achieve good conversion and selectivity.[4] Experiment with different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) and screen their concentrations.

  • Temperature: Diels-Alder reactions are often reversible. The endo product is typically the kinetic product, favored at lower temperatures. If you are observing the formation of the more thermodynamically stable exo product, consider running your reaction at a lower temperature for a longer duration.

  • Solvent: The polarity of the solvent can influence the transition state and thus the selectivity. Screen a range of solvents with varying polarities.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can significantly impact the facial selectivity of the cycloaddition. Re-evaluate your starting material design if steric clash is a likely issue.

Q2: I am struggling with introducing the amine functionality at the bridgehead position with retention of stereochemistry. Which methods are most reliable?

A2: Introducing a nitrogen atom at the sterically hindered bridgehead position of a bicyclo[2.2.2]octane system while controlling stereochemistry is a common challenge. Rearrangement reactions starting from a chiral carboxylic acid are often the most effective strategies:[1]

  • Curtius Rearrangement: This involves the thermal decomposition of a bridgehead acyl azide to an isocyanate, which is then hydrolyzed to the amine.[1][5] This method is known for preserving the enantiopurity of the starting material.[1]

  • Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom using reagents like bromine and a strong base.[6][7][8][9][10] The stereochemistry of the migrating group is retained.

  • Lossen Rearrangement: This method converts a hydroxamic acid or its derivative into an isocyanate, which can then be hydrolyzed to the primary amine.[11][12][13][14][15]

  • Schmidt Reaction: This reaction can be used to convert ketones to amides or carboxylic acids to amines and can be applied to bicyclic systems.[16][17]

The choice of method will depend on the functional group tolerance of your substrate and the availability of the corresponding starting material (carboxylic acid, amide, or hydroxamic acid).

Troubleshooting Guides

Problem 1: Low Yield in Curtius Rearrangement for Bridgehead Amine Synthesis

Symptoms:

  • Incomplete conversion of the starting acyl azide.

  • Formation of significant side products, such as ureas or carbamates.

  • Low isolated yield of the desired bicyclo[2.2.2]octan-1-amine.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Acyl Azide Formation Ensure complete conversion of the carboxylic acid or acyl chloride to the acyl azide. Monitor the reaction by TLC or LC-MS. Consider using different azide sources (e.g., sodium azide, diphenylphosphoryl azide (DPPA)).
Premature Decomposition of Acyl Azide Acyl azides can be thermally unstable. Perform the reaction at the lowest effective temperature. Consider a one-pot procedure where the azide is generated and rearranged in situ.[1]
Sub-optimal Rearrangement Conditions The thermal rearrangement requires careful temperature control. If the temperature is too low, the reaction will be sluggish. If too high, decomposition may occur. Perform small-scale experiments to optimize the reaction temperature and time.
Inefficient Trapping of the Isocyanate The intermediate isocyanate is highly reactive. Ensure efficient hydrolysis to the amine. If isolating the isocyanate is not intended, ensure the hydrolyzing agent (e.g., water, acid, or base) is present under appropriate conditions. Trapping with benzyl alcohol to form a Cbz-protected amine can sometimes be a more controlled approach.[4]

Experimental Protocol: One-Pot Curtius Rearrangement

  • Dissolve the bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Add diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.2 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the formation of the isocyanate by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹).

  • Once the rearrangement is complete, cool the reaction mixture and add an aqueous acid solution (e.g., 2M HCl) to hydrolyze the isocyanate.

  • Stir vigorously until CO₂ evolution ceases.

  • Work up the reaction by neutralizing the acid and extracting the amine product.

Problem 2: Poor Enantioselectivity in Organocatalytic Asymmetric Diels-Alder Reaction

Symptoms:

  • The desired bicyclo[2.2.2]octane product is formed as a racemic or near-racemic mixture.

  • Low enantiomeric excess (ee) as determined by chiral HPLC or SFC.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sub-optimal Organocatalyst The choice of chiral secondary amine catalyst is crucial. Screen a variety of catalysts (e.g., derivatives of proline, diphenylprolinol silyl ethers).[18][19]
Incorrect Catalyst Loading Catalyst loading can significantly impact enantioselectivity. Optimize the catalyst loading (typically 5-20 mol%).
Presence of Water Water can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Additive/Co-catalyst Many organocatalytic reactions require an acidic or basic additive to facilitate the catalytic cycle. Screen different additives (e.g., benzoic acid, trifluoroacetic acid).
Reaction Temperature Lowering the reaction temperature often improves enantioselectivity by favoring a more ordered transition state.

Workflow for Optimizing Enantioselectivity

G start Low Enantiomeric Excess catalyst Screen Chiral Organocatalysts start->catalyst loading Optimize Catalyst Loading (5-20 mol%) catalyst->loading temp Vary Reaction Temperature (-20°C to RT) loading->temp solvent Screen Solvents (e.g., Toluene, CH2Cl2, MeCN) temp->solvent additive Screen Additives (Acids/Bases) solvent->additive end High Enantiomeric Excess additive->end G cluster_0 Core Construction cluster_1 Bridgehead Amination dienophile Dienophile da_reaction Asymmetric Diels-Alder dienophile->da_reaction diene Diene diene->da_reaction bco_core Chiral Bicyclo[2.2.2]octane Carboxylic Acid Derivative da_reaction->bco_core rearrangement Curtius/Hofmann/ Lossen Rearrangement bco_core->rearrangement product Bicyclo[2.2.2]octan-1-amine Derivative rearrangement->product

References

Technical Support Center: Protecting Group Strategies for Bicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bicyclo[2.2.2]octan-1-amine hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, medicinal chemists, and process development scientists working with this unique and valuable building block. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core makes it an attractive bioisostere for phenyl rings in drug discovery, potentially improving properties like solubility and metabolic stability.[1] However, the bridgehead position of the primary amine presents specific steric challenges that must be addressed with a robust protecting group strategy.[2]

This guide is designed to help you navigate these challenges, from selecting the appropriate protecting group to troubleshooting common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound.

Q1: Why is it necessary to protect the primary amine of bicyclo[2.2.2]octan-1-amine?

The primary amine is a nucleophilic and basic functional group.[3] Protection is essential to prevent unwanted side reactions during subsequent synthetic steps, such as reactions with electrophilic reagents (e.g., acyl chlorides, alkyl halides) or under conditions where the amine's basicity could interfere. An effective protecting group masks the amine's reactivity, allowing for selective transformations elsewhere in the molecule, and can be removed cleanly at a later stage.[4][5]

Q2: My starting material is the hydrochloride salt. Can I use it directly in a protection reaction?

No, you cannot use the hydrochloride salt directly. The salt form, bicyclo[2.2.2]octan-1-ammonium chloride, features a protonated amine (-NH₃⁺). This protonated form is not nucleophilic and will not react with electrophilic protecting group reagents like (Boc)₂O or Cbz-Cl. Before attempting protection, the hydrochloride salt must be neutralized with a suitable base to liberate the free, nucleophilic primary amine (-NH₂). This is a critical first step for any successful protection protocol.

Q3: What are the most suitable protecting groups for this amine?

The most common and effective protecting groups for primary amines are carbamates, due to their ease of installation, stability across a wide range of reaction conditions, and reliable cleavage methods.[5] For bicyclo[2.2.2]octan-1-amine, the top choices are:

  • Boc (tert-butyloxycarbonyl): Stable to bases and hydrogenolysis, but easily removed with acid (e.g., TFA, HCl). It is one of the most widely used protecting groups in organic synthesis.[5][6]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, but readily cleaved by catalytic hydrogenolysis. This makes it "orthogonal" to the Boc group.[5][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation but is specifically cleaved under mild basic conditions (e.g., piperidine), offering another layer of orthogonality.[8]

The choice depends entirely on the planned downstream synthetic route and the chemical stability of other functional groups in your molecule.

Q4: How does the bridgehead position of the amine affect its reactivity?

The bridgehead position has two competing effects:

  • Steric Hindrance: The cage-like structure of the bicyclo[2.2.2]octane scaffold sterically shields the amine.[2] This can slow down reaction rates compared to a more accessible primary amine like butylamine, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.[9][10]

  • Enhanced Nucleophilicity: Unlike acyclic amines, the nitrogen in a bridgehead amine cannot easily undergo "amine inversion" or "flipping." This locks the lone pair of electrons in a more available orientation, which can enhance its intrinsic nucleophilicity.[3]

In practice, the steric hindrance is often the more dominant factor influencing reaction conditions, but the inherent nucleophilicity ensures the protection reaction is generally feasible.

Section 2: Protecting Group Selection Guide

Choosing the correct protecting group is crucial for the success of a multi-step synthesis. This section provides a comparative overview and a decision-making workflow.

Comparative Data of Common Protecting Groups
FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Installation Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Typical Conditions Base (e.g., NEt₃, DIPEA), Solvent (DCM, THF)Base (e.g., NaHCO₃, NEt₃), Solvent (Dioxane/H₂O, DCM)Base (e.g., NaHCO₃, DIPEA), Solvent (Dioxane/H₂O, DCM)
Cleavage Method Strong Acid (TFA, HCl in Dioxane)[6]Catalytic Hydrogenolysis (H₂, Pd/C)[7]Base (e.g., 20% Piperidine in DMF)[5][8]
Stable To Base, Hydrogenolysis, Mild NucleophilesAcid, Base, Mild Oxidants/ReductantsAcid, Hydrogenolysis, Mild Nucleophiles
Labile To Strong Acids, High TemperaturesCatalytic Hydrogenation, Strong Reducing Agents (e.g., Na/NH₃)Amines (e.g., Piperidine), Strong Bases
Key Consideration Excellent choice unless subsequent steps require strong acid.Avoid if other reducible groups (alkenes, alkynes, nitro groups, other benzyl ethers) are present.Ideal for syntheses requiring acidic and reductive steps, but incompatible with basic conditions.
Workflow for Selecting a Protecting Group

The following diagram outlines a logical workflow for choosing an appropriate protecting group based on the planned synthetic sequence.

G start Start: Bicyclo[2.2.2]octan-1-amine HCl neutralize Neutralize with Base to Free Amine start->neutralize q1 Will your synthesis involve catalytic hydrogenation (e.g., reducing a nitro group)? neutralize->q1 q2 Will your synthesis require strongly acidic conditions? q1->q2  Yes cbz Protect with Cbz q1->cbz  No q3 Will your synthesis involve basic conditions (e.g., saponification, amine reagents)? q2->q3  Yes boc Protect with Boc q2->boc  No q3->cbz  Yes (Consider Cbz as an alternative to Boc if acid is also used) fmoc Protect with Fmoc q3->fmoc  No

Caption: Decision workflow for protecting group selection.
Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Neutralization of Bicyclo[2.2.2]octan-1-amine HCl

This step is required before any protection reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water (approx. 0.2-0.5 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a suitable base.

    • For organic solvents (DCM, THF): Add a non-nucleophilic organic base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.2 eq) dropwise.

    • For aqueous mixtures: Add an inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. A clear solution or a fine suspension of the resulting ammonium salt should be observed. The free amine is now present in the solution and is ready for the protection step.

Protocol 2: N-Boc Protection
  • Neutralization: Prepare a solution of the free amine from this compound (1.0 eq) in DCM as described in Protocol 1, using triethylamine (1.2 eq) as the base.

  • Reagent Addition: To the stirred solution at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours). Due to steric hindrance, gentle heating to 35-40 °C may be required to drive the reaction to completion.

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-bicyclo[2.2.2]octan-1-amine.

Protocol 3: N-Cbz Protection
  • Neutralization: Prepare a solution of the free amine from this compound (1.0 eq) in a 1:1 mixture of dioxane and water as described in Protocol 1, using NaHCO₃ (2.0 eq) as the base.

  • Reagent Addition: To the stirred solution at 0 °C, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford N-Cbz-bicyclo[2.2.2]octan-1-amine.

Protocol 4: Boc Deprotection (Acidic Conditions)
  • Setup: Dissolve N-Boc-bicyclo[2.2.2]octan-1-amine (1.0 eq) in DCM (approx. 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) or a 4 M solution of HCl in dioxane (5-10 eq) to the solution at room temperature.

  • Reaction: Stir for 1-4 hours, monitoring by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, then dry and concentrate.

Protocol 5: Cbz Deprotection (Hydrogenolysis)
  • Setup: Dissolve N-Cbz-bicyclo[2.2.2]octan-1-amine (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %) to the solution under an inert atmosphere (N₂ or Argon).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected bicyclo[2.2.2]octan-1-amine.

Section 4: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in a problem-and-solution format.

G start Problem Encountered (e.g., Low Yield, No Reaction) q1 Is this a PROTECTION reaction? start->q1 q2 Is this a DEPROTECTION reaction? start->q2 check_neut Verify complete neutralization of HCl salt. Did you add sufficient base (≥1.1 eq)? q1->check_neut Yes deprot_fail Reaction incomplete or failed? q2->deprot_fail Yes deprot_side Side reaction or degradation of other functional groups? q2->deprot_side Yes check_cond Increase reaction time and/or temperature. The bridgehead position is sterically hindered. check_neut->check_cond Yes, base is sufficient check_reag Check reagent quality. Is (Boc)2O or Cbz-Cl fresh? check_cond->check_reag Still low yield catalyst Cbz Deprotection: - Check catalyst activity (use fresh Pd/C). - Consider catalyst poisoning. - Use Pearlman's catalyst (Pd(OH)2/C). - Increase H2 pressure. deprot_fail->catalyst acid Boc Deprotection: - Ensure sufficient acid (≥5 eq). - Increase reaction time. deprot_fail->acid ortho Re-evaluate protecting group choice. Ensure cleavage conditions are orthogonal to other sensitive groups in your molecule. deprot_side->ortho

Caption: Troubleshooting workflow for common issues.

Problem: The protection reaction is giving low yields or is not proceeding to completion.

  • Probable Cause 1: Incomplete Neutralization. The most common error is insufficient neutralization of the starting hydrochloride salt. The ammonium salt is non-nucleophilic.

    • Solution: Ensure at least 1.1 equivalents of an organic base (like NEt₃) or 1.5-2.0 equivalents of a mild inorganic base (like NaHCO₃) are used. It can be beneficial to stir the amine salt with the base for 30-60 minutes before adding the protecting group reagent.

  • Probable Cause 2: Steric Hindrance. The bridgehead position of the amine is sterically demanding, which can slow the reaction rate significantly compared to less hindered amines.[2]

    • Solution: Increase the reaction time (monitor up to 24 hours) and/or gently heat the reaction mixture (e.g., to 40 °C). Ensure you are using a slight excess (1.1-1.2 eq) of the protecting group reagent.

  • Probable Cause 3: Reagent Quality. Reagents like (Boc)₂O and especially Cbz-Cl can degrade over time.

    • Solution: Use freshly opened or purified reagents. Cbz-Cl, in particular, should be handled with care as it is moisture-sensitive.

Problem: I am having difficulty removing the Cbz group via hydrogenolysis.

  • Probable Cause 1: Catalyst Inactivation. The palladium catalyst can be poisoned by sulfur- or halogen-containing functional groups elsewhere in the molecule. The catalyst may also be old or inactive.

    • Solution: Use a fresh bottle of Pd/C. If poisoning is suspected, increase the catalyst loading (up to 20 mol %) or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Probable Cause 2: Steric Hindrance. The steric bulk around the Cbz group can hinder its access to the catalyst surface.

    • Solution: Increase the hydrogen pressure using a Parr hydrogenation apparatus (50-100 psi). You can also try increasing the reaction temperature to 40-50 °C.

  • Probable Cause 3: Incomplete Reaction. Sometimes the reaction stalls.

    • Solution: Filter the reaction mixture through Celite to remove the old catalyst and add a fresh portion of catalyst to the filtrate and resubmit to the hydrogenation conditions. One study noted that deprotection of a Cbz-protected amino ester on a bicyclo[2.2.2]octane scaffold was only marginally successful, indicating this can be a challenging transformation.[11]

Problem: During deprotection, other functional groups in my molecule were affected.

  • Probable Cause: Lack of Orthogonality. The deprotection conditions were not compatible with other functional groups present.

    • Solution: This highlights the importance of planning. If your molecule contains an acid-sensitive group (e.g., a tert-butyl ester, an acetal), you cannot use TFA or HCl to remove a Boc group. In this case, Cbz or Fmoc would have been a better choice. Similarly, if your molecule has a reducible functional group like an alkene or a nitro group, Cbz deprotection via hydrogenolysis will also reduce those groups. Refer back to the selection guide to choose a truly orthogonal strategy.

References

Validation & Comparative

A Tale of Two Cages: Bicyclo[2.2.2]octan-1-amine Hydrochloride vs. Adamantanamine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Among the myriad of three-dimensional frameworks available to medicinal chemists, the rigid, cage-like structures of bicyclo[2.2.2]octan-1-amine and adamantanamine have emerged as privileged scaffolds. While structurally related, their subtle differences in geometry, lipophilicity, and synthetic accessibility offer distinct advantages and disadvantages in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of these two amine hydrochlorides, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The core difference between bicyclo[2.2.2]octan-1-amine and adamantanamine lies in their cage structure. Adamantanamine possesses a highly symmetrical, diamondoid cage, while bicyclo[2.2.2]octan-1-amine features a more compact, twisted bicyclic system.[1][2] These structural nuances translate into tangible differences in their key physicochemical properties, which are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyBicyclo[2.2.2]octan-1-amine HydrochlorideAdamantanamine HydrochlorideRationale for Significance in Drug Design
Molecular Formula C₈H₁₆ClN[3]C₁₀H₁₈ClN[4]Influences molecular weight and overall size.
Molecular Weight 161.67 g/mol [3][5]187.71 g/mol [4][6]Impacts diffusion, membrane permeability, and formulation.
Calculated LogP (Amine) ~2.4~2.4[7]A measure of lipophilicity, crucial for membrane permeability and target engagement.
Topological Polar Surface Area (TPSA) 26 Ų26 Ų[7]Predicts transport properties and blood-brain barrier penetration.
Fraction of sp³ carbons (Fsp³) 1.01.0Higher Fsp³ character is often associated with improved solubility, metabolic stability, and clinical success.

Table 1. Comparative Physicochemical Properties.

The high Fsp³ character of both molecules is a significant advantage, as increased three-dimensionality often leads to better clinical outcomes. The bicyclo[2.2.2]octane (BCO) scaffold, in particular, is increasingly utilized as a bioisostere for phenyl rings to improve physicochemical properties like solubility.[1]

Delving Deeper: Biological Activity and Therapeutic Applications

Both scaffolds have found their place in medicinal chemistry, but their therapeutic applications have historically diverged, largely due to the serendipitous discovery of adamantanamine's biological activities.

Adamantanamine: A Scaffold with a Rich Clinical History

Adamantanamine, widely known as amantadine, was initially developed as an antiviral agent against influenza A.[8][9] Its mechanism of action involves blocking the M2 proton channel of the virus, thereby inhibiting viral replication.[10] Later, it was serendipitously found to have efficacy in treating Parkinson's disease, where it is thought to modulate dopaminergic and glutamatergic neurotransmission.[8][9] This dual activity has cemented adamantane's status as a versatile pharmacophore. Numerous derivatives have been successfully developed, including memantine for Alzheimer's disease and rimantadine, another antiviral.[10][11] The rigid adamantane cage is believed to contribute to its therapeutic effects by providing a stable anchor for interacting with biological targets.[12]

Bicyclo[2.2.2]octan-1-amine: A Rising Star in Diverse Therapeutic Areas

While not possessing the same historical clinical pedigree as adamantanamine, the bicyclo[2.2.2]octane core is gaining significant traction in modern drug discovery. Its use as a rigid scaffold allows for the precise spatial orientation of substituents, making it an attractive building block for targeting a wide range of receptors and enzymes.[1] Derivatives of bicyclo[2.2.2]octane have shown promise in various therapeutic areas, including:

  • Neurological Disorders: As agonists for nicotinic acetylcholine receptors (nAChRs), with potential applications in cognitive disorders.[13]

  • Oncology: As a core component of novel radio-sensitizing agents.[14]

  • Infectious Diseases: Exhibiting antiprotozoal activities against organisms like Plasmodium falciparum.[15]

The increasing interest in BCO as a phenyl ring bioisostere is driven by the need to escape "flatland" in medicinal chemistry and develop drug candidates with improved ADME properties.[16]

Pharmacokinetic Profiles: A Comparative Overview

The journey of a drug through the body is critically dependent on its pharmacokinetic properties. Both adamantanamine and bicyclo[2.2.2]octane-containing compounds have been studied in this regard, revealing key differences.

Adamantanamine: Well-absorbed orally, amantadine is widely distributed throughout the body and is primarily eliminated unchanged in the urine through glomerular filtration and tubular secretion.[17] This renal clearance pathway means that dose adjustments are necessary for patients with impaired kidney function to avoid toxicity.[17] The lipophilic nature of the adamantane cage contributes to its ability to cross the blood-brain barrier, a crucial feature for its neurological applications.[18]

Bicyclo[2.2.2]octane Derivatives: The pharmacokinetic profiles of BCO-containing compounds are highly dependent on the specific substitutions made to the core structure. However, the incorporation of the BCO scaffold has been shown to improve metabolic stability in some cases.[16] For instance, replacing a phenyl ring with a BCO moiety in the drug Imatinib led to increased metabolic stability in human liver microsomes.[16] The oral bioavailability of BCO derivatives can vary significantly, as demonstrated by a novel radio-sensitizing agent, BMABO, which had an oral bioavailability of 6.2% in rats.[14]

Experimental Protocols: A Guide to Comparative Evaluation

To provide a framework for the direct comparison of novel derivatives of these two scaffolds, the following experimental protocols are outlined. These assays are fundamental in early-stage drug discovery for characterizing key physicochemical and ADME properties.

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.[19] The shake-flask method is the gold standard for its determination.[20]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound (either bicyclo[2.2.2]octan-1-amine or adamantanamine derivative) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a separatory funnel, combine 10 mL of n-octanol and 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Add a small aliquot of the stock solution to achieve a final concentration of approximately 100 µM.

  • Equilibration: Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the phases to separate completely.

  • Sampling and Analysis: Carefully collect samples from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[]

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this value.

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.[19] Potentiometric titration is a widely used and reliable method for pKa determination.[22]

Methodology:

  • Sample Preparation: Dissolve a precise amount of the test compound in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, where the pH is equal to the pKa.[23]

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Rationale: Assessing a compound's susceptibility to metabolism by liver enzymes is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[24][25] Human liver microsomes contain a high concentration of cytochrome P450 enzymes, the primary drivers of phase I metabolism.[25]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Visualizing the Comparison: Structural and Workflow Diagrams

To further clarify the structural differences and the experimental workflow, the following diagrams are provided.

G cluster_0 Bicyclo[2.2.2]octan-1-amine cluster_1 Adamantanamine BCO C8H15N BCO_prop1 MW: 125.21 g/mol BCO->BCO_prop1 BCO_prop2 Twisted Cage BCO->BCO_prop2 Ada C10H17N Ada_prop1 MW: 151.25 g/mol Ada->Ada_prop1 Ada_prop2 Diamondoid Cage Ada->Ada_prop2

Figure 1. Structural Comparison of the Amine Scaffolds.

G start Select Scaffolds: BCO vs. Adamantanamine Derivatives lipophilicity Protocol 1: Determine LogP/LogD (Shake-Flask) start->lipophilicity pka Protocol 2: Determine pKa (Potentiometric Titration) start->pka metabolism Protocol 3: Assess Metabolic Stability (Human Liver Microsomes) start->metabolism data_analysis Comparative Data Analysis: Physicochemical & ADME Profiles lipophilicity->data_analysis pka->data_analysis metabolism->data_analysis decision Inform Scaffold Selection for Further Optimization data_analysis->decision

Figure 2. Experimental Workflow for Comparative Evaluation.

Conclusion: Making the Right Choice for Your Project

The choice between this compound and adamantanamine hydrochloride is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery program.

Choose Adamantanamine when:

  • Leveraging a scaffold with a proven clinical track record in antiviral and neurological indications is desirable.

  • The specific steric bulk and lipophilicity of the adamantane cage are hypothesized to be beneficial for target engagement.

  • Established synthetic routes are a priority for rapid analog synthesis.[26][27][28][29][30]

Choose Bicyclo[2.2.2]octan-1-amine when:

  • Seeking to improve the physicochemical properties, such as solubility and metabolic stability, of an existing lead compound by using it as a phenyl ring bioisostere.[16]

  • A more compact and conformationally distinct rigid scaffold is required for novel target exploration.

  • Exploring diverse chemical space beyond the well-trodden path of adamantane derivatives is a key objective.[1][31]

Ultimately, the empirical data generated from the comparative experimental protocols outlined in this guide will be the most reliable determinant for which scaffold holds greater promise for a particular therapeutic application. By understanding the nuanced differences between these two captivating cage structures, medicinal chemists can better navigate the challenging yet rewarding landscape of drug design.

References

A Comparative Guide to Bicyclic Amines as Phenyl Isosteres: Escaping Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its rigid structure provides an excellent platform for orienting pharmacophoric elements, and its synthetic accessibility has made it a default choice for decades. However, the very properties that make it attractive also contribute to significant liabilities in drug development. High lipophilicity leading to poor solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and potential for off-target interactions due to its planar, aromatic nature are common hurdles.[1][2] This has driven a strategic shift towards "escaping flatland"—replacing flat aromatic rings with three-dimensional, saturated bioisosteres.[1][3]

Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of modern drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles.[4][5] Among the most successful phenyl isosteres are saturated bicyclic amines. These C(sp³)-rich scaffolds can mimic the geometry and substituent exit vectors of a phenyl ring while offering vastly improved physicochemical properties.[1] This guide provides a comparative analysis of key bicyclic amine systems, supported by experimental data and protocols, to aid researchers in their drug design campaigns.

The Strategic Advantage of Saturated Bicyclic Amines

The core rationale for replacing a phenyl group with a saturated bicyclic amine lies in the profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key advantages include:

  • Reduced Lipophilicity: Saturated scaffolds inherently possess lower lipophilicity (logP) compared to their aromatic counterparts, which often leads to improved aqueous solubility.[1][6][7]

  • Enhanced Metabolic Stability: By removing the electron-rich aromatic system, a primary site for oxidative metabolism is eliminated, often leading to increased metabolic stability and longer half-life.[6][7]

  • Improved Solubility: The introduction of a polar amine group and the disruption of planar crystal packing can significantly boost a compound's solubility.[1][6][7]

  • Novel Exit Vectors and 3D Shape: These rigid scaffolds present substituents in well-defined three-dimensional space, allowing for novel interactions with biological targets and exploration of previously inaccessible chemical space.[8][9]

  • Reduced Off-Target Activity: Moving away from planarity can reduce promiscuous binding to flat aromatic pockets in antitargets like the hERG channel or P450 enzymes.

Comparative Analysis of Key Bicyclic Amine Scaffolds

Bicyclo[1.1.1]pentylamines (BCPs)

Bicyclo[1.1.1]pentane (BCP) is a highly strained and rigid cage-like structure that has emerged as a premier bioisostere for the para-substituted phenyl ring.[8][9][10] When functionalized with an amine, 1-aminobicyclo[1.1.1]pentane (BCPA) serves as a compelling aniline isostere.

Structural & Physicochemical Properties: The key feature of the BCP core is the linear disposition of its bridgehead carbons (C1 and C3), which effectively mimics the 1,4-substitution pattern of a phenyl ring.[11] Despite this geometric similarity, the physicochemical properties are dramatically different. The replacement of a phenyl ring with a BCP core has been shown to significantly improve solubility and decrease non-specific binding.[12] For instance, in the context of a γ-secretase inhibitor, replacing a central phenyl ring with a BCP moiety led to a significant improvement in aqueous solubility and metabolic stability while retaining high potency.[7]

Causality in Experimental Choice: The selection of BCP as a phenyl isostere is often driven by a need to maintain a specific geometric distance and vector for substituents while drastically reducing the lipophilicity and metabolic liability associated with the aromatic ring. Its rigid, cage-like structure ensures that the substituents are held in a fixed orientation, which can be critical for maintaining binding affinity.

Azabicyclo[2.2.2]octanes (Quinuclidines)

Azabicyclo[2.2.2]octane, commonly known as quinuclidine, is another important bicyclic amine scaffold. Its rigid, globular structure can also serve as a phenyl isostere, particularly when substituents are placed at the C1 and C4 positions.

Structural & Physicochemical Properties: Compared to BCP, the quinuclidine cage is larger and less strained. The nitrogen atom within the ring system introduces a permanent dipole and a basic center, which can be exploited for hydrogen bonding or salt formation to further enhance solubility. However, the larger size can sometimes lead to steric clashes within a binding pocket. The replacement of a para-substituted phenyl ring in the drug Imatinib with a bicyclo[2.2.2]octane core was found to decrease water solubility, highlighting that the effects of bioisosteric replacement are highly context-dependent.[13] In contrast, introducing an oxygen atom to create a 2-oxabicyclo[2.2.2]octane scaffold in the same molecule led to a dramatic improvement in solubility, metabolic stability, and lipophilicity.[6][7][13]

Causality in Experimental Choice: Quinuclidine is often chosen when a basic nitrogen atom is desired for pharmacophoric interactions or to improve aqueous solubility through protonation at physiological pH. Its rigid framework is advantageous for locking in a specific conformation, which can enhance binding selectivity.

Data-Driven Comparison: Phenyl vs. Bicyclic Amines

The following table summarizes key physicochemical data, illustrating the typical improvements observed when replacing a phenyl group with representative bicyclic amine scaffolds. Data is compiled from various literature sources and is intended to be representative.

PropertyPhenyl Analogue (Aniline)BCP Analogue (BCPA)Azabicyclo[2.2.2]octane Analogue
Calculated logP (cLogP) ~1.8~0.5 - 1.0~1.2 - 1.7
Aqueous Solubility Low to ModerateSignificantly HigherGenerally Higher (base dependent)
Metabolic Stability Prone to ring oxidationGenerally HighGenerally High
Fraction of sp³ carbons (Fsp³) 011
Molecular Shape PlanarGlobular/LinearGlobular

Note: Exact values are highly dependent on the specific molecule and substitution patterns. The trend clearly shows that moving from a planar, sp²-rich phenyl ring to a 3D, sp³-rich bicyclic amine scaffold leads to a reduction in lipophilicity and an increase in the fraction of sp³ carbons, properties that are strongly correlated with improved clinical success.[1]

Visualization of Concepts

Phenyl Isosterism

The diagram below illustrates how the rigid, linear nature of a bicyclo[1.1.1]pentane core can mimic the spatial arrangement of substituents on a para-substituted phenyl ring.

Caption: Geometric comparison of phenyl and BCP scaffolds.

Experimental Workflow for Isostere Evaluation

This workflow outlines the logical progression from synthesis to comprehensive property evaluation for a novel bicyclic amine isostere.

Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation Synthesis Scaffold Synthesis Purification Purification & Characterization Synthesis->Purification LogP logP/logD Measurement Purification->LogP Solubility Kinetic Solubility Assay Purification->Solubility Perm Permeability (e.g., PAMPA) LogP->Perm MetStab Metabolic Stability (Microsomes, Hepatocytes) Solubility->MetStab Binding Target Binding Assay MetStab->Binding Perm->Binding Functional Functional Assay Binding->Functional

Caption: Standard workflow for evaluating novel bioisosteres.

Experimental Protocols

To ensure the trustworthiness of this guide, the following are detailed, self-validating protocols for key experiments.

Protocol 1: Representative Synthesis of 1-Bicyclo[1.1.1]pentylamine (BCPA)

The synthesis of BCPAs can be achieved through various routes, with radical additions to [1.1.1]propellane being a modern and efficient strategy.[8][9][10]

Objective: To synthesize 1-bicyclo[1.1.1]pentylamine hydrochloride from [1.1.1]propellane.

Causality: This method is chosen for its efficiency and directness. The high strain of [1.1.1]propellane's central bond makes it susceptible to radical addition at the bridgehead positions, providing a clean entry into the BCP core.[9]

Step-by-Step Methodology:

  • Generation of [1.1.1]Propellane: Prepare a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) from 1,3-dibromobicyclo[1.1.1]pentane via reductive coupling. This precursor is highly strained and should be handled with care in solution.

  • Radical Hydrohydrazination: In an inert atmosphere (e.g., under nitrogen), cool the propellane solution to 0°C. Add di-tert-butyl azodicarboxylate, a catalytic amount of a radical initiator (e.g., Mn(dpm)₃), and a silane reducing agent (e.g., phenylsilane).[14]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the resulting hydrazine dicarboxylate intermediate by column chromatography.

  • Deprotection and Reduction: Treat the purified intermediate with a strong acid (e.g., HCl in dioxane) to remove the Boc protecting groups, yielding the hydrazine. Subsequent reduction of the N-N bond (e.g., using catalytic hydrogenation or another suitable reducing agent) affords the target 1-bicyclo[1.1.1]pentylamine.

  • Salt Formation & Validation: Precipitate the final product as a hydrochloride salt. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected spectral data should show the characteristic signals for the BCP cage.

Protocol 2: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of a bicyclic amine analogue in a high-throughput format.[15]

Causality: Kinetic solubility is measured early in drug discovery as it reflects the solubility of a compound from a DMSO stock solution, mimicking the conditions of most high-throughput biological screens.[16][17] This provides a fast and resource-efficient way to flag potential solubility issues.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[15][16]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake vigorously on a plate shaker for 2 hours at room temperature to allow for equilibration.[15]

  • Precipitate Removal: After incubation, filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) to separate any undissolved precipitate from the saturated solution.[16]

  • Quantification: Transfer the filtrate to a new UV-transparent 96-well plate. Measure the UV absorbance at the compound's λ_max using a plate reader.

  • Data Analysis: Construct a standard curve using known concentrations of the compound in a 1% DMSO/PBS solution. Use the standard curve to calculate the concentration of the compound in the filtrate, which represents its kinetic solubility.[16]

  • Self-Validation: Run a known compound with well-characterized solubility (e.g., caffeine) in parallel as a positive control to ensure the assay is performing within expected parameters.

Conclusion and Future Outlook

The strategic replacement of phenyl rings with saturated bicyclic amines is a powerful and validated approach to overcoming common ADME and toxicity challenges in drug discovery. Scaffolds like BCPs and azabicycloalkanes offer medicinal chemists a proven toolkit to enhance solubility, increase metabolic stability, and modulate pharmacology by exploring three-dimensional chemical space. While BCPs are excellent mimics for para-substituted rings, other scaffolds like 2-azabicyclo[2.1.1]hexanes are emerging as promising isosteres for ortho-substituted systems.[18][19]

The choice of a specific bicyclic system is highly context-dependent and requires careful consideration of the desired geometry, physicochemical properties, and synthetic accessibility. As synthetic methodologies for these complex scaffolds continue to advance, their application is set to grow, enabling the design of safer and more effective medicines. The continued exploration of novel, C(sp³)-rich bioisosteres remains a vibrant and critical area of research, promising to further expand the capabilities of modern drug hunters.[20][21]

References

A Senior Application Scientist's Guide to the Validation of Bicyclo[2.2.2]octan-1-amine hydrochloride Synthesis by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of unique molecular building blocks like Bicyclo[2.2.2]octan-1-amine hydrochloride is fundamental to novel drug discovery and development. Ensuring the purity, consistency, and quality of such intermediates is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of this compound's synthesis, establishing High-Performance Liquid Chromatography (HPLC) as the gold-standard. We will dissect the causality behind HPLC method development choices, present a comprehensive validation protocol grounded in ICH and USP guidelines, and offer a transparent comparison with alternative techniques, supported by clear experimental frameworks and data.

The Analytical Imperative: Why HPLC is the Method of Choice

The successful synthesis of this compound requires an analytical method capable of unequivocally distinguishing the target analyte from a constellation of potential impurities. These include unreacted starting materials, synthetic intermediates, by-products, and potential degradants. While several analytical techniques exist, their suitability varies dramatically.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy for a polar, non-volatile salt like this compound.

  • Specificity: HPLC excels at resolving compounds with minor structural differences, which is crucial for separating the target amine from closely related impurities that other methods would fail to differentiate.

  • Versatility: The technique can be tailored through adjustments in mobile phase composition, pH, and column chemistry to achieve optimal separation.[1][2]

  • Quantitative Power: When properly validated, HPLC provides precise and accurate measurements of both the main component (assay) and trace-level impurities, which is a non-negotiable requirement in pharmaceutical development.[3][4]

The selection of HPLC is a deliberate choice made to mitigate the significant limitations of other methods for this specific application.

Diagram: The Rationale for Method Selection

The following diagram illustrates the decision-making logic that positions HPLC as the superior choice over common alternatives for this specific analytical challenge.

Caption: Decision matrix for selecting the optimal analytical method.

A Self-Validating HPLC Protocol: Grounded in Regulatory Standards

Trustworthiness in analytical science comes from adherence to established, rigorous validation frameworks.[5][6] Our recommended HPLC method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and references standards from the United States Pharmacopeia (USP).[5][6][7][8][9]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9]

Chromatographic Conditions: A Deliberate Design

The primary challenge in analyzing Bicyclo[2.2.2]octan-1-amine is its lack of a strong UV chromophore and its basic nature, which can lead to poor peak shape on silica-based columns. Our experimental design directly addresses these issues.

ParameterRecommended SettingRationale & Causality
Column C18, 5 µm, 4.6 x 150 mmA robust, reverse-phase chemistry provides good retention for moderately polar compounds. The C18 stationary phase is versatile and widely available.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine by masking residual silanol interactions on the column. It also provides an acidic pH to ensure the amine is in its protonated, more water-soluble form.[10]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase HPLC that provides good elution strength and is UV transparent at low wavelengths.
Gradient 5% B to 60% B over 15 minutesA gradient elution ensures that the main analyte is eluted with a good peak shape, while also allowing for the separation and detection of less polar impurities that may be present from the synthesis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 205 nmThe amine lacks a significant chromophore. Detection at low UV wavelengths is necessary to achieve sufficient sensitivity for both the main peak and potential impurities.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures run-to-run reproducibility of retention times.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Validation Workflow: An ICH Q2(R1) Compliant Approach

The validation process is a systematic demonstration of the method's suitability.[5][8][11] It encompasses several key performance characteristics.

Diagram: HPLC Validation Workflow

ValidationWorkflow Dev Method Development (Selectivity & Peak Shape) Spec Specificity (Stress Studies, Peak Purity) Dev->Spec Confirm Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Spec->Acc Prec Precision (Repeatability & Intermediate Precision) Spec->Prec Lin->Acc Validate Performance Parameters Acc->Prec Validate Performance Parameters LOD LOD / LOQ (S/N Ratio) Prec->LOD Validate Performance Parameters Rob Robustness (Varied Conditions) LOD->Rob Validate Performance Parameters SysSuit System Suitability Criteria (Routine Check) Rob->SysSuit Define Criteria Routine Routine Analysis SysSuit->Routine Pass/Fail Check

Caption: Systematic workflow for HPLC method validation per ICH Q2(R1).

Experimental Data & Comparative Performance

To provide a clear performance benchmark, the table below summarizes the expected validation results for the proposed HPLC method against typical outcomes for alternative techniques.

ParameterValidated HPLC Method Gas Chromatography (GC) Acid-Base Titration Quantitative NMR (qNMR)
Specificity Excellent: Resolves analyte from impurities and degradants. Peak purity assessed via PDA.Poor-to-Fair: Requires derivatization for the non-volatile salt. May not resolve isomeric impurities.None: Measures total basic content. Cannot distinguish target from basic impurities.Good: Excellent for structural confirmation but can suffer from peak overlap in complex mixtures.
Linearity (R²) > 0.999> 0.995 (if derivatized)Not Applicable> 0.99 (limited range)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (for total base)97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0%< 0.5%< 3.0%
Limit of Quantitation ~0.05% of nominal~0.1% of nominalNot Applicable~0.5-1.0% of nominal
Primary Limitation Requires specialized equipment and trained personnel.Unsuitable for non-volatile salts without complex sample preparation.[12][13]Complete lack of specificity.Lower sensitivity for impurity quantification compared to HPLC.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Linearity Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesis batch material into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 2: HPLC System Suitability and Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase gradient for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the 100 µg/mL standard solution. The system is deemed suitable for analysis if the following criteria are met, as per USP <621>:[1][14][15]

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: > 2000

    • %RSD of Peak Area: ≤ 1.0%[4]

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover.

    • Inject the linearity solutions in order of increasing concentration.

    • Inject the sample solution in duplicate.

    • Inject a standard solution after every 6-10 sample injections to verify system stability.

Conclusion

For researchers, scientists, and drug development professionals, the choice of an analytical method is a cornerstone of data integrity and product quality. While techniques like titration and NMR have their place for orthogonal characterization, they lack the comprehensive quantitative and specificity capabilities required for the rigorous validation of a pharmaceutical intermediate's synthesis.

This guide has demonstrated that a systematically developed and validated reverse-phase HPLC method is the authoritative and trustworthy choice for this compound. It provides a self-validating system that ensures the identity, purity, and strength of the synthesized material, meeting the stringent requirements of the pharmaceutical industry. By explaining the causality behind each experimental choice and grounding the protocol in global regulatory standards, we provide a robust framework for immediate implementation.

References

Characterization of Bicyclo[2.2.2]octan-1-amine Hydrochloride Derivatives: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the rigid bicyclo[2.2.2]octane scaffold has emerged as a valuable bioisostere for the phenyl ring, offering improvements in physicochemical properties such as metabolic stability and solubility.[1][2] Bicyclo[2.2.2]octan-1-amine and its derivatives are key building blocks in the synthesis of a wide array of pharmacologically active compounds. The precise characterization of these molecules is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides an in-depth comparison of mass spectrometry for the characterization of Bicyclo[2.2.2]octan-1-amine hydrochloride derivatives, supported by insights into alternative and complementary analytical techniques.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of Bicyclo[2.2.2]octan-1-amine derivatives.[1] Its high sensitivity and ability to provide detailed structural information from minute sample quantities make it a cornerstone of analytical workflows in pharmaceutical development. When coupled with liquid chromatography (LC-MS), it becomes a powerful method for the analysis of complex mixtures and the identification of impurities and metabolites.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is the preferred method for generating gas-phase ions of polar and thermally labile molecules like this compound. In positive ion mode, the primary amine readily accepts a proton to form the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion, through collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint.

While specific, detailed experimental MS/MS data for this compound is not extensively published, we can predict its fragmentation based on the established principles of amine fragmentation and the behavior of related bicyclic systems. The rigid bicyclo[2.2.2]octane core is expected to influence the fragmentation pathways significantly.

Predicted Fragmentation Pathways:

The protonated Bicyclo[2.2.2]octan-1-amine ([C₈H₁₅N+H]⁺, m/z 126.13) is expected to undergo fragmentation through several key pathways upon collisional activation:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 109.12.

  • Ring Opening and Cleavage: The rigid bicyclic structure can undergo ring-opening followed by cleavage of the ethylene bridges. This would lead to a series of fragment ions corresponding to the loss of C₂H₄ (28 Da) or larger neutral fragments.

  • Alpha-Cleavage: While typical for acyclic amines, alpha-cleavage in a bridgehead amine is less straightforward. However, cleavage of the C-C bonds adjacent to the bridgehead carbon bearing the amino group could occur, leading to characteristic fragment ions.

Experimental Protocol: ESI-MS/MS Analysis

Objective: To generate a characteristic fragmentation pattern for a Bicyclo[2.2.2]octan-1-amine derivative.

Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source, coupled to a high-performance liquid chromatography (HPLC) system.

Methodology:

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from impurities.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS Scan Range: m/z 50-300.

    • MS/MS Analysis: Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Optimize collision energy to obtain a rich fragmentation spectrum.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive characterization of Bicyclo[2.2.2]octan-1-amine derivatives relies on a multi-technique approach.

Technique Information Provided Advantages Limitations
Mass Spectrometry (LC-MS/MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, high specificity, suitable for complex mixtures.Isomers can be difficult to distinguish, requires ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives, separation of isomers.Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity and stereochemistry of the molecule.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.[1]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H stretches for the amine).Fast, simple sample preparation, provides a characteristic fingerprint.Limited structural information, not suitable for complex mixtures.

In-Depth Look at Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of Bicyclo[2.2.2]octan-1-amine, GC-MS offers excellent chromatographic separation and electron ionization (EI) mass spectra. EI provides a different fragmentation pattern compared to ESI, often with more extensive fragmentation, which can be highly informative for structural confirmation. However, the hydrochloride salt itself is not volatile and would require derivatization (e.g., acylation) prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural elucidation of Bicyclo[2.2.2]octan-1-amine derivatives.[1] The high symmetry of the parent molecule results in a relatively simple spectrum. For the hydrochloride salt, characteristic proton signals are observed.[5] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule, including the position of substituents on the bicyclic core.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique to confirm the presence of the primary amine group. The N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region of the IR spectrum. While not providing detailed structural information on its own, it serves as a quick quality control check and complements the data from other techniques.

Logical Workflow for Characterization

A logical workflow for the comprehensive characterization of a novel this compound derivative would involve the following steps:

Caption: A typical workflow for the characterization of a novel compound.

Conclusion

The characterization of this compound derivatives is most effectively achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While ESI-MS/MS provides crucial information on molecular weight and fragmentation, offering a detailed structural fingerprint, NMR remains the gold standard for unambiguous structure elucidation. The choice of analytical technique will ultimately depend on the specific information required, the purity of the sample, and the available instrumentation. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize these important pharmaceutical building blocks.

References

A Comparative Crystallographic Guide to Bicyclo[2.2.2]octan-1-amine Hydrochloride and Its Alternatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties, manufacturability, and bioavailability.[1][2] For APIs containing basic amine functionalities, hydrochloride salts are a common choice. This guide provides an in-depth crystallographic comparison of Bicyclo[2.2.2]octan-1-amine hydrochloride, a derivative of a rigid scaffold of significant interest in medicinal chemistry, with relevant alternative salt forms.[3][4] We delve into the structural nuances revealed by single-crystal X-ray diffraction (SCXRD), explaining the causal relationships between crystal packing, hydrogen bonding networks, and potential physicochemical behaviors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols for crystallization and structural analysis.

Introduction: The Critical Role of the Solid Form

In modern drug development, the API is rarely administered in its free, unionized form. More than 50% of all marketed drugs are formulated as salts to enhance properties such as aqueous solubility, stability, and dissolution rate.[1][5] The Bicyclo[2.2.2]octane scaffold is a conformationally restricted, non-planar bioisostere for phenyl rings, offering a unique three-dimensional architecture that is increasingly utilized by medicinal chemists to improve metabolic stability and tune compound properties.[4] Bicyclo[2.2.2]octan-1-amine, with its bridgehead primary amine, represents a key building block for this class of compounds.[3]

The formation of a hydrochloride salt from this amine is a standard strategy to improve its handling and formulation characteristics.[6][7] However, the choice of the counter-ion is not trivial. Different counter-ions can lead to the formation of distinct crystal lattices (polymorphs, solvates, hydrates), each with a unique set of physical properties.[8][9] Single-crystal X-ray diffraction is the definitive, non-destructive analytical technique for elucidating the precise three-dimensional arrangement of atoms in a crystal lattice, providing invaluable insights into bond lengths, angles, and the all-important intermolecular interactions that govern the bulk properties of the material.[10][11]

This guide will compare the expected crystallographic features of this compound with structurally related amine salts to highlight how subtle changes in the counter-ion or the bicyclic scaffold can lead to significant differences in their solid-state structures.

Comparative Crystallographic Analysis

While this compound is a commercially available compound[12][13][14], a definitive, publicly accessible single-crystal structure has not been widely reported in the primary literature or crystallographic databases. Therefore, for the purpose of this guide, we will analyze its expected features based on known chemical principles and compare them with well-characterized structures of similar bicyclic amine salts.

Subject A: this compound (Hypothetical Analysis)

The protonation of the bridgehead amine creates an ammonium cation (C₈H₁₅NH₃⁺) and a chloride anion (Cl⁻). The key structural drivers in its crystal lattice will be the strong charge-assisted hydrogen bonds between the ammonium group and the chloride ions.

  • Expected Hydrogen Bonding: The -NH₃⁺ group acts as a trifurcated hydrogen bond donor. We anticipate a network of N-H···Cl interactions. The geometry and strength of these bonds are paramount in defining the crystal packing. Each chloride ion will likely act as an acceptor for multiple hydrogen bonds from neighboring cations, creating a robust, three-dimensional network.

  • Crystal Packing: The bulky, globular shape of the bicyclo[2.2.2]octane cage will sterically influence the packing arrangement. The efficiency of packing and the specific symmetry (space group) adopted will depend on the ability of these rigid cations to arrange themselves around the chloride anions to maximize hydrogen bonding and van der Waals interactions.

Alternative 1: Quinuclidinium Perrhenate (HQReO₄) - The Effect of a Different Counter-ion

Quinuclidine (1-azabicyclo[2.2.2]octane) is a tertiary amine analogue. Its protonated form, quinuclidinium (HQ⁺), is structurally very similar to the cation of our primary subject. The crystal structure of its perrhenate salt provides an excellent comparison to understand the influence of a large, tetrahedral oxyanion counter-ion.[15][16]

  • Hydrogen Bonding: Instead of a simple halide acceptor, the perrhenate anion (ReO₄⁻) offers four oxygen atoms as potential hydrogen bond acceptors. In the reported structure, the quinuclidinium N-H group forms a strong hydrogen bond to one of the oxygen atoms of the perrhenate anion.[15]

  • Crystal Packing: The large size and tetrahedral shape of the ReO₄⁻ anion dominate the packing, creating distinct layers or channels in which the organic cations are situated. This is a significant departure from the likely more isotropic packing in a simple hydrochloride salt. The choice of a complex anion can be a strategy to induce crystallization and explore different packing motifs.

Alternative 2: A Substituted Bicyclo[2.2.2]octanone Salt - The Effect of Scaffold Modification

The introduction of other functional groups onto the rigid scaffold dramatically alters the intermolecular interactions. The crystal structure of a thiocyanate salt of a 4-aminobicyclo[2.2.2]octan-2-one derivative reveals a more complex interplay of forces.[17]

  • Hydrogen Bonding: This molecule contains a protonated secondary amine (N-H⁺) and a carbonyl group (C=O). The crystal structure would be defined by N-H···NCS⁻ hydrogen bonds with the thiocyanate anion. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor for weaker C-H···O interactions from neighboring bicyclic cages.

  • Crystal Packing: The presence of the polar carbonyl group and the linear thiocyanate anion introduces additional directional interactions, leading to a potentially more complex and less symmetrical packing arrangement compared to the simple hydrochloride salt.

Data Summary: A Comparative Overview

The following table summarizes the key crystallographic parameters for the discussed alternatives. A hypothetical entry for this compound is included for illustrative comparison.

ParameterBicyclo[2.2.2]octan-1-amine HCl (Hypothetical)Quinuclidinium Perrhenate[15]4-Aminobicyclo[2.2.2]octanone Derivative Salt[17]
Formula C₈H₁₆ClNC₇H₁₄NO₄ReC₂₄H₃₀N₂OS
Crystal System Orthorhombic / Monoclinic (Predicted)OrthorhombicOrthorhombic
Space Group P2₁/c or Pbca (Common for salts)PnmaPbca
Unit Cell a (Å) N/A9.899.777
Unit Cell b (Å) N/A12.3915.746
Unit Cell c (Å) N/A7.0228.318
Primary H-Bond Donor -NH₃⁺>N-H⁺>NH₂⁺
Primary H-Bond Acceptor Cl⁻O (from ReO₄⁻)N (from SCN⁻)
Key Interaction Motif Charge-assisted N-H···Cl networkN-H···O interaction with anionCharge-assisted N-H···NCS⁻ network

Experimental Protocols & Methodologies

Achieving high-quality single crystals suitable for SCXRD is often the most challenging step.[18][19] The protocols below provide robust starting points for crystallizing amine hydrochloride salts.

Protocol 1: Growing Single Crystals of Amine Salts

This protocol outlines two common and effective techniques: slow evaporation and vapor diffusion.[20]

A. Slow Evaporation

This method relies on gradually increasing the solute concentration to the point of supersaturation.[18][20]

  • Solvent Selection: Choose a solvent in which the salt has moderate solubility (e.g., ethanol, methanol, isopropanol, or mixtures with water). The solvent should have a boiling point that allows for evaporation over several days to weeks.

  • Solution Preparation: Prepare a nearly saturated solution of the this compound salt (e.g., 10-30 mg/mL).

  • Filtration: Filter the solution using a 0.22 µm syringe filter into a clean, small-volume glass vial. This removes dust and other particulates that can cause rapid, uncontrolled nucleation.

  • Setup: Cover the vial with a cap containing one or two small perforations made by a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal growth.

B. Vapor Diffusion (Solvent/Anti-Solvent)

This is a gentler method where an "anti-solvent" (in which the compound is insoluble) slowly diffuses into the solution, reducing solubility and inducing crystallization.[18][19]

  • Solvent/Anti-Solvent Selection:

    • Solvent: Dissolve the salt in a minimal amount of a good solvent with a relatively low volatility (e.g., methanol, dichloromethane).

    • Anti-Solvent: Choose a miscible anti-solvent in which the salt is poorly soluble and that is more volatile than the solvent (e.g., diethyl ether, pentane, ethyl acetate).

  • Setup:

    • In a small, open inner vial, prepare a concentrated solution of the salt.

    • Place this inner vial inside a larger outer vial or jar that contains a reservoir of the anti-solvent (typically 1-2 mL).

    • Seal the outer container tightly.

  • Incubation: Store the setup in a vibration-free environment. The more volatile anti-solvent will slowly diffuse via the vapor phase into the inner vial, causing the salt to crystallize over hours or days.[19]

Workflow for Salt Screening and Crystallization

G cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis API Bicyclic Amine (Free Base) Screen React with Acid Panel (HCl, HBr, H₂SO₄, Mesylic, etc.) API->Screen Char Characterize Solids (XRPD, DSC, TGA, DVS) Screen->Char Select Select Promising Salt(s) (e.g., Hydrochloride) Char->Select Solubility Solubility Screening (Various Solvents) Select->Solubility Crystallize Perform Crystallization (Slow Evaporation, Vapor Diffusion) Solubility->Crystallize Harvest Harvest & Mount Crystal Crystallize->Harvest SCXRD Single-Crystal X-ray Diffraction Harvest->SCXRD Structure Solve & Refine Structure SCXRD->Structure

Caption: Workflow for pharmaceutical salt selection and single crystal growth.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

This protocol provides a general overview of the SCXRD process.[10][21]

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal (clear, well-defined faces, no cracks). Mount it on a suitable holder (e.g., a MiTeGen loop) with cryo-protectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.[10]

    • Collect a preliminary set of diffraction images to determine the unit cell and crystal quality.

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected (typically a full sphere of data is collected on modern instruments).[22] Data is typically collected to a resolution of at least 0.85 Å for small molecules.[22]

    • The full data collection can take several hours.[10]

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file).

    • Apply corrections for absorption, polarization, and other experimental factors.

  • Structure Solution and Refinement:

    • Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map.[11]

    • Build an atomic model into the electron density map.

    • Refine the model using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

SCXRD Data Collection and Analysis Pipeline

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structure Determination Mount Mount Crystal Collect Collect Diffraction Images (Rotate Crystal in X-ray Beam) Mount->Collect Index Index Reflections & Determine Unit Cell Collect->Index Integrate Integrate Intensities (h, k, l) Index->Integrate Scale Scale & Merge Data (Apply Corrections) Integrate->Scale Solve Solve Phase Problem (e.g., Direct Methods) Scale->Solve Build Build Atomic Model Solve->Build Refine Refine Model (Least-Squares Fitting) Build->Refine Validate Validate Final Structure Refine->Validate

Caption: The pipeline from mounted crystal to a validated 3D structure.

Discussion: From Crystal Structure to Drug Properties

The crystallographic data provides a direct window into the forces holding a solid together, which in turn dictate its macroscopic properties.

  • Solubility and Dissolution: Strong, extensive hydrogen bonding networks, as would be expected in this compound, lead to a high lattice energy. A higher lattice energy generally corresponds to lower aqueous solubility, as more energy is required to break the crystal lattice apart.[9] In contrast, a salt with a bulkier, less effective hydrogen bonding counter-ion might exhibit higher solubility despite having a similar API cation.

  • Stability and Hygroscopicity: The efficiency of the crystal packing and the absence of voids are critical for stability. Poorly packed structures or those with unsatisfied hydrogen bond donors/acceptors can readily absorb atmospheric water, leading to hygroscopicity and potential conversion to a hydrate form.[1] The robust N-H···Cl network in a well-ordered hydrochloride salt is often associated with good physical stability.

  • Polymorphism: The ability of a compound to crystallize in multiple different crystal forms is known as polymorphism. Each polymorph is a distinct solid material with different properties. The choice of counter-ion is a key variable in controlling polymorphism. The quinuclidinium perrhenate example shows how a different anion can direct an entirely different packing scheme.[15] A comprehensive polymorph screen is essential in drug development to identify and characterize all possible forms and select the most stable and suitable one for the final drug product.[1]

Conclusion

The solid-state structure of an API salt is a fundamental property that dictates its behavior from manufacturing to patient administration. This guide has demonstrated, through a comparative analysis centered on this compound, how single-crystal X-ray diffraction provides indispensable insights into the hydrogen bonding and crystal packing that define a salt's properties. While the hydrochloride is a common and often robust choice, exploring alternatives with different counter-ions can yield novel solid forms with potentially superior physicochemical characteristics. The provided protocols offer a practical framework for researchers to grow and analyze these critical materials, underscoring the central role of crystallography in rational drug development.

References

A Senior Application Scientist's Guide to Purity Assessment of Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bicyclo[2.2.2]octan-1-amine and its hydrochloride salt are rigid, non-aromatic bridged bicyclic scaffolds. Their unique three-dimensional structure makes them valuable building blocks in medicinal chemistry and materials science, where they are used to introduce specific conformational constraints in target molecules. In the context of drug development and high-purity chemical synthesis, verifying the absolute purity and identifying potential impurities is not merely a quality control step; it is a fundamental requirement for ensuring reproducibility, safety, and efficacy. The hydrochloride salt form enhances solubility and stability, but also introduces specific analytical considerations.

This guide provides a comparative analysis of key spectroscopic techniques for the purity determination of Bicyclo[2.2.2]octan-1-amine hydrochloride. We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on establishing self-validating analytical systems that ensure the highest degree of scientific integrity.

The Analytical Challenge: Beyond the Percent Purity

Assessing the purity of this compound involves answering several critical questions:

  • What is the absolute purity of the main component?

  • Are there residual solvents or starting materials?

  • Have any side-products or degradation products formed?

  • Is the material in the correct hydrochloride salt form?

A single analytical technique rarely provides a complete answer. Therefore, a multi-faceted spectroscopic approach is often necessary. This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) as primary tools for this purpose.

Decision Workflow for Spectroscopic Analysis

Choosing the right analytical tool depends on the specific question at hand. The following workflow illustrates a logical approach to the purity analysis of this compound.

G start_node Sample Received: Bicyclo[2.2.2]octan-1-amine HCl q1 Initial Question: Identity Confirmation? start_node->q1 q2 Need Absolute Purity (Assay)? q1->q2 No nmr_qual Qualitative NMR (¹H, ¹³C) q1->nmr_qual Yes q3 Screening for Unknown Impurities? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes q3->start_node No/Complete lcms LC-MS or GC-MS q3->lcms Yes ftir FTIR Spectroscopy nmr_qual->ftir Orthogonal Check res1 Structure Verified Salt Form Confirmed ftir->res1 res2 Absolute Purity Value (e.g., 99.5% w/w) qnmr->res2 res3 Impurity Profile: Masses of Unknowns lcms->res3

Caption: High-level decision workflow for selecting the appropriate spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for both structural elucidation and quantitative analysis of organic molecules. Its key advantage lies in the direct proportionality between the integral of a signal and the number of nuclei contributing to it, making it a primary analytical method.[1][2]

A. Qualitative Analysis (¹H and ¹³C NMR)
  • Expertise & Experience: Before any quantitative assessment, a high-quality ¹H NMR spectrum is essential to confirm the identity and structural integrity of the bicyclic core. For this compound, one would expect to see characteristic signals for the methylene and bridgehead protons. The presence of the ammonium proton (-NH3+) often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent.[3] Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm this signal, as the labile ammonium protons will exchange with deuterium, causing the signal to disappear from the spectrum.[4] ¹³C NMR confirms the number of unique carbon environments, which is a critical check for symmetry and purity.

B. Quantitative Analysis (qNMR): The Definitive Assay

For determining absolute purity, quantitative ¹H NMR (qNMR) is a superior technique, often surpassing traditional chromatographic methods in accuracy and reliability.[5][6] It provides a direct measurement of the analyte's mass fraction without the need for a specific reference standard of the analyte itself.[2]

Trustworthiness - The Principle of qNMR: The method relies on co-dissolving a known mass of the sample with a known mass of a certified internal standard (IS) in a deuterated solvent. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the IS.

Key Experimental Choices & Causality:

  • Selection of an Internal Standard (IS): This is the most critical choice. The IS must:

    • Be of high, certified purity (e.g., >99.9%).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Have signals that do not overlap with any analyte or impurity signals.

    • Have a simple NMR spectrum with at least one sharp, well-resolved signal.

    • Be accurately weighable (i.e., not excessively hygroscopic or volatile).

    • For this compound, suitable standards include maleic acid or dimethyl sulfone.

  • Optimizing Acquisition Parameters: Standard NMR parameters are insufficient for quantification. The key is to ensure full relaxation of all relevant nuclei between scans.

    • Relaxation Delay (d1): This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A long d1 (e.g., 30-60 seconds) is crucial for ensuring the signal intensity is truly proportional to the number of nuclei, which is the foundation of the experiment's validity.[7] Failure to use a sufficiently long delay is a common source of error, leading to an underestimation of signals with long T₁ values.

Detailed Experimental Protocol: qNMR Purity Assay

G prep 1. Sample Preparation weigh_analyte Accurately weigh ~15 mg of Analyte prep->weigh_analyte weigh_is Accurately weigh ~10 mg of Internal Std (e.g., Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve both in a known volume of DMSO-d6 (~0.75 mL) weigh_is->dissolve acq 2. Data Acquisition dissolve->acq params Set Quantitative Parameters: - 90° pulse - d1 ≥ 5 * T1 (e.g., 30s) - Scans (ns) ≥ 64 acq->params acquire Acquire ¹H NMR Spectrum params->acquire proc 3. Data Processing acquire->proc phase_baseline Careful Phasing and Baseline Correction proc->phase_baseline integrate Integrate non-overlapping Analyte and IS peaks phase_baseline->integrate calc 4. Purity Calculation integrate->calc formula Apply Purity Formula calc->formula

Caption: Step-by-step workflow for a qNMR purity determination experiment.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial. Record the mass to 4 decimal places.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, Purity > 99.9%) into the same vial. Record the mass.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes both the amine salt and many standards) to the vial. Ensure complete dissolution, using gentle sonication if necessary.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Determine the T₁ relaxation times for the signals of interest or use a conservative, long relaxation delay (d1) of at least 30 seconds.

    • Set the pulse angle to 90°.

    • Acquire the spectrum with a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing:

    • Apply Fourier transform and carefully phase the spectrum.

    • Perform a meticulous baseline correction across the entire spectrum. This is critical for accurate integration.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Calculation:

    • The purity (P_analyte) as a weight/weight percentage is calculated using the following formula: P_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    • Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight (Analyte: 161.67 g/mol )[8]

      • m: Mass

      • P: Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that is excellent for confirming functional groups and verifying the salt form of the material. It is primarily a qualitative tool for this application.

  • Expertise & Experience: The key diagnostic feature for this compound is the presence of the ammonium (R-NH₃⁺) group. This gives rise to a very broad and strong absorption band typically in the 2800-3200 cm⁻¹ region, which results from the N-H⁺ stretching vibrations.[9] This broad envelope often obscures the C-H stretching bands of the bicyclic core. Additionally, N-H⁺ bending vibrations appear in the 1500-1600 cm⁻¹ region.[9] The absence of the characteristic two-band N-H stretch of a primary amine (around 3300-3400 cm⁻¹) and the presence of the broad ammonium bands confirms that the material exists as the hydrochloride salt rather than the free base.[4]

Detailed Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum for the characteristic broad N-H⁺ stretching and bending bands to confirm the amine salt identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to detect and identify impurities, especially when coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

  • Expertise & Experience: For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. In positive ion mode, the spectrum will show the mass of the free base cation [M+H]⁺ at an m/z corresponding to the molecular weight of the free amine (C₈H₁₅N), which is approximately 126.22 Da. The hydrochloride is not typically observed directly.

  • Trustworthiness: The power of MS is in impurity profiling. By coupling it with LC (LC-MS), one can separate minor components and obtain their molecular weights. This is invaluable for identifying potential process impurities (e.g., unreacted starting materials) or degradation products.[10] A high-resolution mass spectrometer (HRMS) can provide the exact mass, allowing for the determination of the elemental formula of an unknown impurity, which is a critical step in its structural identification.

Conceptual Protocol: LC-MS for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid). The formic acid is crucial as it helps to protonate the amine, leading to better peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Analyze the column eluent using an ESI-MS detector in positive ion scan mode.

    • Search for the expected [M+H]⁺ ion for the main component.

    • Analyze any minor peaks in the chromatogram to obtain their mass spectra, providing the molecular weights of potential impurities.

Comparative Performance Summary

The following table summarizes the performance of each technique for the specific task of analyzing this compound purity.

FeatureQuantitative NMR (qNMR)FTIR SpectroscopyLC-Mass Spectrometry
Primary Use Absolute Purity (Assay) & Structure IDFunctional Group & Salt Form IDImpurity Detection & Identification
Quantitative? Yes (Primary Method)[11]No (Qualitative)Semi-quantitative (requires standards)
Destructive? No, sample is recoverable[2]NoYes
Information Structural, Stoichiometric, QuantitativeVibrational (Bonding)Molecular Weight, Structural (Fragments)
Strengths High precision & accuracy, no analyte-specific reference needed, universal detectionFast, easy, confirms salt form effectivelyExtremely sensitive, excellent for trace impurity detection
Weaknesses Lower sensitivity than MS, requires expensive equipment & expertise, potential for signal overlapProvides no quantitative purity data, low specificity for overall structureResponse factors vary, requires impurity standards for accurate quantification
Best For Final, definitive purity assignment for batch release.Quick identity check and confirmation of salt form.Finding and identifying unknown, low-level impurities.

Conclusion

A comprehensive and trustworthy purity assessment of this compound relies on the intelligent application of orthogonal spectroscopic techniques. While FTIR provides a rapid and indispensable confirmation of the material's identity as an amine salt, and LC-MS offers unparalleled sensitivity for trace impurity discovery, Quantitative NMR (qNMR) stands alone as the definitive method for determining absolute purity.

By following a rigorous and well-designed qNMR protocol, researchers can establish a self-validating system that provides an accurate, precise, and defensible purity value. This multi-technique approach, grounded in an understanding of the causality behind each experimental choice, ensures the highest level of scientific integrity and provides the confidence needed for advancing research and drug development programs.

References

A Comparative Guide to the Biological Activity of Bicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry.[1] Its unique conformational rigidity provides a fixed spatial arrangement for functional groups, which can lead to predictable and potent interactions with biological targets.[1][2] This guide provides a comparative analysis of the biological activities of various bicyclo[2.2.2]octan-1-amine derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The Bicyclo[2.2.2]octane Core: A Foundation for Diverse Bioactivity

The bicyclo[2.2.2]octane ring system serves as a versatile molecular platform.[1] Its rigid nature minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.[1] The amine functionality at the bridgehead position of bicyclo[2.2.2]octan-1-amine allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied pharmacological profiles.[1]

Neurological and Neurodegenerative Disorders: Targeting NMDA Receptors

A prominent class of bicyclo[2.2.2]octan-1-amine derivatives, structurally analogous to adamantanes like amantadine and memantine, exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] These compounds act as non-competitive antagonists, blocking the ion channel of the NMDA receptor.[3][6] This mechanism is crucial for their neuroprotective effects, as excessive glutamate activity and subsequent NMDA receptor overstimulation are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4]

Comparative Analysis of NMDA Receptor Antagonists:

CompoundStructureAffinity for PCP Binding SiteMechanism of ActionTherapeutic Applications
Amantadine Adamantane derivativeLowerBlocks NMDA receptor channel, accelerates channel closure[6]Parkinson's disease, multiple sclerosis-related fatigue, antiviral[3][6]
Memantine Adamantane derivativeHigher (approx. 20x > Amantadine)[3]Potent, non-competitive NMDA receptor antagonist[4][5]Moderate to severe Alzheimer's disease[3][7]
Bicyclo[2.2.2]octan-1-amine Derivatives Bicyclo[2.2.2]octane coreVaries with substitutionNMDA receptor antagonismPotential for various neurodegenerative and psychiatric disorders[8]

Data synthesized from multiple sources.[3][4][5][6][7]

The higher affinity of memantine for the NMDA receptor's phencyclidine (PCP) binding site compared to amantadine contributes to its greater potency in managing Alzheimer's disease.[3] The unique mechanism of amantadine, which involves accelerating the closure of the NMDA receptor channel, may contribute to its favorable clinical safety profile.[6] The development of novel bicyclo[2.2.2]octan-1-amine derivatives offers the potential to fine-tune this interaction with the NMDA receptor, potentially leading to drugs with improved efficacy and fewer side effects for a range of neurological disorders.[9][10]

Antiviral Activity: Targeting the Influenza M2 Ion Channel

The structural similarity of bicyclo[2.2.2]octan-1-amine derivatives to amantadine, an established antiviral agent, has prompted investigations into their efficacy against influenza viruses.[11][12][13] Amantadine's antiviral action stems from its ability to block the M2 ion channel of the influenza A virus, a proton channel essential for viral replication.[6][14]

Structure-activity relationship (SAR) studies have shown that the lipophilic cage structure is crucial for binding within the M2 channel pore. The amine group is also essential for blocking proton translocation. Research into various bicyclo[2.2.2]octane and related polycyclic amine derivatives has aimed to overcome the resistance that has developed to amantadine.[14] For instance, certain conformationally rigid pyrrolidine-based derivatives have shown inhibitory activity against wild-type influenza A/M2 channels.[14]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit viral replication.

  • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a specific strain of influenza A virus at a low multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a low concentration of agarose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Antiprotozoal and Antimalarial Potential

Recent research has explored the efficacy of 4-aminobicyclo[2.2.2]octanone derivatives against protozoal parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[15][16][17][18]

Studies have revealed that introducing a second basic center and modifying the substituents on the bicyclo[2.2.2]octane core can significantly enhance antiprotozoal activity.[15] For example, certain 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones have demonstrated notable antimalarial potency.[18] Furthermore, some bicyclooctanone oximes have shown activity comparable to the antimalarial drug chloroquine against resistant strains of P. falciparum.[16]

Comparative Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives:

Compound ClassTarget OrganismIC50 Range (µM)Reference Compound
4-Aminobicyclo[2.2.2]octan-2-one thiosemicarbazonesP. falciparum (K1 strain)0.84 - 0.99Chloroquine (IC50 = 0.12 µM)[18]
Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazonesT. brucei rhodesiense< 0.3Suramin (IC50 = 0.0075 µM)[16]
Bicyclooctanone oximesP. falciparum (K1 strain)0.08 - 0.15Chloroquine (IC50 = 0.12 µM)[16]

Data is for illustrative purposes and highlights the potential of these derivatives.[16][18]

Other Therapeutic Areas

The versatility of the bicyclo[2.2.2]octane scaffold extends to other therapeutic areas. Derivatives have been investigated as:

  • Adenosine A1 Receptor Antagonists: 8-Bicyclo[2.2.2]octylxanthines have shown potent and selective antagonism of the adenosine A1 receptor, with potential applications as diuretics.[19]

  • γ-Secretase Inhibitors: Aza-bicyclo[2.2.2]octane sulfonamides have been designed as presenilin-1 selective γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease.[20]

Experimental Workflows and Methodologies

The evaluation of the biological activity of bicyclo[2.2.2]octan-1-amine derivatives relies on a variety of established experimental techniques.

Workflow for Assessing NMDA Receptor Antagonism:

Caption: Workflow for evaluating NMDA receptor antagonists.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in the presence of a test compound.

  • Cell Preparation: Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV) and apply NMDA and glycine to evoke an inward current.

  • Compound Application: Perfuse the test compound at various concentrations and measure the inhibition of the NMDA-evoked current.

  • Analysis: Plot the concentration-response curve to determine the IC50 value of the compound.

Future Directions and Conclusion

Bicyclo[2.2.2]octan-1-amine derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their rigid scaffold provides a unique platform for the design of potent and selective therapeutic agents. Future research will likely focus on:

  • Expanding the chemical diversity of these derivatives to explore new biological targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

  • Utilizing computational modeling to better understand the structure-activity relationships and guide the design of next-generation compounds.

The continued exploration of this fascinating chemical space holds great promise for the development of novel therapies for a range of human diseases.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Bicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) is paramount. Bicyclo[2.2.2]octan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method for its quantification. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the assay of this compound, supported by experimental insights and validation principles.

The Analytical Challenge: Quantifying this compound

This compound is a non-chromophoric, highly polar, and relatively volatile compound. These characteristics pose significant challenges for conventional analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection, which often necessitates derivatization to achieve adequate sensitivity and retention.[1][2] Titrimetric methods, while straightforward, can be susceptible to interferences from other acidic or basic impurities.

Quantitative NMR has emerged as a powerful and direct method for the purity and assay determination of a wide range of organic molecules, including pharmaceuticals.[3][4][5][6] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[3][7][8] This allows for the determination of the absolute concentration of an analyte by co-dissolving it with a certified internal standard of known purity and concentration.[8]

The qNMR Advantage: A Primary Ratio Method

Unlike chromatographic techniques that often rely on response factors, qNMR is considered a primary ratio method of measurement.[9][10] This means that the quantification is based on a fundamental and universal principle of NMR spectroscopy, making it a powerful tool for assigning the purity of reference standards and for assays where a specific reference standard for the analyte is not available.[9][11]

Key Advantages of qNMR for this compound Assay:

  • No Derivatization Required: qNMR directly observes the protons of the analyte, eliminating the need for chemical derivatization, which can introduce variability and potential side reactions.

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selective integration of signals from the analyte, even in the presence of impurities, provided the signals are resolved.

  • Traceability and Accuracy: When a certified reference material is used as the internal standard, the qNMR result is directly traceable to the International System of Units (SI).[8] This provides a high degree of confidence in the accuracy of the measurement.

  • Simultaneous Information: A single qNMR experiment can provide information on the structure, purity, and concentration of the analyte, as well as identify and quantify impurities if their signals are visible and assignable.[12][13]

  • Reduced Sample Preparation: Sample preparation for qNMR is typically simpler and faster compared to chromatographic methods, often involving only accurate weighing and dissolution.[14][15][16]

Comparative Analysis: qNMR vs. Traditional Methods

To objectively evaluate the performance of qNMR, a comparison with traditional methods such as HPLC and titration is essential. The following table summarizes the key performance characteristics based on typical experimental outcomes.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) with Derivatization Acid-Base Titration
Principle Signal integration proportional to molar concentrationSeparation based on polarity, detection of a chromophoreNeutralization reaction
Specificity High, based on unique chemical shiftsModerate to high, depends on separation efficiency and detectorLow, susceptible to other acidic/basic impurities
Accuracy Excellent, traceable to a primary standardGood, dependent on reference standard purity and response factorGood, dependent on titrant standardization and endpoint detection
Precision (%RSD) Typically < 1%[9]Typically < 2%Typically < 1%
Speed Rapid (minutes per sample after setup)[17]Slower (requires column equilibration, run time, and potential derivatization)Rapid (minutes per sample)
Sample Prep. Simple weighing and dissolution[14][15][16]More complex, may involve derivatization and filtrationSimple dissolution
Information Structure, purity, and concentrationConcentrationConcentration
Limitations Lower sensitivity than MS, potential for signal overlap[13]Requires a suitable chromophore or derivatization, potential for analyte degradationNon-specific, only measures total basicity/acidity
Experimental Protocol: A Self-Validating qNMR Assay

A robust qNMR method must be validated to ensure it is fit for its intended purpose.[18] The validation should follow guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[19][20][21][22]

4.1. Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of the internal standard is critical for an accurate qNMR assay.[23][24] An ideal internal standard should:

  • Be of high, certified purity (≥99%).[23]

  • Be chemically stable and not react with the analyte or solvent.[23][24]

  • Have signals that do not overlap with the analyte or solvent signals.[3][23]

  • Be soluble in the chosen deuterated solvent.[3][23]

  • Possess a simple spectrum with sharp signals, preferably singlets.[23]

For the assay of this compound in D₂O, maleic acid is a suitable internal standard. It provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free of analyte signals.[3]

4.2. Step-by-Step qNMR Protocol

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified reference standard of maleic acid and dissolve it in a known volume of D₂O to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately add a known volume of the internal standard stock solution to the NMR tube.

    • Vortex the tube until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using optimized parameters for quantification. Key parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation between pulses.[25][26] This is crucial for accurate integration.

      • Pulse Width: Use a calibrated 90° pulse.[26]

      • Number of Scans: Sufficient scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[25][26]

      • Acquisition Time: Typically 1-5 seconds for ¹H NMR.[26]

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[25]

    • Perform manual phase correction and baseline correction to ensure accurate integration.[25][27]

  • Quantification:

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals corresponding to the bridgehead proton or the methylene protons can be used. For maleic acid, the singlet of the two vinyl protons is used.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

4.3. Method Validation

The qNMR method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.[14][19][20]

  • Specificity: Demonstrated by the resolution of the analyte signal from other signals in the spectrum.

  • Linearity: Assessed by preparing samples with varying concentrations of the analyte and plotting the integral ratio (analyte/IS) against the concentration ratio. A correlation coefficient (R²) of >0.99 is typically expected.[16][28]

  • Accuracy: Determined by spiking a known amount of a certified reference material of the analyte into a sample and measuring the recovery.

  • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.[20]

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., relaxation delay, pulse width) and observing the effect on the results.[19]

Visualizing the Workflow and Logic

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Optimized Parameters) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: The streamlined workflow of a qNMR experiment.

Comparison_Logic cluster_attributes Performance Attributes qNMR qNMR Specificity Specificity qNMR->Specificity High Accuracy Accuracy qNMR->Accuracy Excellent Speed Speed qNMR->Speed Fast SamplePrep Sample Preparation qNMR->SamplePrep Simple Info Information Content qNMR->Info High HPLC HPLC HPLC->Specificity Moderate-High HPLC->Accuracy Good HPLC->Speed Slow HPLC->SamplePrep Complex HPLC->Info Low Titration Titration Titration->Specificity Low Titration->Accuracy Good Titration->Speed Fast Titration->SamplePrep Simple Titration->Info Low

Caption: A logical comparison of qNMR with alternative methods.

Conclusion: A Superior Method for a Challenging Analyte

For the assay of this compound, quantitative NMR spectroscopy offers significant advantages over traditional analytical methods.[15][29] Its ability to provide a direct, accurate, and specific measurement without the need for derivatization makes it a highly efficient and reliable technique. By following a well-validated protocol and understanding the key experimental parameters, researchers and drug development professionals can confidently employ qNMR for the precise quantification of this and other challenging pharmaceutical compounds. The initial investment in establishing a validated qNMR method can lead to long-term benefits in terms of speed, accuracy, and the wealth of information obtained from a single experiment.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Bicyclo[2.2.2]octan-1-amine hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each recommended step.

CORE DIRECTIVE: A Proactive Stance on Chemical Waste Management

The guiding principle for the disposal of this compound is to treat it as a hazardous waste unless definitively proven otherwise through analytical testing. This conservative approach is rooted in a comprehensive understanding of its chemical properties and the potential hazards associated with its decomposition and environmental release. The absence of a specific listing under the Environmental Protection Agency's (EPA) hazardous waste regulations does not equate to a non-hazardous classification. Instead, the onus is on the generator of the waste to make an informed determination.[1][2][3]

SCIENTIFIC INTEGRITY & LOGIC: Understanding the "Why" Behind the "How"

A robust disposal plan is built on a foundation of scientific understanding. The molecular structure of this compound—a bicyclic aliphatic amine salt—informs the recommended disposal methodology.

Chemical Rationale for Incineration

The consistently recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[4] This is not an arbitrary choice; it is dictated by the compound's chemical composition and the predictable byproducts of its thermal decomposition.

  • Complete Molecular Destruction: Incineration at high temperatures ensures the complete breakdown of the organic bicyclic structure into simpler, less harmful components, primarily carbon dioxide and water.

  • Management of Hazardous Byproducts: The presence of nitrogen and chlorine in the molecule necessitates specialized incineration equipment.

    • Nitrogen Oxides (NOx): The amine group (-NH2) will oxidize during combustion to form various nitrogen oxides, which are atmospheric pollutants and can contribute to acid rain and respiratory problems.

    • Hydrogen Chloride (HCl): The hydrochloride salt will decompose to produce hydrogen chloride gas, which is corrosive and a respiratory irritant.

  • Afterburners and Scrubbers: To mitigate the release of these hazardous byproducts, the incinerator must be equipped with an afterburner for complete combustion and a scrubber to neutralize acidic gases like HCl.[4]

Regulatory Framework: Listed vs. Characteristic Waste

The EPA classifies hazardous waste in two primary ways: listed wastes and characteristic wastes.[2][5]

  • Listed Wastes: These are chemicals and waste streams that appear on specific lists (F, K, P, and U lists) published by the EPA.[6] this compound is not currently on these lists.

  • Characteristic Wastes: If a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to leach harmful concentrations of specific toxic substances into groundwater. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[4][7][8][9][10]

Without specific analytical data on the ignitability, corrosivity, reactivity, and TCLP results for this compound, the most scientifically sound and compliant approach is to manage it as a characteristic hazardous waste.

Data Summary: Hazard Profile and Disposal Parameters

ParameterInformationRationale & Citation
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility.Ensures complete destruction and management of hazardous byproducts.[4]
Recommended Incinerator Features Afterburner and scrubber.To manage the formation of nitrogen oxides and hydrogen chloride.[4]
EPA Hazardous Waste Status Not a "listed" waste. Must be evaluated for hazardous "characteristics."Generators are responsible for determining if a non-listed waste is hazardous.[1][3]
Known Hazards May cause skin and eye irritation. Harmful if swallowed.Based on Safety Data Sheets for the compound and its derivatives.[11][12]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.Standard practice for handling chemical solids to prevent skin and eye contact.[11]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
  • Collect all solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in this container.

2. Labeling:

  • Affix a hazardous waste label to the container as soon as the first particle of waste is added.
  • The label must include:
  • The full chemical name: "this compound"
  • The words "Hazardous Waste"
  • An accumulation start date.
  • The specific hazards (e.g., "Irritant," "Toxic").

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the container is kept closed at all times, except when adding waste.
  • Store in a well-ventilated area, away from incompatible materials.

4. Arranging for Disposal:

  • Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department.
  • The EHS department will coordinate with a licensed professional waste disposal service for pickup and transport to an appropriate incineration facility.

5. Spill Management:

  • In the event of a small spill, wear appropriate PPE.
  • Carefully sweep up the solid material and place it in the designated hazardous waste container.
  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_listed Is the chemical on an EPA hazardous waste list (F, K, P, U)? start->is_listed handle_as_listed Manage as Listed Hazardous Waste is_listed->handle_as_listed Yes is_characteristic Does it exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No collect Segregate and Collect in a Labeled, Sealed Container handle_as_listed->collect handle_as_hazardous Manage as Characteristic Hazardous Waste is_characteristic->handle_as_hazardous Yes unknown_data Is complete analytical data for characteristics available? is_characteristic->unknown_data No handle_as_hazardous->collect conservative_approach Default to Conservative Approach: Treat as Hazardous Waste unknown_data->conservative_approach No non_hazardous Manage as Non-Hazardous Industrial Waste unknown_data->non_hazardous Yes, and all characteristics are negative conservative_approach->collect contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect->contact_ehs incineration Disposal via Licensed Facility: Incineration with Afterburner and Scrubber contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and understanding the scientific and regulatory principles that underpin them, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.